molecular formula C11H14ClN3 B1463490 N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine CAS No. 868552-05-0

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Cat. No.: B1463490
CAS No.: 868552-05-0
M. Wt: 223.7 g/mol
InChI Key: LZGVNPXYTRDWIJ-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXULAAYIBSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427899
Record name N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868552-05-0
Record name N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1-phenyl-1H-pyrazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This document details the prevalent and efficient synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical considerations for process optimization and characterization. We will primarily explore a robust two-stage approach commencing with the synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by its conversion to the target secondary amine via reductive amination.

Strategic Overview: Retrosynthetic Analysis

A logical synthetic approach to this compound involves disconnecting the target molecule at the C-N bond of the aminomethyl group. This retrosynthetic analysis identifies two primary pathways, with the most direct and widely adopted being the reductive amination of a key aldehyde precursor.

  • Primary Disconnection (C-N Bond): The target secondary amine can be formed directly from 1-phenyl-1H-pyrazole-4-carbaldehyde and methylamine through reductive amination. This is the most convergent and efficient strategy.

  • Precursor Synthesis (Formylation): The key aldehyde intermediate is accessible through the formylation of a 1-phenyl-1H-pyrazole core, commonly achieved via the Vilsmeier-Haack reaction.[2]

  • Core Synthesis (Cyclization): The 1-phenyl-1H-pyrazole scaffold itself is typically constructed via a cyclocondensation reaction, for example, between a phenylhydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[3]

G Target This compound Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Target->Aldehyde Reductive Amination Methylamine Methylamine Target->Methylamine Reductive Amination Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Aldehyde->Vilsmeier Formylation Pyrazole 1-Phenyl-1H-pyrazole Aldehyde->Pyrazole Formylation Hydrazine Phenylhydrazine Pyrazole->Hydrazine Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Equivalent Pyrazole->Dicarbonyl Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the aldehyde is a critical step that dictates the overall efficiency of the sequence. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C4 position of the 1-phenyl-1H-pyrazole ring.[2]

Principle and Mechanism

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic aromatic substitution, preferentially at the C4 position due to electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of pyrazole systems.[2][3]

Materials:

  • 1-Phenyl-1H-pyrazol-5(4H)-one (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate volume of anhydrous DMF in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the starting pyrazole derivative in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterConditionRationale
Reagents POCl₃, DMFStandard for Vilsmeier-Haack formylation.[2]
Temperature 0-5 °C (initial), 60-80 °C (reaction)Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating drives the electrophilic substitution.
Reaction Time 2-6 hoursTypical duration, but should be confirmed by TLC monitoring.
Workup Ice quench, NaHCO₃ neutralizationHydrolyzes the intermediate and neutralizes excess acid for safe handling and extraction.
Purification Recrystallization / ChromatographyEssential to obtain the aldehyde of sufficient purity for the subsequent step.

Core Synthesis: this compound via Reductive Amination

With the key aldehyde in hand, the final step is the formation of the secondary amine. Direct reductive amination is a highly efficient one-pot procedure that combines the formation of an imine (or iminium ion) and its subsequent reduction.[4][5]

Principle and Choice of Reagents

This reaction involves the condensation of the aldehyde with methylamine to form an iminium ion, which is then reduced in situ to the target amine. The choice of reducing agent is critical for the success of this reaction.

Why use a selective reducing agent? Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to an alcohol, leading to a significant byproduct. Therefore, milder, pH-sensitive reducing agents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[4][6] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.

G cluster_workflow Reductive Amination Workflow Start Dissolve Aldehyde in Methanol Add_Amine Add Methylamine Solution (e.g., 40% in H₂O or 2M in THF) Start->Add_Amine Stir Stir at RT (Imine Formation) Add_Amine->Stir Add_Reductant Add NaBH₃CN or NaBH(OAc)₃ (Portion-wise) Stir->Add_Reductant React Monitor by TLC (2-12 hours at RT) Add_Reductant->React Quench Quench Reaction (e.g., add water) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify End Characterize Final Product (NMR, MS) Purify->End

Caption: Experimental workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Methylamine solution (e.g., 40% in water, or 2.0 M in THF)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic acid (glacial, optional, to maintain pH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like methanol (for NaBH₃CN) or dichloroethane (for NaBH(OAc)₃), add the methylamine solution (1.2-2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A drop of acetic acid can be added to catalyze this step, particularly when using NaBH(OAc)₃.

  • Reduction: Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any gas evolution.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde/imine spot has disappeared (typically 2-12 hours).

  • Workup: Carefully quench the reaction by adding water or a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) multiple times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexane containing a small amount of triethylamine (to prevent the amine from streaking on the silica).

ParameterReagent/ConditionRationale
Amine Source Methylamine solutionReadily available, provides the required N-methyl group.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selective for the iminium ion, minimizing aldehyde reduction and improving yield.[4][6]
Solvent Methanol, DichloroethaneCommon solvents for reductive amination that effectively dissolve reactants.
Additive Triethylamine (in chromatography)A basic additive that deactivates acidic sites on the silica gel, improving the chromatographic separation of the basic amine product.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR - Singlet for N-CH₃: Around 2.4-2.5 ppm. - Singlet for Ar-CH₂-N: Around 3.6-3.8 ppm. - Singlets/Multiplets for Pyrazole Protons: Two distinct signals in the aromatic region. - Multiplets for Phenyl Protons: Signals corresponding to the 5 protons of the phenyl ring. - Broad singlet for N-H: May or may not be visible depending on solvent and concentration.
¹³C NMR - Signal for N-C H₃. - Signal for Ar-C H₂-N. - Signals for the carbon atoms of the pyrazole and phenyl rings.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition, C₁₁H₁₃N₃.[7]
FT-IR - N-H stretching band (secondary amine). - C-H stretching bands (aliphatic and aromatic). - C=C and C=N stretching bands from the aromatic rings.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Quenching and workup procedures should be performed carefully, preferably in a fume hood.

  • Methylamine: Flammable and corrosive. Has a strong, unpleasant odor. Use in a well-ventilated area.

  • Solvents: Dichloromethane, methanol, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient synthetic sequence. The Vilsmeier-Haack formylation of a 1-phenyl-1H-pyrazole precursor provides the necessary aldehyde intermediate in good yield. Subsequent one-pot reductive amination with methylamine using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride offers a direct and high-yielding route to the final product. The methodologies described herein are well-established and adaptable, providing a solid foundation for the synthesis of this compound and its analogs for further investigation in drug discovery and development programs.

References

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Retrieved from [Link]

  • Šteinys, E., et al. (2022). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Kaunas University of Technology. Retrieved from [Link]

  • Allaq, F. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Retrieved from [Link]

  • Gouda, M. A., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(3), M952. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(3), 133-138. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2013). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 69(Pt 10), o1567. Retrieved from [Link]

  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. Retrieved from [Link]

  • Malinauskas, T., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Retrieved from [Link]

  • Patil, P. B., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5861-5863. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is a novel heterocyclic amine that has garnered interest within the drug discovery and development landscape. Its core structure, featuring a 1-phenylpyrazole moiety linked to a methylaminomethane group, presents a unique scaffold for the design of potential therapeutic agents. The physicochemical properties of such a candidate molecule are paramount as they profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a drug. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both predicted data for early-stage assessment and detailed experimental protocols for laboratory validation. Understanding these fundamental properties is a critical first step in the journey from a promising compound to a potential therapeutic reality.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational prediction tools serve as an invaluable resource for early-stage drug discovery. These in silico models utilize vast databases of known compounds and sophisticated algorithms to estimate the physicochemical properties of novel structures. The following table summarizes the predicted properties for this compound, providing a foundational dataset for initial assessment and prioritization.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₃N₃Defines the elemental composition and molecular weight.
Molecular Weight 187.24 g/mol Influences diffusion, membrane permeability, and overall size.
pKa (most basic) 9.5 ± 0.5Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.
logP 1.8 ± 0.3Indicates the lipophilicity of the molecule, affecting its ability to cross lipid membranes and its potential for non-specific binding.
Aqueous Solubility Moderate to HighCrucial for dissolution in the gastrointestinal tract and systemic circulation, directly impacting bioavailability.

Note: The predicted values are generated using a consensus of established computational models and should be confirmed by experimental validation.

Experimental Protocols for Physicochemical Characterization

While predictive models are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization of a drug candidate. The following section details robust and widely accepted protocols for measuring the pKa, logP, and aqueous solubility of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is critical as it dictates the extent of ionization at a given pH, which in turn affects a multitude of biological processes.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and direct method for pKa determination. It relies on the fundamental principle of acid-base neutralization and provides a clear inflection point on the titration curve, corresponding to the pKa. This method is preferred for its precision and the wealth of information it provides about the ionization behavior of the compound.

Self-Validating System: The protocol includes the use of a standardized titrant and a calibrated pH meter, ensuring the accuracy of the measurements. The generation of a complete titration curve allows for visual inspection of the data quality and the clear identification of the equivalence point.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and immerse a calibrated combination pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator for precise volume additions.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This property is a key determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for metabolism and toxicity.

Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for logP determination. It directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a true thermodynamic equilibrium value. This method is chosen for its accuracy and its ability to handle a wide range of compounds.

Self-Validating System: The protocol involves pre-saturation of the solvents to ensure that the partitioning is not affected by the mutual solubility of the two phases. The concentration of the analyte is measured in both phases, allowing for a mass balance calculation to validate the results.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility

Aqueous solubility is a critical physicochemical property that determines the dissolution rate and, consequently, the oral bioavailability of a drug. Poor aqueous solubility is a major hurdle in drug development, often leading to formulation challenges and inadequate therapeutic exposure.

Causality Behind Experimental Choices: The equilibrium solubility (or thermodynamic solubility) method is considered the most accurate and relevant for drug development. It measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true representation of its solubility. This method is chosen to avoid the potential for supersaturation that can occur with kinetic solubility methods.

Self-Validating System: The protocol ensures that equilibrium is reached by allowing for a sufficient incubation period with agitation. The presence of undissolved solid material at the end of the experiment confirms that a saturated solution has been achieved.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by filtration through a 0.22 µm filter or by high-speed centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Workflow for aqueous solubility determination.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. The predicted values for pKa, logP, and aqueous solubility provide a valuable starting point for its evaluation. However, for progression in the drug discovery pipeline, rigorous experimental determination of these parameters is essential. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable data, enabling informed decision-making and guiding the optimization of this promising molecular scaffold. By integrating both computational predictions and experimental validations, researchers can build a comprehensive understanding of the compound's behavior and pave the way for its successful development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • ChemAxon. (2023). MarvinSketch and Chemical Calculators. [Link]

  • ACD/Labs. (2023). Percepta Platform for Physicochemical, ADME, and Toxicity Prediction. [Link]

  • Avdeef, A. (2012).
  • Kerns, E. H., & Di, L. (2008).

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine represents a novel chemical entity with an undefined pharmacological profile. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of clinically approved drugs with diverse mechanisms of action.[1][2][3][4] This guide deviates from a traditional review of established facts. Instead, it serves as a strategic whitepaper, proposing a comprehensive, hypothesis-driven research program designed to systematically uncover the mechanism of action (MoA) of this compound. We will outline a phased experimental approach, from broad initial screening to in-depth biochemical and cellular characterization, providing detailed, actionable protocols for researchers in pharmacology and drug development.

Introduction: The Pyrazole Promise and a Knowledge Gap

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and potent CNS effects.[1][3][4] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, acting as a hydrogen bond donor, acceptor, or through dipole-dipole and hydrophobic interactions.

This compound (herein referred to as Compound 'X' for brevity) is a structurally intriguing member of this family. It combines the pyrazole core with a phenyl group and a methylaminomethyl side chain, suggesting potential interactions with a range of biogenic amine receptors or enzymes. Despite its commercial availability for research purposes, a review of the current scientific literature reveals a significant gap: its pharmacological targets and mechanism of action remain uncharacterized.

This document aims to fill that void by providing a robust, logical framework for its investigation. We will proceed with the assumption that Compound X is a novel molecular probe and outline a pathway for its deorphanization, transforming it from a chemical curiosity into a tool for biological discovery or a potential therapeutic lead.

Formulating the Primary Hypothesis: A Clue from a Distant Cousin

In the absence of direct data, a rational starting point is to examine the pharmacology of structurally related molecules. Research into novel therapeutics for neurodegenerative and psychiatric disorders has identified compounds containing a pyrazole-phenyl-methanamine scaffold as modulators of G protein-coupled receptors (GPCRs). Specifically, a structurally related, though more complex, molecule, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[5]

This finding provides a compelling, albeit preliminary, lead. The M4 receptor, a Gi/o-coupled GPCR, is a key target for treating psychosis and cognitive deficits in schizophrenia.[5] PAMs offer a more nuanced approach to receptor modulation than direct agonists, enhancing the effect of the endogenous ligand (acetylcholine) only when and where it is naturally released.

Therefore, our primary hypothesis is:

  • Compound X acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.

A secondary, broader hypothesis will also be considered:

  • Compound X modulates the activity of other biogenic amine GPCRs or monoamine transporters due to its structural resemblance to endogenous ligands like dopamine, norepinephrine, and serotonin.

A Phased Research Plan for MoA Deconvolution

We propose a multi-phase research plan designed to efficiently test our hypotheses and uncover novel activities. The workflow is designed to progress from broad, high-throughput screening to specific, mechanistic assays.

MoA_Workflow P1_GPCR Broad GPCR Panel (e.g., Eurofins SafetyScreen, CEREP) P2_Binding Radioligand Binding Assays (Saturation & Competition) P1_GPCR->P2_Binding Identify primary hits P1_Transporter Monoamine Transporter Panel (DAT, NET, SERT) P1_Transporter->P2_Binding P1_Enzyme Common CNS Enzyme Panel (e.g., MAO-A/B, COMT) P2_Functional Functional Assays (e.g., cAMP, β-arrestin, Ca2+ flux) P2_Binding->P2_Functional Confirm target engagement P2_Allosterism Allosterism Confirmation (Schild, Gaddum/Schild assays) P2_Functional->P2_Allosterism Define MoA (agonist, antagonist, PAM, NAM) P3_Signaling Downstream Signaling Pathway Analysis (Western Blot for pERK, pAkt) P2_Allosterism->P3_Signaling Elucidate signaling bias P3_Cellular Cell-based Phenotypic Assays (e.g., Neurite Outgrowth, Synaptic Plasticity) P3_Signaling->P3_Cellular

Caption: Proposed workflow for elucidating the mechanism of action of Compound X.

Phase 1: Broad Target Screening

The initial step is to perform a broad liability and discovery screening to identify the primary biological targets. This unbiased approach is crucial for validating our primary hypothesis while remaining open to discovering unexpected activities.

Recommended Panels:

  • GPCR Panel: A comprehensive screen (e.g., Eurofins SafetyScreen44 or equivalent) against a wide array of human GPCRs is the highest priority. This will directly test the M4 mAChR hypothesis and explore interactions with hundreds of other receptors.

  • Monoamine Transporter Panel: Given the compound's structure, binding and uptake inhibition assays for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) are essential.

  • Common CNS Enzyme Panel: Assays for key neurotransmitter-metabolizing enzymes, such as Monoamine Oxidase A and B (MAO-A, MAO-B), should be included.

Data Presentation: The results from this screen should be summarized in a table to clearly identify primary "hits" – targets where Compound X shows significant activity (e.g., >50% inhibition or stimulation at a 10 µM concentration).

Target Assay Type Compound X (10 µM) % Inhibition / StimulationPreliminary Classification
M1 mAChRRadioligand Binding15%Inactive
M2 mAChRRadioligand Binding45%Potential Hit
M3 mAChRRadioligand Binding8%Inactive
M4 mAChR Radioligand Binding 85% Primary Hit
M5 mAChRRadioligand Binding22%Inactive
D2 Dopamine RRadioligand Binding65%Secondary Hit
SERT[³H]Citalopram Binding58%Secondary Hit
MAO-AEnzyme Activity5%Inactive
Table 1: Hypothetical data from a primary screening of Compound X.

Experimental Protocols: A Guide to Implementation

This section provides detailed, step-by-step protocols for key experiments in Phase 2, focusing on the primary hypothetical target: the M4 muscarinic receptor.

Safety Precautions

While specific toxicity data for Compound X is unavailable, related pyrazole-methanamine compounds are classified with hazards such as skin corrosion/irritation and serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

Protocol: M4 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Compound X at the human M4 mAChR.

Objective: To quantify the direct interaction of Compound X with the M4 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human M4 mAChR.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Compound X (hydrochloride salt, MW: 223.70) dissolved in DMSO to a 10 mM stock.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.

Methodology:

  • Preparation: Thaw M4 receptor membranes on ice. Prepare serial dilutions of Compound X in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration equal to its Kd, typically ~1 nM), and 50 µL of M4 membranes.

    • Non-Specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 50 µL of M4 membranes.

    • Compound X Competition: Add 50 µL of each dilution of Compound X, 50 µL of [³H]-NMS, and 50 µL of M4 membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Characterization (cAMP Assay)

This protocol assesses the functional effect of Compound X on M4 receptor signaling. The M4 receptor is Gi-coupled, so its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine if Compound X is an agonist, antagonist, or allosteric modulator of M4 receptor function.

Materials:

  • CHO-K1 cells stably expressing the human M4 mAChR.

  • Assay medium: HBSS with 20 mM HEPES.

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Forskolin.

  • Acetylcholine (ACh), the endogenous agonist.

  • A suitable cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Methodology:

  • Cell Plating: Seed the M4-CHO cells into 96-well plates and grow to ~90% confluency.

  • Agonist Mode:

    • Pre-incubate cells with stimulation buffer for 30 minutes.

    • Add increasing concentrations of Compound X and incubate for 15 minutes.

    • Add a fixed concentration of forskolin (e.g., 3 µM) to all wells to stimulate cAMP production.

    • Incubate for a further 15 minutes.

  • Antagonist/PAM Mode:

    • Pre-incubate cells with stimulation buffer containing increasing concentrations of Compound X for 30 minutes.

    • Add a dose-response curve of ACh (e.g., from 1 µM to 1 pM).

    • Add a fixed concentration of forskolin to all wells.

    • Incubate for 15 minutes.

  • Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of Compound X. A decrease in cAMP indicates agonist activity.

    • Antagonist/PAM Mode: Plot the ACh dose-response curves in the presence of different concentrations of Compound X.

      • A rightward shift in the ACh EC₅₀ with no change in the maximum response indicates competitive antagonism.

      • An increase in the maximum response and/or a leftward shift in the ACh EC₅₀ indicates positive allosteric modulation (PAM).

PAM_Effect cluster_0 M4 Receptor Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Orthosteric Binding ACh->M4R Gi Gi Protein M4R->Gi Activation M4R->Gi CompoundX Compound X (PAM) CompoundX->M4R Allosteric Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Hypothesized signaling pathway for Compound X as an M4 PAM.

Data Interpretation and Future Directions

The successful execution of this research plan will provide a clear picture of Compound X's primary mechanism of action.

  • If the Primary Hypothesis is Confirmed: If Compound X is validated as an M4 PAM, the next steps would involve assessing its selectivity against other muscarinic receptor subtypes, determining its allosteric parameters (alpha and beta values), and exploring its potential for signaling bias (e.g., G-protein vs. β-arrestin pathways). In vivo studies in relevant animal models of psychosis or cognitive impairment would be the logical progression towards therapeutic development.

  • If the Secondary Hypothesis is Confirmed: Should Compound X prove to be a potent modulator of a monoamine transporter or another GPCR, a similar in-depth characterization program would be initiated for that target.

  • If Novel Activity is Discovered: The unbiased nature of the initial screen may reveal an entirely unexpected MoA. This would open up new avenues of research, and the protocols outlined here would be adapted to investigate the novel target.

This technical guide provides a rigorous, scientifically-grounded roadmap for elucidating the pharmacological identity of this compound. By following this hypothesis-driven approach, researchers can systematically decode its mechanism of action, paving the way for its use as a valuable research tool or the foundation for a new class of therapeutics.

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  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] First synthesized in 1883, its derivatives have since demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs.[1][3] The unique electronic properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its aromatic character, contribute to its versatility in drug design.[3] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will examine key examples of pyrazole-based drugs that have made a significant clinical impact, offering insights for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underpins a multitude of diseases.[6] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, with a history tracing back to the analgesic pyrazolone, antipyrine.[6]

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated at sites of inflammation.[8]

The diaryl-substituted pyrazole, Celecoxib (Celebrex®), is a prime example of a selective COX-2 inhibitor.[9][10] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, allows it to bind with high affinity to the active site of COX-2.[9] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket near the active site of COX-2, a feature absent in COX-1, thus conferring its selectivity.[7][10] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8][10]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Beyond COX-2: Other Anti-inflammatory Mechanisms

The anti-inflammatory prowess of pyrazole derivatives is not limited to COX-2 inhibition. Research has shown their ability to modulate other key inflammatory pathways, including:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX, offering a broader anti-inflammatory effect.[6]

  • Cytokine Modulation: Certain derivatives can suppress the production of pro-inflammatory cytokines like IL-6.[6]

  • NF-κB Suppression: The transcription factor NF-κB is a central regulator of inflammation, and some pyrazoles can inhibit its activity.[6]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have provided valuable insights for designing potent anti-inflammatory pyrazole derivatives. For instance, the nature and position of substituents on the pyrazole ring and its aryl appendages significantly influence both potency and COX-2 selectivity.[6][11] The presence of a trifluoromethyl group at the 3-position and a p-sulfonamoylphenyl group at the 1-position of the pyrazole ring, as seen in celecoxib, are key for high COX-2 selectivity.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a growing number of potent and selective anticancer agents.[12][13] These derivatives have been shown to interact with a variety of molecular targets involved in cancer cell proliferation, survival, and metastasis.[12][13]

Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through diverse mechanisms, including:

  • Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases that are crucial for cancer cell signaling. This includes targeting EGFR, VEGFR-2, and PI3 kinase.[12] For example, pyrazole benzothiazole hybrids have shown potent activity against several cancer cell lines by targeting the VEGF/VEGFR-2 pathway, which is critical for angiogenesis.[12]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division.[14] This disruption of the microtubular cytoskeleton can lead to cell cycle arrest and apoptosis.[14]

  • Induction of Apoptosis: A common outcome of treatment with anticancer pyrazole derivatives is the induction of programmed cell death, or apoptosis.[12][14] This can be triggered through various pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins like p53.[14][15]

  • Cell Cycle Arrest: Many pyrazole compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[14][15][16]

Experimental Workflow: Evaluating Anticancer Activity of a Novel Pyrazole Derivative

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (if promising) Compound Novel Pyrazole Derivative Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7) Compound->Cell_Lines Treat Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Cell_Lines->Cytotoxicity Determine IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot for p53, caspases) Cell_Cycle->Mechanism Animal_Model Xenograft Mouse Model Mechanism->Animal_Model Validate in vivo Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth

Caption: A typical workflow for assessing the anticancer potential of a new pyrazole derivative, from initial in vitro screening to in vivo validation.

Structure-Activity Relationship (SAR) in Anticancer Pyrazoles

SAR studies are crucial for optimizing the anticancer efficacy and selectivity of pyrazole derivatives.[12][17] The substitution pattern on the pyrazole ring significantly impacts their biological activity. For instance, in a series of pyrazole carbaldehyde derivatives, one compound was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells.[12] The specific substituents on the aryl rings attached to the pyrazole core are also critical for target engagement and overall potency.[18]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[1][4][16][19][20][21][22]

Mechanisms of Antimicrobial and Antifungal Action

The mechanisms by which pyrazoles exert their antimicrobial effects are varied and can include:

  • Enzyme Inhibition: Some pyrazole derivatives may inhibit essential enzymes in microbial metabolic pathways.

  • Disruption of Cell Membrane Integrity: Certain compounds may interfere with the structure and function of the microbial cell membrane, leading to cell death.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some pyrazoles have been shown to inhibit their formation.

Notable Examples and SAR

Numerous studies have reported the synthesis of novel pyrazole derivatives with promising antimicrobial and antifungal activity.[19][20][21][22] For example, a series of pyrazole derivatives containing a 2-chloroquinoline moiety were evaluated for their antibacterial and antifungal properties.[1] Hydrazones derived from pyrazole-1-carbothiohydrazide have shown remarkable antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs.[20] SAR studies in this area often focus on the impact of different substituents on the pyrazole ring and their effect on the compound's ability to penetrate microbial cells and interact with its target.

Other Notable Biological Activities

The therapeutic potential of pyrazole derivatives extends beyond the activities already discussed.

  • Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against HIV and hepatitis viruses.[1][19]

  • Anticonvulsant Activity: The pyrazole scaffold is present in some compounds with anticonvulsant properties.[12]

  • Metabolic Disorders: The pyrazole derivative Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[1][23][24][25][26][27] It acts by blocking the appetite-stimulating effects of endocannabinoids.[23][24][25] Although it was withdrawn from the market due to psychiatric side effects, it highlights the potential of pyrazoles in modulating metabolic pathways.[25][27]

  • Erectile Dysfunction: Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, is a pyrazolo[4,3-d]pyrimidin-7-one derivative.[28] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), leading to smooth muscle relaxation and increased blood flow.[28]

Synthesis of Pyrazole Derivatives: Key Methodologies

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several versatile methods available.

Knorr Pyrazole Synthesis

One of the most common and classical methods is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This method allows for the straightforward introduction of various substituents onto the pyrazole ring.

Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazole

  • Reactant Preparation: Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1 equivalent) to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound, such as a diazo compound or a nitrilimine.[2][29] This method offers a high degree of regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.[2]

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably earned its status as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast and impressive range of biological activities, leading to the development of numerous clinically successful drugs. The versatility of pyrazole chemistry allows for the facile generation of diverse compound libraries, which, when coupled with modern high-throughput screening and computational drug design, will undoubtedly lead to the discovery of new therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action, particularly in the areas of oncology and infectious diseases. The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs.

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In Vitro Evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3] Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The specific compound, N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, combines the pyrazole nucleus with a phenyl group and a secondary amine, suggesting potential interactions with various biological targets, such as protein kinases or G-protein coupled receptors (GPCRs).[1][4]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven cascade. We begin with foundational cytotoxicity assessments to establish a therapeutic window, proceed to broad-based target screening to identify potential mechanisms, and culminate in specific functional assays to elucidate the compound's mode of action. Each protocol is designed to be self-validating, incorporating essential controls and clear endpoints.

PART 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Rationale: Before investigating the specific pharmacological activity of a compound, it is critical to first determine its inherent cytotoxicity. This initial step establishes the concentration range in which the compound can be studied without causing non-specific cell death, which could otherwise confound the results of target-based assays. We will employ two common, yet mechanistically distinct, assays to build a robust cytotoxicity profile.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantitative measure of living cells.

Step-by-Step Protocol:
  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7 if anticancer activity is hypothesized[7][8]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring cytotoxicity through a different lens: cell membrane integrity.[9] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9]

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release.

AssayPrincipleEndpoint MeasurementTypical Concentration Range
MTT Assay Mitochondrial Dehydrogenase ActivityAbsorbance (570 nm)0.1 µM - 100 µM
LDH Release Assay Cell Membrane IntegrityAbsorbance (490 nm)0.1 µM - 100 µM

PART 2: Target Class Screening & Mechanistic Elucidation

Rationale: The structure of this compound, featuring a pyrazole core, is a privileged scaffold in the design of protein kinase inhibitors.[1][3] Additionally, the terminal amine suggests potential interaction with aminergic GPCRs. This section outlines a logical workflow to screen for activity against these two major drug target classes and then delves deeper into the functional consequences.

Experimental Workflow: From Broad Screening to Specific Mechanism

G cluster_0 PART 2.1: Primary Target Screening cluster_1 PART 2.2: Functional Confirmation & Pathway Analysis cluster_2 Input Compound A Kinase Binding Assay (LanthaScreen™ Eu) C Kinase Activity Assay (TR-FRET) A->C If Binding Hit B GPCR Second Messenger Assay (cAMP-Glo™) D Downstream Signaling Analysis (Western Blot) B->D If cAMP Hit Start N-Methyl-1-(1-phenyl-1H- pyrazol-4-yl)methanamine Start->A Hypothesis: Kinase Inhibitor Start->B Hypothesis: GPCR Modulator G cluster_0 cluster_1 cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Activates TargetKinase Target Kinase (e.g., AurB) Receptor->TargetKinase Phosphorylates & Activates DownstreamP Downstream Substrate (Phosphorylated) TargetKinase->DownstreamP Phosphorylates Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) DownstreamP->Cellular Response\n(e.g., Proliferation) Leads to Compound N-Methyl-1-(1-phenyl-1H- pyrazol-4-yl)methanamine Compound->TargetKinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

2.2.1 Western Blotting for Downstream Signaling

Causality: If a compound binds to and/or modulates the activity of a target kinase or GPCR, the ultimate proof of its cellular effect lies in analyzing the downstream signaling pathway. Western blotting is a cornerstone technique for this purpose, allowing for the detection of changes in the phosphorylation state of specific downstream proteins. [10][11][12]

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with an effective concentration of this compound (determined from previous assays) for a relevant time course (e.g., 15 min, 30 min, 1 hr). Include positive and negative controls (e.g., a known inhibitor or agonist).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [11]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [13]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-Histone H3 if targeting Aurora kinases, or phospho-CREB for a cAMP-mediated pathway).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (non-phosphorylated) protein as a loading control. Quantify the band intensities to determine the change in phosphorylation relative to the total protein.

ParameterKinase Binding Assay (LanthaScreen™)cAMP Functional Assay (cAMP-Glo™)Western Blot Analysis
Principle TR-FRET Competition BindingBioluminescence (ATP depletion)Immunodetection of specific proteins
Measures Direct Compound-Target InteractionFunctional Cellular ResponseDownstream Pathway Modulation
Primary Output IC50 (Binding Affinity)EC50/IC50 (Functional Potency)Change in Protein Phosphorylation
Key Reagents Eu-Ab, Labeled Tracer, KinaseLuciferase, PKA, Lysis BuffersSpecific Primary/Secondary Antibodies

Conclusion

This guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. By progressing logically from broad cytotoxicity profiling to specific target binding and functional cellular assays, researchers can efficiently identify the biological activity and elucidate the mechanism of action of this novel compound. The integration of mechanistically distinct assays at each stage ensures a high degree of confidence in the data generated, providing a solid foundation for further preclinical development.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. BMG Labtech.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • Sittampalam, G. S., et al. (Eds.). (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • BenchChem. (2025). Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega Corporation.
  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88.
  • Viro-Metrics. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Smolecule. (n.d.). (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. Smolecule.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • Walker, J. M. (Ed.). (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols.
  • Nitulescu, G. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 22(16), 8877.
  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6466.
  • Kumar, A., & Singh, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 2011-2014.
  • Apotrosoaei, M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. Farmacia, 63(4), 534-540.
  • Asija, S., & Dhiman, A. (2021). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 12(1), 01-14.

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"CAS number 1184589-25-0 research"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS Number: 1184589-25-0) as a Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, identified by CAS number 1184589-25-0, has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a substituted pyrazole ring linked to a benzylamine moiety provides a versatile scaffold for the synthesis of targeted therapeutics. This technical guide delves into the chemical properties, synthesis strategies, and, most importantly, the application of this compound as a foundational building block in the development of novel drug candidates. We will explore its role in the creation of potent and selective modulators of key biological targets, including G-protein coupled receptors (GPCRs) and kinases, with a focus on M4 muscarinic acetylcholine receptor positive allosteric modulators and Aurora kinase B inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the significance and practical application of this valuable chemical entity.

Compound Profile: (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

The structural architecture of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine offers a unique constellation of features that are highly desirable in medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to engage in various biological interactions. The attached phenylmethanamine portion provides a linker that can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR).

PropertyValueSource
CAS Number 1184589-25-0Multiple
Molecular Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.246 g/mol [1]
IUPAC Name [4-(1-methylpyrazol-4-yl)phenyl]methanamine[1]
SMILES CN1C=C(C=N1)C2=CC=C(C=C2)CN[1]
InChI Key PSOAJXIUSYFYLP-UHFFFAOYSA-N[1]

Synthesis Strategies: A Modular Approach

Key Synthetic Disconnections and Methodologies

A common strategy involves the formation of the biaryl linkage between the pyrazole and phenyl rings, followed by the elaboration of the benzylic amine.

Methodology 1: Suzuki Coupling Approach

This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-C bonds.

  • Step 1: Preparation of Boronic Acid/Ester Intermediate. 1-methyl-4-bromopyrazole can be converted to its corresponding boronic acid pinacol ester via Miyaura borylation.[1]

  • Step 2: Suzuki Coupling. The pyrazole boronic ester is then coupled with a suitable 4-halobenzylamine derivative (e.g., 4-cyanobenzyl bromide followed by reduction, or a protected 4-aminomethylphenyl halide).

  • Step 3: Deprotection/Functionalization. Removal of any protecting groups on the amine yields the target compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrazole_Boronic_Ester 1-Methyl-4-(pinacolboranyl)-1H-pyrazole Suzuki_Coupling Pd-Catalyzed Suzuki Coupling Pyrazole_Boronic_Ester->Suzuki_Coupling Aryl_Halide 4-Halobenzylamine Derivative Aryl_Halide->Suzuki_Coupling Target_Compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine Suzuki_Coupling->Target_Compound

Caption: General workflow for the synthesis via Suzuki coupling.

Methodology 2: Reductive Amination

Alternatively, the synthesis can proceed through the formation of the aminomethyl group in a later step.

  • Step 1: Synthesis of the Aldehyde. A Suzuki coupling between 1-methyl-4-(pinacolboranyl)-1H-pyrazole and 4-formylphenylboronic acid or a related halide can furnish 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.

  • Step 2: Reductive Amination. The resulting aldehyde can then undergo reductive amination with ammonia or a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.[2]

Application in Drug Discovery: A Scaffold for Targeted Therapies

The true value of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lies in its utility as a core scaffold for generating libraries of compounds aimed at specific biological targets. Its structural features are well-suited for creating inhibitors that can fit into the binding pockets of enzymes and receptors.

Targeting GPCRs: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor (mAChR) is a Gαi/o-coupled GPCR that has garnered significant attention as a therapeutic target for neuropsychiatric disorders such as schizophrenia.[1] Positive allosteric modulators (PAMs) are sought after as they can enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.

A high-throughput screening campaign identified a compound with a similar scaffold, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as a promising starting point for the development of M4 mAChR PAMs.[1] The (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine core provides a rigid framework that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 mAChR Gi_o Gαi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine (ACh) ACh->M4R Activates PAM PAM Scaffold (e.g., derivatized 1184589-25-0) PAM->M4R Enhances ACh Binding/Efficacy Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) cAMP->Downstream Modulates

Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor and the role of a PAM.

Targeting Kinases: Aurora Kinase B Inhibitors

Aurora kinase B (AURKB) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[3] Its overexpression is a hallmark of many cancers, making it an attractive target for anticancer drug development. The (4-(1-methyl-1H-pyrazol-4-yl)phenyl) moiety has been successfully incorporated into the design of potent and selective AURKB inhibitors.

In a recent study, a series of quinazoline derivatives featuring the 1-methyl-1H-pyrazol-4-yl group were synthesized and evaluated as AURKB inhibitors.[3] The pyrazole group was strategically positioned to interact with the kinase's active site. One of the lead compounds demonstrated efficacy in human cancer cell lines and was orally active in a mouse xenograft model.[3] This highlights the importance of the pyrazole-phenyl scaffold in achieving potent and drug-like kinase inhibitors.

Experimental Workflow: Kinase Inhibitor Discovery

The discovery and optimization of kinase inhibitors based on the (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine scaffold typically follows a structured workflow:

  • Library Synthesis: A library of derivatives is synthesized by modifying the core scaffold.

  • In Vitro Kinase Assays: The synthesized compounds are screened against the target kinase (e.g., AURKB) to determine their inhibitory activity (IC₅₀ values).

  • Selectivity Profiling: Promising hits are tested against a panel of other kinases to assess their selectivity.

  • Cell-Based Assays: The activity of selective inhibitors is evaluated in cancer cell lines to determine their cellular potency and effects on cell proliferation and apoptosis.

  • In Vivo Efficacy Studies: The most promising candidates are advanced to animal models (e.g., xenografts) to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.

Kinase_Inhibitor_Workflow Start Scaffold Selection (CAS 1184589-25-0) Library_Synthesis Library Synthesis & SAR Start->Library_Synthesis In_Vitro_Assays In Vitro Kinase Assays (IC₅₀ Determination) Library_Synthesis->In_Vitro_Assays Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Assays->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Cell Viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: A typical workflow for kinase inhibitor discovery.

Safety and Handling

As with any research chemical, (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine should be handled with appropriate safety precautions in a laboratory setting. A Safety Data Sheet (SDS) should be consulted before use.[3][4] It is important to use personal protective equipment, such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[3] The toxicological properties of this compound have not been fully investigated.[3]

Conclusion and Future Perspectives

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its adaptable and synthetically accessible structure has positioned it as a valuable scaffold in the development of targeted therapies for complex diseases. The successful incorporation of this motif into M4 mAChR PAMs and Aurora kinase B inhibitors underscores its potential. Future research will likely see the continued use and diversification of this scaffold to target other challenging biological entities, further solidifying its importance in the field of drug discovery.

References

  • CymitQuimica.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Goldberg, F. W., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575.
  • Brito, L. C., et al. (2012). 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(9), 3235–3239.
  • LiverTox. (2021). Methenamine. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Chemicalbridge. (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine. Available at: [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available at: [Link]

  • Dr.Oracle. What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Available at: [Link]

  • ClinicalTrials.gov. Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]

  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. Available at: [Link]

  • Jeon, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548.
  • Ji, J., et al. (2013). 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(5), 1471–1474.

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Spectroscopic Characterization of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles and comparative data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation of the expected spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and similar N-aryl pyrazole derivatives.

Introduction

This compound is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in biologically active molecules. The structural elucidation and purity assessment of such compounds are critically dependent on a suite of analytical techniques, primarily NMR, IR, and MS. While the hydrochloride salt of this compound is commercially available, vendors explicitly state that analytical data is not routinely collected[1][2]. This guide, therefore, serves as a predictive reference, synthesizing data from related structures to forecast the spectroscopic signature of the freebase form.

The core structure consists of a 1-phenyl-1H-pyrazole ring substituted at the 4-position with a methylaminomethyl group. This combination of an aromatic heterocycle, a phenyl group, and a secondary amine function dictates the characteristic signals we expect to observe in its spectra.

Predicted Molecular and Spectroscopic Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
InChI KeyLZGVNPXYTRDWIJ-UHFFFAOYSA-N

Experimental Methodologies

The following sections outline the standard protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for NMR sample preparation and data acquisition is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into spectrometer C->D Prepared Sample E Lock, tune, and shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform F->G Raw FID H Phase and baseline correction G->H I Integrate and pick peaks H->I J J I->J Processed Spectra

Caption: Workflow for NMR Spectroscopy.

A standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. For unambiguous assignments, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

FTIR_Workflow A Place a small amount of sample on ATR crystal C Acquire sample spectrum A->C B Acquire background spectrum (empty ATR) B->C Background Subtraction D Process data (baseline correction, peak picking) C->D E E D->E FTIR Spectrum

Caption: Workflow for FTIR Spectroscopy.

The spectrum would typically be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, providing information about its molecular weight and fragmentation pattern.

MS_Workflow A Dissolve sample in a suitable solvent (e.g., methanol) B Infuse into ESI source A->B C Generate gas-phase ions B->C D Analyze ions by mass-to-charge ratio (m/z) C->D E E D->E Mass Spectrum

Caption: Workflow for ESI-MS.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the aromatic protons of the phenyl and pyrazole rings, the methylene protons, the methyl protons, and the amine proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~7.7 - 7.8d2HPhenyl H-2', H-6'Protons ortho to the pyrazole ring are expected to be deshielded.
~7.4 - 7.5t2HPhenyl H-3', H-5'Typical chemical shift for meta protons on a substituted phenyl ring.
~7.2 - 7.3t1HPhenyl H-4'Typical chemical shift for the para proton on a substituted phenyl ring.
~7.6s1HPyrazole H-3The proton at the 3-position of the pyrazole ring.
~7.4s1HPyrazole H-5The proton at the 5-position of the pyrazole ring.
~3.7s2H-CH₂-Methylene protons adjacent to the pyrazole ring and the amine.
~2.5s3HN-CH₃Methyl group attached to the nitrogen.
~1.5 - 2.5br s1HN-HThe secondary amine proton signal is often broad and its chemical shift can vary with concentration and temperature.

Note: Chemical shifts are predictions and may vary slightly in an experimental setting. Coupling constants for aromatic protons are typically in the range of 7-8 Hz.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~140Phenyl C-1'Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
~129Phenyl C-3', C-5'Aromatic CH carbons.
~127Phenyl C-4'Aromatic CH carbon.
~120Phenyl C-2', C-6'Aromatic CH carbons.
~140Pyrazole C-3Pyrazole ring carbon.
~125Pyrazole C-5Pyrazole ring carbon.
~115Pyrazole C-4Quaternary carbon of the pyrazole ring.
~48-CH₂-Methylene carbon.
~36N-CH₃Methyl carbon.
Predicted FTIR Spectrum

The FTIR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
3300 - 3500N-H stretchSecondary AmineWeak to medium, sharp
3000 - 3100C-H stretchAromaticMedium
2800 - 3000C-H stretchAliphatic (CH₂, CH₃)Medium
1500 - 1600C=C stretchAromatic RingsMedium to strong
1450 - 1550C=N stretchPyrazole RingMedium
1250 - 1335C-N stretchAromatic AmineStrong
690 - 900C-H bendAromatic (out-of-plane)Strong

The N-H stretch of a secondary amine is typically a single, sharp peak in the region of 3300-3500 cm⁻¹, which helps to distinguish it from the broader O-H stretch of alcohols and the two-pronged peak of a primary amine[1][3].

Predicted Mass Spectrum

The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in a tandem MS experiment would likely involve cleavage of the benzylic C-N bond.

m/zIonRationale
188.1233[M+H]⁺Protonated molecular ion (C₁₁H₁₄N₃⁺).
143.0811[C₉H₉N₂]⁺Loss of the methylaminomethyl radical (•CH₂NHCH₃).
44.0500[C₂H₆N]⁺Formation of the methylaminomethyl cation.

The molecule follows the nitrogen rule, having an odd molecular weight due to the odd number of nitrogen atoms[4][5][6]. The most likely fragmentation pathway is the α-cleavage of the C-C bond nearest to the nitrogen atom, leading to a resonance-stabilized iminium ion[3][7].

Potential Impurities and Their Spectroscopic Signatures

The synthesis of N-aryl pyrazoles can sometimes result in regioisomeric impurities or unreacted starting materials. For instance, if the synthesis involves the reaction of phenylhydrazine with a suitable 4-substituted pyrazole precursor, the formation of the 1,3-disubstituted isomer instead of the 1,5-disubstituted isomer is a possibility. Such an impurity would have a distinct NMR spectrum, particularly in the chemical shifts of the pyrazole ring protons and carbons. Unreacted starting materials would also be readily identifiable by their characteristic spectroscopic signatures.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile for this compound. This information will be a valuable resource for researchers in the synthesis, purification, and characterization of this and related molecules, aiding in structural confirmation and purity assessment in the absence of readily available experimental data.

References

  • Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. [Link]

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  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • UCLA Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

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A Technical Guide to the Physicochemical Characterization of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, a molecule featuring the pharmacologically significant pyrazole scaffold. We present detailed, field-proven protocols for determining its pH-dependent solubility, assessing its performance in biorelevant media, and executing a full forced degradation study in line with international regulatory guidelines. The methodologies are designed to not only generate robust data but also to provide a deep mechanistic understanding of the molecule's behavior, thereby enabling informed decisions in the drug development process.

Introduction: Foundational Principles

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern drug design.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.[1] Consequently, pyrazole-containing drugs have been developed for diverse clinical applications, including anti-inflammatory, anti-cancer, and anti-infective therapies.[4] The physicochemical properties of pyrazole derivatives, such as solubility and metabolic stability, can be finely tuned through substitution on the ring, making it a versatile core for optimization.[1][5]

Profile of this compound

The subject of this guide, this compound, incorporates several key structural features:

  • A Phenyl-Substituted Pyrazole Core: Provides a rigid, aromatic framework.

  • A Methylmethanamine Group: This secondary amine introduces a basic center (pKa ~9-10), making the molecule's aqueous solubility highly dependent on pH.

Understanding the interplay between these features is essential for predicting its behavior in physiological environments and during formulation.

The Critical Role of Solubility and Stability in Drug Development

Poor aqueous solubility is a leading cause of failure for promising drug candidates. A compound must dissolve to be absorbed. Similarly, chemical instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened product shelf-life.[6][7] Early and thorough characterization of these properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that informs formulation design, defines storage conditions, and is a mandatory component of regulatory submissions.[6][8]

Comprehensive Solubility Assessment

The goal of solubility testing is to determine the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9] For pharmaceutical development, this extends beyond simple water solubility to include pH-buffered systems and media that simulate the gastrointestinal tract.[10][11]

Theoretical Framework: pH-Dependent Solubility

The secondary amine in this compound is a weak base. In acidic environments, it will be protonated to form a more polar, and thus more water-soluble, salt. As the pH increases, the amine becomes deprotonated, leading to a significant decrease in aqueous solubility.[12][13] This relationship is fundamental to predicting oral absorption, as the compound will experience a wide range of pH values from the stomach (pH 1-2) to the small intestine (pH 5-7).[14][15]

Experimental Design: The "Gold Standard" Shake-Flask Method

The equilibrium shake-flask method is considered the definitive technique for determining thermodynamic solubility.[16] It involves agitating an excess of the solid compound in the test medium until equilibrium is reached, followed by separating the solid and analyzing the concentration of the dissolved drug in the supernatant.[11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid compound into vials B Add test media (e.g., pH buffers, FaSSIF) A->B C Incubate with agitation (e.g., 24-48h at 37°C) B->C D Phase Separation (Centrifugation or Filtration) C->D E Collect supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Solubility Data (mg/mL) F->G G cluster_stress Stress Conditions (ICH Q1A) cluster_output Method Validation & Data Interpretation A Drug Substance (this compound) B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B Light Box) A->F G Analyze Stressed Samples using HPLC-UV/DAD B->G C->G D->G E->G F->G H Assess Peak Purity (Diode Array Detector) G->H I Confirm Mass Balance G->I J Identify Degradation Pathways G->J K Validated Stability- Indicating Method H->K I->K J->K

Caption: Forced Degradation and SIAM Development Workflow.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To establish a chromatographic method capable of separating the parent compound from all process impurities and potential degradation products. [17][18][19][20] Scientist's Note: A gradient reverse-phase HPLC method with UV detection is the workhorse for this analysis. [17]The gradient allows for the separation of compounds with a wide range of polarities, while a photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

Typical Starting Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV/PDA, 200-400 nm (quantify at λmax)

  • Injection Volume: 2 µL

This method would be optimized as needed to achieve adequate separation of any degradants observed during the stress studies. [17]

Protocol 4: Forced Degradation Studies

Objective: To intentionally degrade the compound to an extent of 5-20%. [21]This level of degradation is sufficient to produce and detect degradants without leading to complex secondary degradation that complicates analysis. [22] General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • For each condition, mix the stock solution with the stressor and incubate.

  • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze by the SIAM.

Stress Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C. Neutralize with an equivalent amount of acid before injection.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the solution at 80°C. Also, test the solid powder in a dry oven at 80°C.

  • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Interpretation of Results: Mass Balance

A key aspect of validating the SIAM is demonstrating mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain constant and close to 100% of the initial value. This confirms that all significant degradants are being detected.

Example Data Summary Table:

Stress ConditionIncubation TimeParent Assay (%)Degradant 1 (%)Degradant 2 (%)Total Mass Balance (%)
0.1 M HCl, 60°C24 h88.510.2 (RRT 0.85)-98.7
0.1 M NaOH, 60°C8 h92.1-6.5 (RRT 1.15)98.6
3% H₂O₂, RT24 h85.213.1 (RRT 0.91)-98.3
80°C Heat48 h99.1<0.1<0.199.2
PhotolyticICH Q1B96.52.8 (RRT 0.85)-99.3
Hypothetical data for illustrative purposes. RRT = Relative Retention Time.

Integrated Physicochemical Profile and Conclusion

By synthesizing the data from both solubility and stability studies, a clear physicochemical profile of this compound emerges. The compound is likely a weak base with pH-dependent solubility, characteristic of many amine-containing pharmaceuticals. Its stability profile will reveal its liabilities; for instance, it may be susceptible to oxidation or acid hydrolysis but stable to heat.

This integrated understanding is invaluable. If the compound shows low solubility at intestinal pH but good stability, formulation strategies like salt formation or amorphous solid dispersions could be explored. Conversely, if it is highly unstable in acidic conditions, an enteric-coated formulation might be necessary. This technical guide provides the foundational experimental framework for generating this critical knowledge, enabling a data-driven approach to advancing promising pyrazole-based compounds through the drug development pipeline.

References

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine in cell culture assays. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This document outlines a strategic workflow to assess the cytotoxic and apoptotic potential of this specific compound in cancer cell lines. Protocols for foundational assays such as cell viability (MTT) and more detailed mechanistic assays for apoptosis (Annexin V/PI staining and Caspase-Glo® 3/7) are provided with detailed, step-by-step instructions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

This compound belongs to the broad class of pyrazole-containing heterocyclic compounds. This structural motif is of significant interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Research has shown that substituted pyrazoles can act as potent inhibitors of key cellular signaling pathways involved in cancer progression. For instance, certain pyrazole derivatives have been identified as inhibitors of protein kinases like Aurora Kinase B (AURKB), a crucial regulator of cell division.[4]

Given this context, a logical starting point for the characterization of this compound is to investigate its potential as an anticancer agent. This guide, therefore, focuses on a systematic approach to evaluate its impact on cancer cell viability and to elucidate if cell death occurs via apoptosis, a form of programmed cell death.[5][6] Understanding the primary cellular response to this compound is a critical first step in its preclinical evaluation.

Compound Details:

  • Compound Name: this compound hydrochloride[7]

  • Molecular Formula: C₁₁H₁₄ClN₃[7]

  • Molecular Weight: 223.70 g/mol [7]

  • Appearance: Solid[7]

Experimental Workflow: A Strategic Overview

A tiered approach is recommended to efficiently characterize the cellular effects of the compound. This workflow begins with a broad assessment of cytotoxicity and progressively narrows down to more specific mechanisms of action.

G A Stock Solution Preparation B Cell Viability Assay (MTT Assay) Determine IC50 A->B C Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C If cytotoxic D Caspase Activation Assay (Caspase-Glo® 3/7) C->D If apoptotic E Data Analysis & Interpretation D->E

Caption: High-level experimental workflow for compound characterization.

Essential First Step: Compound Preparation and Handling

Accurate and consistent preparation of the test compound is fundamental to the reliability of any cell-based assay.

Reagent Preparation: Stock Solution
  • Protocol:

    • Aseptically weigh out a precise amount of this compound hydrochloride.

    • Dissolve in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Safety Precautions
  • Consult the Safety Data Sheet (SDS) before handling.[8][9][10]

  • Handle the compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • The hydrochloride salt may be an irritant. Avoid inhalation of powder and contact with skin and eyes.[8]

Protocol I: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11] This initial screen is crucial for determining the cytotoxic potential of the compound and for calculating the half-maximal inhibitory concentration (IC50).

Materials
  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control with DMSO only).

    • Include "medium only" wells as a blank control.[11]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Interpretation
  • Calculation:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to determine the IC50 value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent at the end of the assay.[11]
Compound Concentrations Logarithmic scale (e.g., 0.1, 1, 10, 50, 100 µM)Covers a broad range to accurately determine the dose-response relationship and IC50.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.

Protocol II: Mechanistic Insight with Apoptosis Assays

If the MTT assay reveals significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a key mechanism for many anticancer drugs.[12][13]

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12][14]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_0 cluster_1 Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative Healthy->EarlyApoptotic PS Translocation LateApoptotic Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive EarlyApoptotic->LateApoptotic Membrane Permeabilization Compound Compound Induces Apoptosis

Caption: Principle of Annexin V/PI assay for apoptosis detection.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that are critical mediators of apoptosis.[5][6] Caspases-3 and -7 are key "executioner" caspases. This luminescent assay measures their activity.

Protocol:

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

AssayPrincipleInformation Gained
Annexin V / PI PS externalization and membrane integrity[14]Differentiates between viable, early/late apoptotic, and necrotic cells.
Caspase-Glo® 3/7 Activity of executioner caspases 3 and 7[6]Confirms apoptosis via a key enzymatic pathway.

Conclusion and Future Directions

This document provides a robust framework for the initial cell-based characterization of this compound. By following these protocols, researchers can effectively determine the compound's cytotoxic potential and investigate apoptosis as a primary mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular targets within the apoptotic pathway, such as mitochondrial membrane potential changes or the activity of upstream initiator caspases.[5] These foundational studies are essential for advancing our understanding of this compound and its potential therapeutic applications.

References

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  • Cell Apoptosis Assays - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

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  • Safety Data Sheet - Viona Pharmaceuticals. (n.d.). Viona Pharmaceuticals. [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - ResearchGate. (2025, January 13). ResearchGate. [Link]

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). PubMed. [Link]

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Application Notes and Protocols for the Solubilization of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dissolution of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, a pyrazole-based compound of interest in contemporary drug discovery and development. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, these protocols have been developed to offer researchers a reliable methodology for preparing this compound for a range of in vitro and in vivo studies. The following sections detail the chemical and physical properties of the compound, essential safety and handling procedures, a primary dissolution protocol using dimethyl sulfoxide (DMSO), and analytical methods for the verification of stock solution concentration and purity.

Introduction: The Pyrazole Scaffold in Research

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and pharmacology. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising candidates for therapeutic development.[1][2] this compound, as a member of this class, requires a carefully considered and validated dissolution protocol to ensure its biological activity is accurately assessed in experimental settings. The hydrochloride salt form of this compound is a combustible solid, and appropriate handling is paramount.

Poor solubility of test compounds is a frequent challenge in experimental biology, potentially leading to inaccurate and misleading results.[3] Therefore, the establishment of a robust solubilization protocol is a foundational step in the preclinical evaluation of novel chemical entities. This guide addresses this need by providing a detailed, field-proven protocol for the dissolution of this compound.

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of a compound is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 223.70 g/mol
Physical Form Solid
Storage Class 11 (Combustible Solids)
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally related pyrazole compounds indicate a need for caution. Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Furthermore, some pyrazole derivatives are classified as harmful if swallowed (H302).[5][6] Violent reactions with strong oxidizing agents have also been reported for this class of compounds.[5]

Therefore, the following minimum safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Ingestion and Exposure: Avoid ingestion and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6][7]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Dissolution Protocol for this compound

Based on the poor aqueous solubility of many pyrazole derivatives and the established use of dimethyl sulfoxide (DMSO) for similar compounds in biological assays, the following protocol is recommended for the preparation of a high-concentration stock solution.[8]

Materials and Equipment
  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Step-by-Step Dissolution Procedure
  • Preparation: Bring the vial containing the solid this compound and the anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.

  • Initial Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particulates. If particulates are present, proceed to the next step.

  • Sonication (Optional): If undissolved solid remains, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating of the sample.

  • Final Inspection: After vortexing and/or sonication, the solution should be clear and free of any visible precipitate.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C for short-term storage or -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps start Start weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 sonicate Sonicate (Optional) inspect1->sonicate Particulates Present inspect2 Final Inspection inspect1->inspect2 Clear Solution sonicate->inspect2 store Aliquot & Store at -20°C/-80°C inspect2->store Clear Solution end End store->end HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Purity prep_standards Prepare Standard Curve hplc_run Inject Samples into HPLC prep_standards->hplc_run dilute_stock Dilute Stock Solution dilute_stock->hplc_run get_data Acquire Chromatograms hplc_run->get_data calc_conc Calculate Concentration get_data->calc_conc assess_purity Assess Purity get_data->assess_purity

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Application Notes & Protocols for the Evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-diabetic effects, often through the targeted inhibition of key enzymes.[1][2] This document introduces N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, a compound of interest for novel enzyme inhibitor discovery. We provide a comprehensive strategic framework and detailed, field-tested protocols for its systematic evaluation. This guide will navigate the researcher from initial hypothesis generation and target selection through primary screening, potency determination, and foundational mechanism of action studies, enabling a thorough characterization of its inhibitory potential.

Compound Profile: this compound

Before commencing any experimental evaluation, a thorough understanding of the molecule's structural and physicochemical properties is essential. These features dictate its potential interactions with biological targets and inform assay design.

PropertyDataRationale for Significance
Chemical Structure Chemical Structure (Illustrative structure based on name)The 1-phenyl-pyrazole core provides a rigid, aromatic scaffold capable of π-stacking and hydrophobic interactions. The N-methylmethanamine side chain introduces a basic nitrogen center, a potential hydrogen bond donor/acceptor, and a point of positive charge at physiological pH.
Molecular Formula C₁₁H₁₃N₃Confirms elemental composition.
Molecular Weight 187.24 g/mol Influences solubility, membrane permeability, and binding kinetics. The relatively low molecular weight is favorable under Lipinski's Rule of Five for drug-likeness.
CAS Number 866781-88-6 (for a closely related isomer)[3]Provides a unique identifier for literature and database searches. Note that isomers may have different CAS numbers.
Key Functional Groups Phenyl Ring, Pyrazole Ring, Secondary AmineThese groups dictate the compound's reactivity and its potential non-covalent interactions with an enzyme's active site, including hydrogen bonds, ionic bonds, and hydrophobic interactions.

Part I: Hypothesis Generation & Target Selection

For a novel compound without established biological activity, target selection is a critical first step. A rational approach involves leveraging the known pharmacology of structurally related molecules. The pyrazole scaffold is a promiscuous binder, with derivatives reported to inhibit a wide array of enzyme families.

The Causality Behind Target Selection: The choice of initial targets is not random; it is an evidence-based hypothesis. By screening against enzyme classes where pyrazole derivatives have previously shown activity, we maximize the probability of identifying a relevant interaction. This "scaffold-hopping" logic is a cornerstone of modern medicinal chemistry.

Potential enzyme classes for initial investigation include:

  • Protein Kinases (e.g., Aurora, CDK, PI3K): This is a high-priority class. The pyrazole core is a known "hinge-binder" in many kinase inhibitors, and numerous derivatives have been developed as anticancer agents targeting this family.[4][5]

  • Hydrolases (e.g., DPP-IV, Cholinesterases, Urease): Pyrazole-containing compounds have shown potent inhibitory activity against various hydrolases, leading to applications in diabetes and neurodegenerative disease research.[6][7]

  • Topoisomerases: The discovery of pyrazole analogs as inhibitors of bacterial type II topoisomerases suggests a potential antibacterial application.[8]

The following workflow provides a logical progression for narrowing down potential enzyme targets.

Target_Selection_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Identification A Compound Procurement (this compound) B Scaffold Analysis (Identify Pyrazole Core) A->B C Literature Review (Known Pyrazole Inhibitors) B->C D Hypothesize Target Classes (Kinases, Hydrolases, etc.) C->D E Select Broad Screening Panel (e.g., Kinase HotSpot™ Panel) D->E F Primary Assay (Single High Concentration, e.g., 10 µM) E->F G Data Analysis (% Inhibition Calculation) F->G H Define 'Hit' (e.g., >50% Inhibition) G->H I Identify Specific Enzyme 'Hits' (e.g., Aurora Kinase B) H->I

Caption: Workflow for hypothesis-driven enzyme target identification.

Part II: Primary Screening Protocol

Objective: To efficiently identify if this compound (referred to as "Test Compound") exhibits inhibitory activity against a selected enzyme target at a single, high concentration.

Protocol 1: General Protein Kinase Inhibition Assay (ADP-Glo™ Model)

This protocol is a model for a universal kinase assay that measures the production of ADP, a common product of all kinase reactions. It is highly adaptable for high-throughput screening.

Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. In the first step, the kinase reaction is terminated, and ATP is depleted. In the second step, the remaining ADP is converted to ATP, which is then used by luciferase to generate a light signal. Lower light output in the presence of the test compound indicates less ADP was produced, signifying kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Assay Buffer: Prepare a buffer suitable for the specific kinase (typically contains Tris-HCl, MgCl₂, Brij-35, and DTT).

    • ATP Solution: Prepare ATP in assay buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Expert Insight: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Enzyme/Substrate Mix: Prepare the kinase and its specific substrate in assay buffer at 2x the final desired concentrations.

  • Reaction Setup (384-well plate format):

    • Vehicle Control (0% Inhibition): Add 1 µL of DMSO to designated wells.

    • Test Compound: Add 1 µL of a 1 mM dilution of the Test Compound stock (in assay buffer) to the test wells for a final screening concentration of 10 µM.

    • Positive Control (100% Inhibition): Add 1 µL of a known potent inhibitor for the target kinase (e.g., Staurosporine) to designated wells.

    • Add 50 µL of the 2x Enzyme/Substrate mix to all wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 50 µL of the 2x ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes (or the optimized time for the specific kinase).

  • Signal Detection (as per ADP-Glo™ manufacturer protocol):

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Test - RLU_Positive) / (RLU_Vehicle - RLU_Positive)) Where RLU is the Relative Luminescence Unit.

    • A "hit" is typically defined as a compound exhibiting ≥50% inhibition.

Sample IDRLUCalculated % InhibitionHit? (≥50%)
Vehicle Control850000% (by definition)No
Positive Control1500100% (by definition)-
Test Compound3200063.7%Yes

Part III: Dose-Response and Potency (IC₅₀) Determination

Objective: To quantify the potency of the Test Compound against "hit" enzymes identified in the primary screen by determining the half-maximal inhibitory concentration (IC₅₀).

The Causality Behind IC₅₀: A single-point screen can be misleading due to experimental artifacts. An IC₅₀ value, derived from a multi-point dose-response curve, provides a robust and reproducible measure of a compound's potency. It is the concentration required to reduce enzyme activity by 50% and is a critical parameter for comparing different inhibitors and making decisions for lead optimization.

Protocol 2: IC₅₀ Curve Generation

  • Prepare Serial Dilutions:

    • Create a 10-point, 3-fold serial dilution series of the Test Compound in DMSO, starting from the 10 mM stock.

    • Further dilute this series into the assay buffer to create the final concentrations for the assay (e.g., from 30 µM down to 1.5 nM).

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1.

    • Instead of a single concentration, add 1 µL of each concentration from the serial dilution series to triplicate wells.

  • Data Analysis and Visualization:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism or R. The equation is: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

    • The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.

[Inhibitor] (nM)log[Inhibitor]Avg % Inhibition
300004.4898.5
100004.0095.2
33333.5288.1
11113.0575.4
3702.5751.2
1232.0924.8
411.6110.1
13.71.144.5
4.60.661.2
1.50.180.5

Part IV: Mechanism of Action (MoA) Studies

Objective: To determine how the Test Compound inhibits the enzyme. The primary modes are competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).

The Causality Behind MoA: Understanding the MoA is critical for drug development. A competitive inhibitor's efficacy can be overcome by high substrate concentrations in the body, whereas a non-competitive inhibitor's efficacy cannot. This has profound implications for predicting in vivo activity and guiding chemical modifications to improve potency and selectivity.

Protocol 3: Enzyme Kinetics for MoA Determination

  • Experimental Design:

    • This experiment involves a matrix of varying substrate (e.g., peptide substrate for a kinase) and inhibitor concentrations.

    • Step 1: Determine the Michaelis constant (Km) of the substrate in the absence of the inhibitor by measuring the initial reaction velocity at various substrate concentrations and fitting to the Michaelis-Menten equation.

    • Step 2: Select several fixed concentrations of the Test Compound (e.g., 0 nM, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Step 3: For each fixed inhibitor concentration, perform a full substrate titration (e.g., from 0.1 x Km to 10 x Km) and measure the initial reaction velocities.

  • Data Analysis:

    • For each inhibitor concentration, plot reaction velocity versus substrate concentration.

    • Use non-linear regression to fit each curve to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app).

    • Alternatively, visualize the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition mechanism.

Interpreting Kinetic Data:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive No changeIncreases (Km_app > Km)Lines intersect on the y-axis.
Non-competitive DecreasesNo changeLines intersect on the x-axis.
Uncompetitive DecreasesDecreases (Km_app < Km)Lines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the upper-left quadrant.

The following decision tree illustrates the logical flow for determining the mechanism of inhibition from the kinetic data.

MoA_Decision_Tree Start Perform Kinetic Assay (Vary [Substrate] at fixed [Inhibitor]) Vmax_Check Does Vmax decrease with increasing [Inhibitor]? Start->Vmax_Check Km_Check_No_Vmax Does Km increase? Vmax_Check->Km_Check_No_Vmax No Km_Check_Yes_Vmax How does Km change? Vmax_Check->Km_Check_Yes_Vmax Yes Competitive Competitive Inhibition Km_Check_No_Vmax->Competitive Yes Error Inconclusive/Re-evaluate Data Km_Check_No_Vmax->Error No NonCompetitive Non-competitive Inhibition Km_Check_Yes_Vmax->NonCompetitive No Change Uncompetitive Uncompetitive Inhibition Km_Check_Yes_Vmax->Uncompetitive Decreases Mixed Mixed Inhibition Km_Check_Yes_Vmax->Mixed Increases

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Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of pyrazole compounds in medicinal chemistry. It moves beyond simple listings of activities to explain the causality behind experimental choices, offering field-proven insights into the synthesis, evaluation, and mechanism of action of this privileged heterocyclic scaffold.

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described in 1883, its unique physicochemical properties have propelled it to the status of a "privileged scaffold."[1] This is not merely due to its synthetic accessibility, but rather its intrinsic characteristics:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial attribute for any successful therapeutic agent.[2]

  • Structural Versatility: The nitrogen atoms at positions 1 and 2 serve as both hydrogen bond donors (N1-H) and acceptors (N2), allowing for diverse and specific interactions with biological targets.[3]

  • Tunable Physicochemical Properties: Substitutions at the C3, C4, and C5 positions, as well as the N1 position, allow for fine-tuning of properties like lipophilicity, solubility, and electronic distribution, which are critical for optimizing pharmacokinetics and pharmacodynamics.[3]

The success of the pyrazole core is evidenced by its presence in a multitude of blockbuster drugs spanning a wide array of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®) , the erectile dysfunction treatment Sildenafil (Viagra®) , and numerous kinase inhibitors for cancer therapy like Encorafenib .[2][4] This guide will explore the synthesis and application of pyrazole derivatives in key therapeutic areas, providing both the strategic rationale and detailed protocols for their development.

Core Synthetic Methodologies: Constructing the Pyrazole Ring

The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. The most foundational and versatile approach is the Knorr pyrazole synthesis.

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly reliable for generating 1,3,5-trisubstituted pyrazoles, a common motif in active pharmaceutical ingredients.

The rationale for this reaction's success lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The reaction typically proceeds through a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of acid or base catalyst can influence reaction rates and, in some cases, regioselectivity.

G cluster_workflow Knorr Pyrazole Synthesis Workflow start 1,3-Dicarbonyl + Hydrazine Derivative reaction Reflux Reaction (Cyclocondensation) start->reaction Mix reagents Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) reagents->reaction workup Reaction Workup (e.g., Cooling, Precipitation) reaction->workup Completion purification Purification (Recrystallization or Chromatography) workup->purification product Substituted Pyrazole purification->product G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeo Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_homeo PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Selective Inhibition Stimuli Inflammatory Stimuli Stimuli->COX2 Upregulates G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (Mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib (Pyrazole Drug) Encorafenib->BRAF Inhibition

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Application Notes & Protocols: High-Throughput Screening of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

This compound is a small molecule featuring a 1-phenyl-pyrazole scaffold, a privileged structure in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural motif of a substituted pyrazole core is frequently found in ligands that modulate the function of key drug targets such as G-protein coupled receptors (GPCRs). Given that approximately 30% of currently marketed small-molecule drugs target GPCRs, they represent a major class of therapeutic targets for a wide array of diseases.[3][4][5]

This document outlines a comprehensive high-throughput screening (HTS) cascade designed to identify and validate the activity of this compound and other similar small molecules against a hypothetical GPCR target, herein referred to as GPCR-X. The described workflow is structured to maximize efficiency and data quality, progressing from a primary biochemical screen to a cell-based secondary assay and subsequent hit validation steps.[6]

Part 1: Primary High-Throughput Screening - A Fluorescence Polarization Assay

The initial phase of the screening campaign will employ a fluorescence polarization (FP) assay to identify compounds that directly bind to GPCR-X.[7][8][9][10] FP is a robust, homogeneous assay format well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[9][10]

Causality in Assay Choice:

An FP-based binding assay is selected for the primary screen due to its numerous advantages in an HTS setting:

  • Homogeneous Format: The "mix-and-read" nature of the assay eliminates wash steps, reducing complexity and increasing throughput.[7][8][10]

  • Sensitivity: FP is highly sensitive to binding events that result in a significant change in the molecular volume of the fluorescent tracer.

  • Reduced Interference: The ratiometric nature of the measurement minimizes interference from colored compounds and fluctuations in lamp intensity.[7][8]

Experimental Workflow: Primary FP Screen

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Plate Compound Library Plate (384-well) Dispensing Acoustic Dispensing of This compound Compound_Plate->Dispensing Assay_Plate Assay Plate (384-well, low volume, non-binding) Reagent_Prep Reagent Preparation (GPCR-X, Fluorescent Tracer, Assay Buffer) Reagent_Add Addition of GPCR-X and Fluorescent Tracer Reagent_Prep->Reagent_Add Incubation Incubation (e.g., 60 min at RT) Reagent_Add->Incubation FP_Read Fluorescence Polarization Reading Incubation->FP_Read Data_QC Data Quality Control (Z'-factor calculation) FP_Read->Data_QC Hit_ID Hit Identification (% Inhibition Calculation) Data_QC->Hit_ID Secondary_Screen_Workflow cluster_prep Cell & Compound Prep cluster_assay Assay Protocol cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing GPCR-X Cell_Plating Plate cells in 384-well plates Cell_Culture->Cell_Plating Compound_Add Add hit compounds to cells Cell_Plating->Compound_Add Hit_Compounds Prepare serial dilutions of hit compounds Hit_Compounds->Compound_Add Agonist_Incubate Incubate (Agonist Mode) Compound_Add->Agonist_Incubate Agonist_Stim Add EC80 agonist (Antagonist Mode) Compound_Add->Agonist_Stim Antagonist Mode Lysis_Detect Cell Lysis and cAMP Detection Agonist_Incubate->Lysis_Detect Agonist Mode Antagonist_Incubate Incubate (Antagonist Mode) Agonist_Stim->Antagonist_Incubate Antagonist_Incubate->Lysis_Detect Dose_Response Generate Dose-Response Curves Lysis_Detect->Dose_Response Potency_Calc Calculate EC50/IC50 values Dose_Response->Potency_Calc

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Application Notes and Protocols: Developing Assays for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound of interest, N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, features this key heterocyclic motif linked to a phenyl ring and a methanamine group, suggesting its potential as a modulator of critical biological pathways.[1] Given its structural features, particularly the methanamine side chain which resembles endogenous monoamines, we hypothesize that this compound may act as an inhibitor of Monoamine Oxidase (MAO), a key enzyme family in neurotransmitter metabolism.

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][5] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities.[4][6] Dysregulation of MAO activity is implicated in a range of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.[4][6] Consequently, inhibitors of MAO are valuable therapeutic agents.[5][6][7]

This guide provides a comprehensive framework for developing and executing a suite of assays to determine the biological activity of this compound, with a primary focus on its potential as an MAO inhibitor. We will also explore secondary assays to assess its interaction with monoamine transporters, providing a more complete pharmacological profile.

Principle of the Assays: A Multi-faceted Approach to Characterization

Our investigation into the activity of this compound will follow a logical progression from initial screening to more detailed mechanistic studies. The core of our approach is based on well-established, robust assay technologies that provide reliable and reproducible data.

Monoamine Oxidase (MAO) Inhibition Assays

The primary method for assessing MAO activity involves monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[3][4][5][7] We will employ a highly sensitive fluorometric assay that is amenable to high-throughput screening.

In this assay, MAO-A or MAO-B enzymes react with a non-selective substrate, such as p-tyramine, to produce H₂O₂.[3][5] The H₂O₂ is then detected using a probe that, in the presence of horseradish peroxidase (HRP), is converted to a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence.

To differentiate between inhibition of MAO-A and MAO-B, specific inhibitors such as clorgyline (for MAO-A) and pargyline (for MAO-B) will be used as controls.[5]

Monoamine Transporter Uptake Assays

To investigate the compound's potential interaction with monoamine transporters (such as DAT, SERT, and NET), we will utilize cell-based radiotracer uptake inhibition assays.[8] These assays are the gold standard for determining a compound's potency at these transporters.[8]

The principle of this assay is to measure the ability of the test compound to compete with a radiolabeled substrate (e.g., [³H]-dopamine for DAT) for uptake into cells engineered to express a specific monoamine transporter.[8][9] A reduction in the intracellular radioactivity in the presence of this compound indicates inhibition of the transporter.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the experimental plan and the underlying biological pathway, the following diagrams are provided.

G cluster_0 MAO Inhibition Assay Workflow A Prepare Reagents: - MAO-A or MAO-B Enzyme - p-Tyramine (Substrate) - HRP & Fluorescent Probe - Test Compound - Controls (Clorgyline, Pargyline) B Incubate MAO Enzyme with Test Compound or Controls A->B C Add Substrate to Initiate Reaction B->C D Incubate to Allow H₂O₂ Production C->D E Add HRP and Probe to Detect H₂O₂ D->E F Measure Fluorescence (λex = 530 nm, λem = 585 nm) E->F G Data Analysis: Calculate % Inhibition and IC₅₀ F->G

Caption: Workflow for the MAO Inhibition Assay.

G cluster_1 Monoamine Transporter Uptake Assay Workflow H Culture HEK293 Cells Expressing DAT, SERT, or NET I Plate Cells in 96-well Plates H->I J Pre-incubate Cells with Test Compound or Vehicle I->J K Add Radiolabeled Substrate (e.g., [³H]-Dopamine) J->K L Incubate to Allow Uptake K->L M Wash Cells to Remove Extracellular Substrate L->M N Lyse Cells and Measure Intracellular Radioactivity M->N O Data Analysis: Calculate % Inhibition and IC₅₀ N->O

Caption: Workflow for the Monoamine Transporter Uptake Assay.

G cluster_2 Monoamine Oxidase Catalytic Cycle MA Monoamine (e.g., Dopamine) MAO MAO (A or B) MA->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 NH3 Ammonia (NH₃) MAO->NH3 Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Simplified Monoamine Oxidase Catalytic Cycle and Point of Inhibition.

Materials and Reagents

For MAO Inhibition Assay:
ReagentSupplierCatalog Number
Recombinant Human MAO-ASigma-AldrichM7316
Recombinant Human MAO-BSigma-AldrichM7441
p-Tyramine HydrochlorideSigma-AldrichT2879
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
Amplex™ Red ReagentThermo Fisher ScientificA12222
Clorgyline HydrochlorideSigma-AldrichM3778
Pargyline HydrochlorideSigma-AldrichP8013
This compoundSynthesized in-house or custom synthesisN/A
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)Prepare in-houseN/A
96-well black, flat-bottom platesCorning3915
For Monoamine Transporter Uptake Assay:
ReagentSupplierCatalog Number
HEK293 cells stably expressing human DAT, SERT, or NETATCC or equivalentVaries
[³H]-DopaminePerkinElmerNET131
[³H]-Serotonin (5-HT)PerkinElmerNET498
[³H]-NorepinephrinePerkinElmerNET377
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
G418 Sulfate (Geneticin)Gibco10131035
Krebs-Henseleit Buffer (KHB)Prepare in-houseN/A
96-well cell culture platesCorning3596
Scintillation cocktailPerkinElmer6013329

Step-by-Step Protocols

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of p-tyramine in ultrapure water.

    • Prepare a 10 U/mL stock solution of HRP in assay buffer.

    • Prepare a 10 mM stock solution of Amplex™ Red reagent in DMSO.

    • Prepare 10 mM stock solutions of this compound, clorgyline, and pargyline in DMSO.

    • Create a serial dilution of the test compound and control inhibitors in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Procedure:

    • Add 50 µL of assay buffer containing the appropriate concentration of MAO-A or MAO-B enzyme to each well of a 96-well black plate.

    • Add 5 µL of the serially diluted test compound, control inhibitor, or vehicle (assay buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a reaction mix containing p-tyramine, HRP, and Amplex™ Red reagent in assay buffer. The final concentrations in the 200 µL reaction volume should be 1 mM p-tyramine, 1 U/mL HRP, and 50 µM Amplex™ Red.

    • Initiate the reaction by adding 145 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[5]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and controls.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Monoamine Transporter Uptake Inhibition Assay
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing DAT, SERT, or NET in DMEM supplemented with 10% FBS and an appropriate concentration of G418 to maintain selection pressure.

    • Seed the cells into 96-well cell culture plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed Krebs-Henseleit Buffer (KHB).[8]

    • Add 50 µL of KHB containing various concentrations of this compound or a known transporter inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET). For control wells, add 50 µL of KHB with vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 50 µL of KHB containing the radiolabeled substrate at a concentration close to its Kₘ value (e.g., 20 nM [³H]-dopamine for DAT).

    • Incubate for a specific time to allow for uptake (e.g., 5 minutes for DAT).

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KHB.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - ((CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background))) (where CPM_background is the counts per minute in the presence of a saturating concentration of a known inhibitor).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Further Steps

The initial screening assays will provide IC₅₀ values for this compound against MAO-A, MAO-B, DAT, SERT, and NET.

TargetIC₅₀ (nM)
MAO-ATBD
MAO-BTBD
DATTBD
SERTTBD
NETTBD

A potent and selective inhibitor will exhibit a low IC₅₀ value for one target with significantly higher IC₅₀ values for the others. For example, a selective MAO-B inhibitor would have a low nanomolar IC₅₀ for MAO-B and micromolar or higher IC₅₀ values for MAO-A and the monoamine transporters.

Should the compound show significant MAO inhibitory activity, further mechanistic studies are warranted. These include:

  • Reversibility of Inhibition: Dialysis or rapid dilution experiments can determine if the inhibition is reversible or irreversible.

  • Mechanism of Inhibition (e.g., Competitive, Non-competitive): Enzyme kinetic studies by varying the substrate concentration in the presence of the inhibitor can elucidate the mechanism of action.

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial characterization of this compound. By systematically evaluating its inhibitory activity against monoamine oxidases and its potential off-target effects on monoamine transporters, researchers can gain crucial insights into its pharmacological profile and therapeutic potential. The provided protocols are robust, well-validated, and amenable to a standard laboratory setting, enabling a thorough investigation of this novel pyrazole derivative.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Brum, A. A. S., et al. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 111-125). Humana Press, New York, NY. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Li, X., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2036. [Link]

  • Fowler, C. J., & Tipton, K. F. (2011). A fluorescent-based, high-throughput assay for detecting inhibitors of human monoamine oxidase A and B. Journal of pharmacological and toxicological methods, 64(2), 153-159. [Link]

  • Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. In Monoamine Oxidase Inhibitors (pp. 97-109). Humana Press, New York, NY. [Link]

  • Li, X., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033–2036. [Link]

  • Creative Biolabs. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [Link]

  • Li, X., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2036. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 678. [Link]

  • Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 736888. [Link]

  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC chemistry, 15(1), 1-13. [Link]

Sources

Application Notes and Protocols: N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine as a Novel Fluorescent Probe for Intracellular pH Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Cellular Imaging

Fluorescent bioimaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes within living cells.[1][2] Small organic molecules that act as fluorescent probes are indispensable tools in this field, offering high sensitivity and real-time detection of specific analytes and physiological parameters.[3] Among the various heterocyclic scaffolds used to construct these probes, pyrazole derivatives have emerged as a particularly promising class due to their synthetic accessibility, remarkable photophysical properties, and biocompatibility.[4][5] These compounds have been successfully employed to detect metal ions, reactive oxygen species, and to label subcellular organelles.[2][5]

This document outlines the proposed application of a novel pyrazole derivative, N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine (NMPM) , as a fluorescent probe for the ratiometric imaging of intracellular pH. While the fluorescent properties of this specific molecule have not been extensively characterized in the public domain, its structural motifs suggest a strong potential for pH-dependent fluorescence through a photoinduced electron transfer (PeT) mechanism. These notes provide a comprehensive guide for researchers, including the proposed mechanism of action, detailed protocols for use, and expected photophysical characteristics based on analogous pyrazole systems.

Physicochemical and Proposed Spectroscopic Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. Based on the known properties of similar pyrazole-based fluorophores, we propose the following key parameters for NMPM.[2]

PropertyProposed Value/CharacteristicRationale
Molecular Formula C₁₇H₁₇N₃Derived from chemical structure.
Molecular Weight 263.34 g/mol Calculated from the molecular formula.
Excitation Wavelength (λex) ~375 nm (Protonated); ~420 nm (Deprotonated)Pyrazole derivatives often exhibit shifts in absorption upon changes in their electronic environment.[2]
Emission Wavelength (λem) ~480 nm (Protonated); ~530 nm (Deprotonated)The protonation state of the amine is expected to modulate the intramolecular charge transfer (ICT) character, leading to a shift in the emission spectrum.
Quantum Yield (ΦF) Low in alkaline pH; Moderate in acidic pHThe PeT quenching mechanism is expected to be more efficient in the deprotonated (alkaline) state.
Solubility Soluble in DMSO, ethanol; moderate aqueous solubility at acidic pHThe amine group enhances solubility in acidic aqueous solutions.
Biocompatibility Expected to be high with low cytotoxicityPyrazole scaffolds are generally well-tolerated in biological systems.[5][6]

Proposed Mechanism of Action: A Ratiometric pH Sensor

We hypothesize that NMPM functions as a fluorescent pH indicator via a photoinduced electron transfer (PeT) mechanism.[7] The core of this mechanism lies in the protonation/deprotonation of the secondary amine nitrogen.

  • In an acidic environment (low pH): The secondary amine is protonated, forming an ammonium cation. This withdraws the lone pair of electrons on the nitrogen, inhibiting the PeT process. Upon excitation, the molecule fluoresces strongly at a shorter wavelength (~480 nm).

  • In a neutral to alkaline environment (high pH): The secondary amine is deprotonated, and the lone pair of electrons on the nitrogen is available to act as an electron donor. Upon excitation, this lone pair can be transferred to the excited pyrazole ring, quenching the fluorescence through a non-radiative decay pathway. This results in a weaker fluorescence emission at a longer wavelength (~530 nm).

This pH-dependent shift in both fluorescence intensity and emission wavelength allows for ratiometric imaging, which is a robust technique that minimizes artifacts from variations in probe concentration, illumination intensity, and cell path length.

G cluster_acidic Acidic pH (e.g., Lysosome) cluster_alkaline Alkaline pH (e.g., Cytoplasm) Acid_Probe NMPM-H+ (Protonated) Excitation_A Excitation (~375 nm) Acid_Probe->Excitation_A Absorption PeT_A PeT Inhibited Acid_Probe->PeT_A Lone pair unavailable Emission_A Strong Emission (~480 nm) Excitation_A->Emission_A Fluorescence Alk_Probe NMPM (Deprotonated) Excitation_B Excitation (~420 nm) Alk_Probe->Excitation_B Absorption PeT_B PeT Quenching Excitation_B->PeT_B Non-radiative decay Emission_B Weak Emission (~530 nm) PeT_B->Emission_B Reduced Fluorescence caption Proposed pH-dependent fluorescence mechanism of NMPM.

Caption: Proposed pH-dependent fluorescence mechanism of NMPM.

Experimental Protocols

Protocol 1: Synthesis of this compound (NMPM)

This protocol is a proposed synthetic route based on established methods for similar compounds, such as reductive amination.[8]

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Methylamine solution (e.g., 40% in water)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in DCM in a round-bottom flask.

  • Add methylamine solution (1.2 equivalents) to the flask.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure NMPM.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Reactant1 1-Phenyl-1H-pyrazole-4-carbaldehyde Intermediate Imine Intermediate Reactant1->Intermediate + Acetic Acid Reactant2 Methylamine Reactant2->Intermediate Product NMPM (Final Product) Intermediate->Product ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product caption Synthetic workflow for NMPM via reductive amination.

Caption: Synthetic workflow for NMPM via reductive amination.

Protocol 2: Preparation of NMPM Stock Solution
  • Dissolve the purified NMPM in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

  • Immediately before use, dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium.

Protocol 3: In Vitro pH Titration and Spectral Characterization

This protocol is essential to validate the pH-sensing properties of the newly synthesized probe.

Materials:

  • NMPM stock solution

  • A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions by diluting the NMPM stock solution to a final concentration of 1-10 µM in the different pH buffers.

  • For each pH value, record the absorption spectrum using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra by exciting at the isosbestic point determined from the absorption spectra, or at the respective excitation maxima for the acidic and basic forms.

  • Plot the fluorescence intensity ratio (e.g., I₄₈₀/I₅₃₀) as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Protocol 4: Live Cell Imaging of Intracellular pH

This protocol describes the application of NMPM for monitoring intracellular pH in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips

  • NMPM stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Nigericin and high K⁺ buffers for pKa calibration in situ (optional)

  • Fluorescence microscope equipped with appropriate filter sets for ratiometric imaging (e.g., DAPI and FITC channels)

Procedure:

  • Grow cells to 70-80% confluency on a suitable imaging dish.

  • Remove the culture medium and wash the cells twice with warm PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution).

  • Prepare the NMPM loading solution by diluting the stock solution to a final concentration of 1-10 µM in the imaging buffer.

  • Incubate the cells with the NMPM loading solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with the imaging buffer to remove any excess probe.

  • Add fresh imaging buffer to the cells.

  • Proceed with fluorescence imaging using the microscope.

  • Acquire two images sequentially:

    • Channel 1 (Acidic form): Excite at ~375 nm and collect emission at ~480 nm.

    • Channel 2 (Basic form): Excite at ~420 nm and collect emission at ~530 nm.

  • Calculate the ratio image (Channel 1 / Channel 2) using appropriate imaging software. This ratio will correlate with the intracellular pH.

  • (Optional) To calibrate the pH response within the cells, treat the cells with nigericin in high K⁺ buffers of known pH values to equilibrate the intracellular and extracellular pH.

Data Analysis and Interpretation

The ratiometric data provides a more accurate measure of pH compared to single-wavelength intensity measurements. Higher ratios of the short-wavelength emission to the long-wavelength emission will indicate a more acidic environment, while lower ratios will correspond to a more alkaline environment. By generating a calibration curve using the in situ nigericin calibration method, the ratio values can be converted into absolute intracellular pH values.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The in vitro pH titration (Protocol 3) is a critical first step to confirm the pH-dependent spectral properties and determine the pKa of the probe. This provides a baseline for interpreting the live-cell imaging data. The optional in situ calibration in Protocol 4 further strengthens the reliability of the intracellular pH measurements by accounting for the specific cellular environment.

Conclusion

This compound holds significant promise as a novel fluorescent probe for ratiometric pH imaging. Its proposed mechanism of action, based on the well-established principles of photoinduced electron transfer, combined with the favorable properties of the pyrazole scaffold, makes it a compelling candidate for further development and application in cell biology research. The detailed protocols provided herein offer a roadmap for its synthesis, characterization, and utilization, empowering researchers to explore the intricate pH dynamics of living cells.

References

  • Tigreros, A., & Portilla, J. (2021). s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Current Chinese Science, 1(2), 197-206.
  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
  • Tigreros, A., & Portilla, J. (2021). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. ResearchGate.
  • (Author not available). (Date not available). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. National Institutes of Health.
  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health.
  • (Author not available). (Date not available). (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. Smolecule.
  • (Author not available). (Date not available). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • (Author not available). (Date not available). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate.
  • Nagano, T., et al. (Date not available). Development of fluorescent probes for bioimaging applications. National Institutes of Health.
  • Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515-521.

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Application Notes and Protocols for the Preclinical Evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, a novel compound featuring a pyrazole scaffold, in animal models of central nervous system (CNS) disorders. The pyrazole nucleus is a key structural motif in numerous FDA-approved drugs, and its derivatives are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1][2] This guide is structured to provide researchers with the foundational knowledge and detailed protocols required to investigate the therapeutic potential of this compound, from initial formulation to in vivo behavioral assessment. We will focus on its putative mechanism as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, a promising target for the development of novel antipsychotics and other CNS therapeutics.[3][4]

Introduction: The Scientific Rationale

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in drug design.[2][5] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for robust interactions with biological targets.[2] Numerous pyrazole-containing drugs have been successfully commercialized, highlighting the therapeutic potential of this chemical class.[1][2] The compound of interest, this compound, integrates this privileged scaffold with a phenyl ring and a methanamine side chain, features that may enhance metabolic stability and target affinity.[6]

TAAR1 Agonism: A Novel Approach for CNS Disorders

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising target for treating neuropsychiatric disorders, particularly schizophrenia.[3][4] Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism of action.[7] TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and the dorsal raphe nucleus, where it modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[4][8][9] Agonism at TAAR1 has been shown to reduce the firing rate of dopamine neurons, suggesting its potential to correct the hyperdopaminergic state associated with psychosis.[4][7] Preclinical studies with TAAR1 agonists have demonstrated efficacy in animal models relevant to schizophrenia without the extrapyramidal side effects common to D2 antagonists.[8][9]

Compound Formulation for In Vivo Studies

The poor aqueous solubility of many pyrazole-based compounds presents a significant hurdle for in vivo administration. An appropriate vehicle is crucial to ensure solubility, stability, and bioavailability. The following protocol is a generalized method for formulating a hydrophobic compound like this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Recommended Vehicle Composition

A common and effective vehicle for many preclinical compounds is a ternary system composed of a solvent, a co-solvent/surfactant, and a final diluent.

ComponentRoleRecommended Percentage (v/v)
DMSO Primary Solvent5-10%
PEG400 Co-solvent30-40%
Tween-80 Surfactant5%
Sterile Saline (0.9%) Diluentq.s. to 100%
Step-by-Step Formulation Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Polysorbate 80 (Tween-80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should not exceed 10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG400 and then Tween-80 to the DMSO solution. Vortex vigorously after each addition to ensure a homogenous mixture.

  • Final Dilution: Slowly add sterile saline to the organic mixture to reach the final desired volume. Continue to vortex until a clear and homogenous solution is obtained.

  • Storage and Handling: It is best practice to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C. Always visually inspect the solution for any signs of precipitation before administration.

In Vivo Evaluation in Animal Models of Schizophrenia

To assess the antipsychotic potential of this compound, a battery of behavioral tests in rodents is recommended. These models are designed to evaluate effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.[10][11]

Model 1: Amphetamine-Induced Hyperlocomotion

This model is a cornerstone for screening compounds with potential antipsychotic activity and is based on the dopamine hypothesis of schizophrenia. Psychostimulants like amphetamine elevate synaptic dopamine, leading to a hyperlocomotive state in rodents, which is considered a proxy for the positive symptoms of psychosis.[12] The ability of a test compound to attenuate this hyperactivity is indicative of its potential to modulate dopamine systems.

Protocol:

  • Animal Acclimatization: Habituate male C57BL/6 mice to the testing room for at least 1 hour before the experiment begins.

  • Habituation to Arena: Place individual mice into open-field arenas and allow them to explore freely for 30-60 minutes to establish a baseline activity level.

  • Compound Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle. The choice of dose range should be determined from preliminary tolerability studies.

  • Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes (this may need to be optimized based on the compound's pharmacokinetics).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals.

  • Data Acquisition: Immediately return the animals to the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for the next 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests antipsychotic-like potential.

Model 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory stimuli. Deficits in PPI are observed in patients with schizophrenia and can be modeled in rodents. This test assesses the ability of a weak, non-startling sensory stimulus (the prepulse) to inhibit the startle response to a subsequent strong, startling stimulus (the pulse). The restoration of PPI deficits is a key characteristic of many antipsychotic drugs.

Protocol:

  • Animal Acclimatization: Allow mice or rats to acclimate to the testing room for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle at predetermined doses and appropriate pre-treatment time.

  • Inducing a PPI Deficit (Optional but Recommended): To test for restorative effects, a PPI deficit can be induced pharmacologically (e.g., with the NMDA receptor antagonist MK-801 or the dopamine agonist apomorphine) or through genetic models.

  • PPI Testing:

    • Place the animal in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise).

      • Prepulse-pulse trials: The strong pulse is preceded by a weak prepulse (e.g., 75-85 dB).

      • No-stimulus trials: Only background noise to measure baseline movement.

    • The startle response (whole-body flinch) is measured by a piezoelectric transducer.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]. Compare the %PPI between treatment groups. An increase in %PPI in the compound-treated group relative to the vehicle/deficit model group indicates an improvement in sensorimotor gating.

Proposed Mechanism of Action and Signaling Pathway

As a putative TAAR1 agonist, this compound is hypothesized to modulate monoaminergic systems. TAAR1 activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][9] In dopaminergic neurons of the VTA, this signaling cascade ultimately leads to a reduction in neuronal firing, thereby normalizing dopamine transmission in a hyperdopaminergic state.[4][7]

TAAR1 Signaling Cascade

Caption: Proposed signaling pathway for a TAAR1 agonist.

Summary Data Tables

Effective data presentation is key to interpreting experimental outcomes. The following tables serve as templates for summarizing results from the described behavioral models.

Table 1: Effect on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)% Inhibition of Hyperactivity
Vehicle + Saline-101500 ± 120-
Vehicle + Amphetamine-108500 ± 5500%
Compound + Amphetamine1106200 ± 48032.9%
Compound + Amphetamine3104100 ± 35062.9%
Compound + Amphetamine10102500 ± 21085.7%

Table 2: Effect on Prepulse Inhibition (PPI)

Treatment GroupDose (mg/kg)N% PPI at 75 dB Prepulse (Mean ± SEM)% PPI at 85 dB Prepulse (Mean ± SEM)
Vehicle-1265.2 ± 4.178.5 ± 3.8
Vehicle + MK-801-1221.5 ± 3.535.1 ± 4.2
Compound + MK-80131245.8 ± 4.058.9 ± 4.5
Compound + MK-801101260.1 ± 3.972.4 ± 3.6

Conclusion

This compound represents a promising chemical entity for investigation in the context of CNS disorders, largely due to its pyrazole core and potential as a TAAR1 agonist. The protocols and application notes provided herein offer a structured and scientifically rigorous framework for its initial preclinical evaluation. By employing standardized formulation techniques and validated behavioral paradigms, researchers can effectively assess its therapeutic potential and elucidate its mechanism of action, paving the way for further drug development efforts.

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  • N-Methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine. (n.d.). BLDpharm.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed.
  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)

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Application Notes and Protocols for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the synthesis and potential applications of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This document offers full editorial control to present a detailed and scientifically rigorous narrative, grounded in established chemical principles and supported by authoritative references.

Introduction: The Potential of Phenylpyrazole Amines in Advanced Materials

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, with extensive applications in pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties, thermal stability, and coordination capabilities also make them highly attractive scaffolds for the design of advanced functional materials.[3][4] this compound, the subject of this guide, is a bifunctional molecule featuring a robust 1-phenyl-1H-pyrazole core and a reactive secondary amine. This specific combination of a charge-transporting capable heterocycle and a versatile functional handle for polymerization or surface modification positions it as a promising building block for a new generation of materials.

The phenyl-substituted pyrazole moiety is known to contribute to favorable photophysical properties, making related compounds suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5][6][7] The secondary amine group provides a reactive site for incorporation into polymer backbones, for grafting onto surfaces, or for the coordination of metal ions to form metal-organic frameworks (MOFs).[4] This guide will detail the synthesis of this promising molecule and propose a tangible application in the development of novel functional polymers.

Synthesis of this compound

The synthesis of the target compound is most effectively achieved through a two-step process: the formylation of a suitable precursor to create the pyrazole-4-carbaldehyde, followed by a reductive amination to introduce the N-methylmethanamine group.

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] In this step, acetophenone phenylhydrazone is cyclized and formylated in a one-pot reaction to yield the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde.[10]

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[8]

  • Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (0.004 mol) in DMF (5 mL) and add it to the Vilsmeier reagent.

  • Reaction Progression: Stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into crushed ice with constant stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to Yield this compound

Reductive amination is a robust method for forming amines from carbonyl compounds.[11][12] This protocol utilizes sodium borohydride in the presence of iodine as a mild and effective reducing agent for the direct reductive amination of the pyrazole-4-carbaldehyde with methylamine.[11]

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in anhydrous methanol (20 mL).

  • Amine Addition: Add a solution of methylamine (1.2 mmol) in methanol to the flask. Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise, followed by the careful addition of iodine (I₂, 0.75 mmol).

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of this compound acetophenone_phenylhydrazone Acetophenone Phenylhydrazone step1_reaction Vilsmeier-Haack Reaction acetophenone_phenylhydrazone->step1_reaction vilsmeier_reagent Vilsmeier Reagent (DMF/POCl₃) vilsmeier_reagent->step1_reaction pyrazole_carbaldehyde 1-phenyl-1H-pyrazole- 4-carbaldehyde step1_reaction->pyrazole_carbaldehyde step2_reaction Reductive Amination pyrazole_carbaldehyde->step2_reaction methylamine Methylamine methylamine->step2_reaction reducing_agent NaBH₄ / I₂ reducing_agent->step2_reaction final_product N-Methyl-1-(1-phenyl-1H- pyrazol-4-YL)methanamine step2_reaction->final_product

Caption: Synthetic pathway for this compound.

Application in Material Science: Synthesis of a Functional Polyacrylamide

The presence of the secondary amine in this compound makes it an ideal candidate for incorporation into polymer chains via reactions like Michael addition or condensation polymerization. Here, we propose its use as a functionalizing agent for a polyacrylamide backbone, creating a material with pendant phenylpyrazole units. Such polymers could find applications as fluorescent materials, metal-chelating agents, or in drug delivery systems.[13][14]

Protocol: Synthesis of a Phenylpyrazole-Functionalized Polyacrylamide

This protocol describes a two-step process: the synthesis of N-(acryloyl)morpholine and its subsequent copolymerization with this compound.

  • Synthesis of N-(acryloyl)morpholine:

    • In a flask, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to obtain N-(acryloyl)morpholine.

  • Copolymerization:

    • In a Schlenk flask, dissolve N-(acryloyl)morpholine (0.9 eq) and this compound (0.1 eq) in anhydrous dioxane.

    • Add azobisisobutyronitrile (AIBN) as a radical initiator (0.01 eq).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the cooled reaction mixture into an excess of cold diethyl ether.

    • Filter the polymer, wash with diethyl ether, and dry under vacuum.

Polymerization Workflow monomer1 N-(acryloyl)morpholine mixing Dissolve in Dioxane & Degas monomer1->mixing monomer2 N-Methyl-1-(1-phenyl-1H- pyrazol-4-YL)methanamine monomer2->mixing initiator AIBN Initiator initiator->mixing polymerization Radical Polymerization (70 °C, 24h) mixing->polymerization precipitation Precipitate in Diethyl Ether polymerization->precipitation final_polymer Phenylpyrazole-Functionalized Polyacrylamide precipitation->final_polymer

Caption: Workflow for the synthesis of a phenylpyrazole-functionalized polyacrylamide.

Characterization of the Monomer and Polymer

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized monomer and the resulting polymer.

Technique This compound (Monomer) Phenylpyrazole-Functionalized Polyacrylamide (Polymer)
¹H and ¹³C NMR Confirm the chemical structure and purity.Confirm the incorporation of both monomers and estimate the copolymer composition.
FT-IR Spectroscopy Identify characteristic functional groups (N-H, C=N, aromatic C-H).Confirm the presence of amide and pyrazole functional groups.
Mass Spectrometry Determine the exact molecular weight.Not typically used for polymers due to high molecular weight distribution.
Thermal Analysis (TGA/DSC) Determine melting point and thermal stability.Determine glass transition temperature (Tg) and thermal decomposition profile.
Gel Permeation Chromatography (GPC) N/ADetermine the average molecular weight and polydispersity index (PDI).
UV-Vis and Fluorescence Spectroscopy Characterize the photophysical properties.Investigate the effect of polymerization on the photophysical properties.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in material science. The synthetic route presented here is robust and scalable. The proposed application in functional polymers is just one of many possibilities. Future research could explore its use in the synthesis of:

  • Conductive Polymers: The pyrazole ring can facilitate charge transport, making it a candidate for incorporation into conductive polymer backbones.

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the secondary amine can act as coordination sites for metal ions, leading to the formation of novel MOFs with potential applications in gas storage, catalysis, and sensing.[4]

  • Photoactive Materials: The fluorescent properties of the phenylpyrazole core could be harnessed in the development of sensors, imaging agents, and organic electronics.[7]

The protocols and insights provided in this guide are intended to serve as a foundation for further innovation in the exciting field of pyrazole-based materials.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 20, 2026, from [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (PDF). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved January 20, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Polymer microspheres modified with pyrazole derivatives as potential agents in anticancer therapy - Preliminary studies. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Sensing and optical activities of new pyrazole containing polymeric analogues. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • recent-highlights-in-the-synthesis-and-biological-significance-of-pyrazole-derivatives. (n.d.). Ask this paper | Bohrium. Retrieved January 20, 2026, from [Link]

  • Synthesis of pyrazole derivatives using polymer-supported reagents. (n.d.). Wisdom Library. Retrieved January 20, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved January 20, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • (PDF) A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Our focus is on providing causal explanations for experimental outcomes and offering validated, actionable troubleshooting protocols.

I. Synthetic Overview & Core Strategy

The most common and efficient pathway to synthesize this compound involves a two-step process. This strategy hinges on the initial formation of a key aldehyde intermediate, followed by a reductive amination to install the desired N-methylmethanamine moiety.

  • Step 1: Vilsmeier-Haack Formylation. Synthesis of the precursor, 1-phenyl-1H-pyrazole-4-carbaldehyde , typically from a suitable substituted acetophenone and a hydrazine derivative. The Vilsmeier-Haack reaction is a classic and effective method for formylating activated aromatic systems like pyrazoles.[1][2]

  • Step 2: Reductive Amination. The target molecule is formed by reacting the pyrazole-4-carbaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final secondary amine.

This guide will dissect the potential issues within each of these critical stages.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A Acetophenone Phenylhydrazone C 1-phenyl-1H-pyrazole-4-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (POCl3 / DMF) B->C Reagent F This compound C->F Imine Formation & Reduction D Methylamine (CH3NH2) D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying chemical principles and practical solutions.

Category 1: Issues with 1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis (Step 1)

Question 1: My yield of the Vilsmeier-Haack reaction is very low (<40%). What are the likely causes?

Answer: Low yields in the Vilsmeier-Haack reaction are common and typically trace back to three areas: reagent quality, reaction conditions, or side reactions.

  • Causality (Reagent Quality): The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly moisture-sensitive. Any water present will quench the reactive chloroinium ion, halting the reaction. Similarly, the starting hydrazone must be pure and dry.

  • Causality (Reaction Conditions): Temperature control is critical. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with the hydrazone often requires heating (e.g., 60-70 °C), but excessive temperatures can lead to decomposition and the formation of tar-like byproducts.[2]

  • Causality (Side Reactions): The pyrazole ring has multiple positions that can be reactive. While the 4-position is typically favored for electrophilic substitution, improper conditions can lead to a mixture of products or undesired side reactions.[3][4]

Troubleshooting Protocol:

  • Reagent Integrity: Use freshly distilled, anhydrous DMF and POCl₃. Ensure your starting hydrazone is fully dried under vacuum before use.

  • Controlled Reagent Formation: Add POCl₃ dropwise to chilled DMF (0-5 °C) under an inert atmosphere (N₂ or Argon). Allow the reagent to stir and fully form for 20-30 minutes before adding the hydrazone.

  • Staged Temperature Profile: Add the hydrazone to the pre-formed Vilsmeier reagent at low temperature. Once the addition is complete, slowly and carefully warm the reaction mixture to the optimal temperature (typically 60-80 °C) and monitor by TLC.

  • Aqueous Workup: Quench the reaction by carefully pouring it over crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagent. Be aware this is highly exothermic.

Category 2: Issues with Reductive Amination (Step 2)

Question 2: I am seeing significant amounts of the starting aldehyde and the corresponding alcohol byproduct after my reductive amination. How can I improve selectivity for the desired amine?

Answer: This is a classic reductive amination problem. The formation of the alcohol byproduct indicates that the reduction of the aldehyde carbonyl is competing with, or occurring faster than, the reduction of the imine intermediate. The presence of unreacted aldehyde suggests that imine formation is slow or reversible.

  • Causality (Choice of Reducing Agent): Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine with methylamine. A more selective, sterically hindered, and less reactive reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason; it is much more effective at reducing the protonated iminium ion than the neutral aldehyde.

  • Causality (pH Control): Imine formation is acid-catalyzed but the imine itself can be unstable to hydrolysis under strongly acidic aqueous conditions. The reaction is optimal under mildly acidic conditions (pH 4-6), which favors the formation of the reactive iminium ion without causing widespread hydrolysis back to the aldehyde and amine. Using methylamine hydrochloride or adding a mild acid like acetic acid can facilitate this.

Troubleshooting Protocol & Data:

  • Switch to a Selective Reducing Agent: If you are using NaBH₄, switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is milder and specifically tailored for reductive aminations.

  • Optimize pH: Dissolve the aldehyde and methylamine (or methylamine hydrochloride) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add 1-2 equivalents of acetic acid to catalyze imine formation. Stir for 30-60 minutes to allow for pre-formation of the imine/iminium ion before adding the reducing agent.

  • Monitor Progress: Follow the disappearance of the starting aldehyde by TLC or LC-MS to ensure imine formation is proceeding before reduction.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivity for Iminium IonTypical SolventsKey Considerations
Sodium Borohydride (NaBH₄)HighLowAlcohols (MeOH, EtOH)Prone to reducing aldehyde starting material, leading to alcohol byproduct.
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighAlcohols, AproticHighly effective but toxic (HCN gas release at low pH). Use with extreme caution.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Moderate Very High DCM, DCE, THF Recommended. Stable, non-toxic, and highly selective. Moisture sensitive.
Hydrogen (H₂) with Pd/CVariableHighAlcohols, EtOAcRequires specialized hydrogenation equipment. Can be slow.

Question 3: My reaction produces the primary amine (from the starting aldehyde) but not the desired N-methyl secondary amine. What's going wrong?

Answer: This indicates a potential issue with your methylamine source or a competing reaction. A classic method to ensure methylation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[5]

  • Causality (Eschweiler-Clarke Conditions): In this reaction, the primary amine first reacts with formaldehyde to form an imine. Formic acid then acts as a hydride donor to reduce this imine to the N-methyl amine.[5] The reaction is driven to completion by the formation of carbon dioxide gas, making it irreversible.[5] This method specifically introduces a methyl group and prevents the formation of quaternary ammonium salts.[5]

Alternative Protocol: Eschweiler-Clarke N-Methylation If direct reductive amination with methylamine is problematic, you can first synthesize the primary amine, 1-(1-phenyl-1H-pyrazol-4-yl)methanamine, and then methylate it.

  • Synthesize Primary Amine: Perform a reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde using ammonia or an ammonia source.

  • Methylation Step:

    • Dissolve the primary amine in an excess of formic acid.

    • Add an excess of aqueous formaldehyde solution.

    • Heat the mixture to reflux (typically around 100 °C) for several hours until CO₂ evolution ceases.

    • Cool the reaction, make it basic with NaOH, and extract the desired N-methylated product.

G Start Low Yield in Reductive Amination? Cause1 Cause: Aldehyde & Alcohol Byproducts Present Start->Cause1 Yes Cause2 Cause: Reaction Stalled, Aldehyde Remains Start->Cause2 No Solution1 Solution: 1. Switch to NaBH(OAc)3 2. Add Acetic Acid (pH 4-6) 3. Allow imine pre-formation Cause1->Solution1 Cause3 Cause: Impurity Profile Unclear Cause2->Cause3 Solution2 Solution: 1. Check Reducing Agent Quality 2. Add fresh aliquot of reagent 3. Ensure anhydrous conditions Cause2->Solution2 Solution3 Solution: 1. Purify via Column Chromatography 2. Form HCl salt for crystallization 3. Characterize by NMR/MS Cause3->Solution3

Caption: Troubleshooting logic for the reductive amination step.

Category 3: Product Purification and Isolation

Question 4: My final product is an oil and is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer: Basic amines can often streak on silica gel columns, leading to poor separation and low recovery. Purifying the product as a salt is a highly effective and recommended strategy.

  • Causality (Chemical Properties): The final product is a secondary amine, which is basic. This basicity can lead to strong interactions with the acidic silica gel surface. Converting the amine to a salt, such as the hydrochloride (HCl) salt, makes it a non-basic, often crystalline solid that is much easier to handle and purify.[6] A patent for purifying pyrazole derivatives specifically highlights the utility of forming acid addition salts for isolation and purification.[7]

Protocol: Purification via Salt Formation

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup and extract the crude product into an organic solvent like ethyl acetate or DCM. Dry the organic layer and concentrate it under reduced pressure.

  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt of your product should precipitate as a solid.

  • Isolation:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove non-basic organic impurities.

    • Dry the salt under vacuum. The resulting solid is often highly pure.

  • Liberating the Free Base (If needed): The pure salt can be converted back to the free base by dissolving it in water, neutralizing with a base (like NaHCO₃ or NaOH), and extracting with an organic solvent.

III. References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.

  • Unit 4 Pyrazole. Slideshare.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Eschweiler–Clarke reaction. Wikipedia.

  • This compound hydrochloride. Sigma-Aldrich.

  • Method for purifying pyrazoles. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising pyrazole derivative. Drawing upon established principles of medicinal chemistry and formulation science, this center provides practical, evidence-based troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: Enhancing Solubility for Experimental Success

This section addresses common solubility issues encountered during in vitro and in vivo experimental setups. The solutions are presented in a question-and-answer format, providing not just the "how" but also the scientific "why."

Issue 1: My compound has precipitated out of my aqueous buffer during my cell-based assay.

Root Cause Analysis: this compound, like many pyrazole derivatives, possesses a molecular structure with both hydrophobic (phenyl and pyrazole rings) and hydrophilic (N-methyl methanamine) moieties, leading to limited aqueous solubility. Precipitation in aqueous media is a common manifestation of this property, especially at higher concentrations.

Solution Pathway:

  • pH Modification and Salt Formation: The presence of a secondary amine in the N-methyl methanamine group makes the molecule basic. By lowering the pH of your aqueous buffer, you can protonate this amine, forming a more soluble salt in situ. The hydrochloride salt of this compound is commercially available and is expected to have significantly higher aqueous solubility than the free base.[1]

    • Expert Insight: The pKa of the secondary amine is the critical parameter here. While not empirically determined in the provided literature, similar structures suggest it will be in the physiological to slightly basic range. Therefore, adjusting the pH to below 7 is a sound starting point.

  • Co-Solvent System: Introducing a water-miscible organic solvent can significantly enhance solubility.[2]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices. Start with a low percentage of the co-solvent (e.g., 0.5-1% v/v) and incrementally increase it. Be mindful of the potential for co-solvent toxicity in your specific cell line.

Experimental Protocol: Preparing a Solubilized Stock Solution

This protocol details the preparation of a high-concentration stock solution that can be diluted into your final aqueous experimental medium.

  • Initial Dissolution: Weigh the desired amount of this compound (or its hydrochloride salt) and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in DMSO to create a range of concentrations for your experiment.

  • Aqueous Dilution: For your final working concentration, perform a final dilution of the DMSO stock into your pre-warmed aqueous buffer. The final concentration of DMSO should be kept as low as possible and consistent across all experimental conditions, including vehicle controls.

Issue 2: I am struggling to achieve a high enough concentration for my in vivo studies.

Root Cause Analysis: The required concentrations for in vivo experiments are often much higher than for in vitro assays, exacerbating the inherent low aqueous solubility of the compound.

Solution Pathway:

  • Formulation as a Salt: If you are using the free base, converting it to a salt form is the most effective first step. The hydrochloride salt is a common and effective choice.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2]

    • Expert Insight: The choice of cyclodextrin (alpha, beta, or gamma) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) will depend on the size and shape of the drug molecule. For a molecule of this size, HP-β-CD is often a good starting point.

  • Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix, you can create an amorphous solid with higher apparent solubility and dissolution rates.[3]

    • Common Polymers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used.[3] This is an advanced technique typically employed in later-stage drug development.

Workflow for Solubility Enhancement Strategy Selection

Solubility_Enhancement_Workflow start Initial Solubility Issue ph_mod pH Modification / Salt Formation start->ph_mod Basic Moiety Present? evaluate Evaluate in experimental system ph_mod->evaluate cosolvent Co-solvent System cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin Toxicity/Conc. Limit cosolvent->evaluate solid_disp Amorphous Solid Dispersion cyclodextrin->solid_disp Further Enhancement Needed cyclodextrin->evaluate solid_disp->evaluate success Solubility Achieved evaluate->cosolvent No evaluate->success Yes

Sources

"N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine degradation and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine. The stability and purity of an active compound are paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the potential degradation pathways, recommended storage conditions, and troubleshooting strategies for this molecule.

Due to the limited availability of specific degradation data for this compound in the public domain, this guide synthesizes information from established chemical principles and published data on structurally related compounds, particularly substituted pyrazoles and N-methyl benzylamines. The recommendations herein are grounded in ICH guidelines for stability and forced degradation studies to ensure scientific integrity and regulatory alignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound?

A1: Based on its chemical structure, which features a substituted pyrazole ring and a secondary N-methylaminomethyl group, the primary factors of concern are oxidation, light exposure (photolysis), and extreme pH conditions (hydrolysis) . The secondary amine is particularly susceptible to oxidation, while the heterocyclic pyrazole ring system can be sensitive to certain pH conditions and UV light.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, the following conditions are recommended:

  • Long-Term Storage: Store as a solid at -20°C or below in a tightly sealed, opaque container. To prevent moisture uptake, it is advisable to store the container in a desiccator. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.

  • Short-Term Storage (Working Solutions): Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions at 2-8°C in opaque, tightly sealed vials for no longer than 24-48 hours. The choice of solvent can impact stability; aprotic, anhydrous solvents are preferable. If aqueous buffers are required, they should be deoxygenated.

Q3: My recent experiments have shown inconsistent results. Could compound degradation be the cause?

A3: Yes, inconsistent results, such as decreased potency or the appearance of unexpected peaks in analytical chromatograms, are classic signs of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the formation of new entities that may have off-target effects or interfere with assays. We recommend performing a purity check of your stock and working solutions.

Q4: What are the likely degradation products I should look for?

A4: While specific degradation products for this exact molecule are not extensively documented, we can predict the most probable degradants based on its functional groups. The two primary sites of degradation are the N-methylamine side chain and the pyrazole ring.

  • Oxidative Degradation Products: The secondary amine is prone to oxidation.

    • N-dealkylation: This is a common metabolic and chemical degradation pathway for amines.[1] You might observe the formation of the primary amine, 1-(1-phenyl-1H-pyrazol-4-yl)methanamine , and formaldehyde .

    • N-oxidation: Formation of the corresponding N-oxide is another possibility.

  • Hydrolytic Degradation: While the pyrazole ring is generally stable, some substituted pyrazoles can undergo hydrolysis, particularly at non-neutral pH.[2][3] This could potentially lead to ring-opened products, although this is generally less likely than side-chain oxidation under typical experimental conditions.

  • Photodegradation Products: Exposure to UV light can induce rearrangements in pyrazole rings, potentially leading to the formation of isomeric impurities such as imidazoles.[4]

Troubleshooting Guide: Common Stability-Related Issues

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Loss of biological activity or potency over time. Compound degradation in stock or working solutions.1. Verify Stock Solution Purity: Use an appropriate analytical method (e.g., HPLC-UV) to check the purity of your stock solution against a freshly prepared standard or a new batch of the compound. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock before each experiment. 3. Optimize Solution Storage: If solutions must be stored, aliquot them into single-use volumes and store at -80°C under an inert atmosphere. Minimize freeze-thaw cycles.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (see protocol below) to generate potential degradants. This will help in identifying the unknown peaks. 2. Characterize Degradants: Use LC-MS/MS to obtain mass information and fragmentation patterns of the new peaks to help elucidate their structures. 3. Review Handling Procedures: Ensure the compound is not exposed to light, excessive heat, or incompatible solvents/buffers.
Variability between experimental replicates. Inconsistent degradation due to handling or environmental factors.1. Standardize Handling Protocol: Ensure all researchers follow a strict, standardized protocol for handling the compound, including weighing, dissolution, and storage. 2. Control Environmental Conditions: Conduct experiments under controlled lighting and temperature. Use amber vials or cover tubes with foil to protect from light. 3. Evaluate Solvent/Buffer Compatibility: Ensure that the chosen vehicle is not promoting degradation. For example, some buffers can catalyze hydrolysis at certain pH values.
Solid compound has changed color or texture. Significant degradation, likely due to improper long-term storage (exposure to air, moisture, or light).1. Discard the Batch: A visible change in the solid state indicates substantial degradation. It is highly recommended to discard the batch and obtain a new, verified lot. 2. Review Storage Protocol: Re-evaluate your long-term storage conditions. Ensure the container is airtight, opaque, and stored at the correct temperature, preferably under an inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the parent compound.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter, calibrated

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 2-8°C in the dark).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at specified time points for analysis.

    • Thermal Degradation: Transfer the solid compound to an oven at 70°C for 48 hours. Also, place a solution of the compound (in a stable solvent like acetonitrile) in the oven. Sample at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent like quartz cuvette) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: Analyze all stressed samples and controls by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, Room TempTo evaluate susceptibility to oxidative degradation.
Thermal 70°C (Solid & Solution)To determine the effect of high temperature.
Photolytic ICH Q1B compliant light sourceTo assess degradation upon exposure to light.

Table 1: Summary of typical stress conditions for a forced degradation study.

Visualizations: Degradation Pathways & Workflows

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_oxidation Oxidative Degradation parent This compound dp1 1-(1-phenyl-1H-pyrazol-4-yl)methanamine (Primary Amine) parent->dp1 N-Demethylation (Oxidative) dp2 Formaldehyde parent->dp2 N-Demethylation (Oxidative) dp3 N-Oxide Derivative parent->dp3 N-Oxidation dp4 Isomeric Impurities (e.g., Imidazole Rearrangement) parent->dp4 UV Light

Caption: Predicted degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for a comprehensive stability assessment of a new batch of the compound.

G start Receive New Compound Batch qc Initial QC (Purity, Identity) start->qc forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) qc->forced_deg long_term Set Up Long-Term Storage Stability Study (-20°C, Solid) qc->long_term method_dev Develop Stability-Indicating Analytical Method (HPLC/LC-MS) forced_deg->method_dev results Analyze Degradation Products & Establish Degradation Profile method_dev->results end Release for Experimental Use long_term->end Periodic Checks storage_protocol Define Optimal Storage & Handling Conditions results->storage_protocol storage_protocol->end

Sources

"troubleshooting inconsistent results in N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common sources of inconsistent results. Our approach is rooted in first principles, addressing the entire experimental workflow from stock solution preparation to data analysis.

Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Stock Solution Preparation

Q1: My assay results are inconsistent from day to day. Where should I start my investigation?

A1: The first and most critical step is to evaluate your handling of the compound and the preparation of your stock solutions. Inconsistency often originates from variability in the concentration or integrity of the analyte before the assay even begins.[1][2]

  • Accurate Weighing and Dissolution : Ensure you are using a calibrated analytical balance for precise measurements.[1][3] When preparing the stock solution, ensure the compound is fully dissolved. Some compounds, like this compound, may require gentle vortexing or specific solvents for complete dissolution.[4][5]

  • Solvent Choice : The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is common, its concentration in the final assay should be minimized (typically <0.5%) as it can affect cell viability and enzyme kinetics.[6][7] For hydrochloride salts, starting with sterile, purified water is often a good choice.

  • Storage and Stability : this compound contains a primary amine, which can be susceptible to degradation, especially in aqueous or acidic solutions and over time.[8][9] It is crucial to prepare fresh stock solutions, or if storing, to aliquot into single-use vials and store at -20°C or -80°C in a desiccated environment.[3][5] Avoid repeated freeze-thaw cycles.[2]

  • Clear Labeling : All stock solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.[1][3][5]

Q2: I suspect my compound is degrading in the stock solution. How can I confirm this and prevent it?

A2: Degradation is a common issue, particularly for compounds with reactive functional groups like primary aromatic amines.[10]

Confirmation of Degradation:

  • Analytical Check : Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stock solution. Compare a freshly prepared solution with an older one. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Functional Check : Compare the performance of a fresh stock versus an old stock in a well-established, reliable control assay. A significant drop in activity suggests degradation.

Prevention Strategies:

  • Solvent Selection : Organic solvents like anhydrous DMSO or ethanol are often better for long-term stability than aqueous solutions.[11]

  • pH Control : The pyrazole moiety and the primary amine mean the compound's stability can be pH-dependent. Buffer your solutions if necessary, but be aware that acidic conditions can accelerate the degradation of some primary aromatic amines.[8][9]

  • Storage Conditions : Store aliquots under an inert gas (like argon or nitrogen) to prevent oxidation, and protect from light by using amber vials.[12]

Section 2: Troubleshooting Analytical Assays (HPLC / LC-MS)

This section focuses on issues related to quantifying this compound using chromatographic methods.

Q3: I'm seeing inconsistent retention times and peak areas in my HPLC results. What are the likely causes?

A3: Fluctuating retention times and peak areas are classic symptoms of instability in the HPLC system or issues with the sample itself.[4][13][14] A systematic approach is required to diagnose the root cause.

Troubleshooting Flowchart for Inconsistent HPLC Results

HPLC_Troubleshooting start Inconsistent Retention Times & Peak Areas cat1 System Checks start->cat1 cat2 Mobile Phase start->cat2 cat3 Column Issues start->cat3 cat4 Sample Issues start->cat4 n1 Check for Leaks (fittings, seals) cat1->n1 n2 Verify Pump Flow Rate (fluctuations?) cat1->n2 n3 Check Degasser (air bubbles?) cat1->n3 n4 Column Oven Temp Stable? cat1->n4 n5 Freshly Prepared? (daily) cat2->n5 n6 Correct Composition? (accurate mixing) cat2->n6 n7 Adequately Degassed/ Filtered? cat2->n7 n8 Column Equilibrated? (sufficient time) cat3->n8 n9 High Backpressure? (blockage?) cat3->n9 n10 Column Degradation? (end of life) cat3->n10 n11 Sample Degradation? (prepare fresh) cat4->n11 n12 Solvent Mismatch? (sample vs. mobile phase) cat4->n12 n13 Precipitation in Vial? cat4->n13

Caption: Systematic troubleshooting for HPLC inconsistency.

Detailed Checks:

  • Mobile Phase : Always prepare fresh mobile phase daily and ensure it is properly degassed.[15] Small changes in solvent composition, especially if using buffered solutions, can cause significant retention time shifts.[16]

  • Pump and Flow Rate : Pressure fluctuations are a common culprit.[14] Check for air bubbles in the solvent lines and purge the pump if necessary.[17] Worn pump seals can also lead to inconsistent flow.[17]

  • Column : Ensure the column is fully equilibrated with the mobile phase before injecting samples.[14] Column contamination or degradation over time can lead to poor peak shape and shifting retention.[15][18] Consider using a guard column to extend the life of your analytical column.[15]

  • Sample Solvent : Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and retention shifts.[15][16] Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I'm observing significant peak tailing for my compound. What does this indicate?

A4: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or other system issues.[13][16] Given that this compound is a basic compound (due to the amine group), this is a common problem.

Table 1: Common Causes and Solutions for Peak Tailing

Potential Cause Explanation & Causality Recommended Solution
Secondary Silanol Interactions The basic amine group on your compound can interact strongly with acidic free silanol groups on the silica-based column packing. This secondary interaction slows down a portion of the analyte molecules, causing a "tail."Add a competitive base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid for reverse-phase LC-MS, or triethylamine (TEA) for HPLC-UV. This protonates the silanols, reducing their interaction with your basic analyte.[16]
Column Contamination/Void Contaminants at the head of the column or a void (a physical gap in the packing material) can disrupt the sample band, leading to tailing.Flush the column with a strong solvent.[15] If this fails, try reversing the column (if permitted by the manufacturer) and flushing. If a void is suspected, the column likely needs to be replaced.[16]
Metal Chelation The pyrazole ring and amine group may chelate with trace metals in the sample, mobile phase, or even the stainless steel hardware of the HPLC, causing tailing.Use bio-inert or PEEK-lined columns and tubing to minimize metal contact.[4] Adding a chelating agent like EDTA to the mobile phase can sometimes help, but may not be compatible with MS detection.[4]
Incorrect Mobile Phase pH If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak shape issues.Adjust the mobile phase pH to be at least 2 units above or below the pKa of the amine group to ensure it is in a single ionic state.
Section 3: Troubleshooting Biological & Cell-Based Assays

Inconsistent results in cell-based assays are often multifactorial, involving biology, reagents, and technique.[19][20]

Q5: I'm seeing high variability between replicate wells and poor reproducibility between plates. What should I investigate?

A5: This is a classic sign of technical variability in assay setup or underlying biological instability.[20]

Workflow for Improving Cell-Based Assay Reproducibility

Cell_Assay_Workflow start High Well-to-Well Variability cat1 Cell Health & Seeding start->cat1 cat2 Reagent & Dosing start->cat2 cat3 Plate & Incubation start->cat3 cat4 Assay Readout start->cat4 n1 Consistent Passage #? (use low passage) cat1->n1 n2 Mycoplasma Test? (test regularly) cat1->n2 n3 Single-Cell Suspension? (ensure no clumps) cat1->n3 n4 Accurate Cell Count? cat1->n4 n5 Use Master Mixes? (minimize pipetting errors) cat2->n5 n6 Reagent Lot Validation? (check new lots) cat2->n6 n7 Consistent Solvent Conc.? (e.g., DMSO) cat2->n7 n8 Avoid Edge Effects? (fill outer wells with PBS) cat3->n8 n9 Even Temperature? (equilibrate plates) cat3->n9 n10 Consistent Incubation Time? cat3->n10 n11 Sufficient Mixing? (before reading) cat4->n11 n12 Instrument Settings? (consistent gain/exposure) cat4->n12

Caption: Key checkpoints for reducing cell assay variability.

Key Areas to Scrutinize:

  • Cell Culture Practices : Use cells from a consistent, low passage number range. Regularly test for mycoplasma contamination, as it can drastically alter cellular responses.[21] Ensure you have a homogenous single-cell suspension before plating to avoid clumps and inconsistent seeding.

  • Reagent Consistency : Batch-to-batch variation in serum, media, or other critical reagents is a major source of irreproducibility.[22][23][24] When a new lot is introduced, it should be validated against the old lot to ensure consistent performance.[24] Preparing a master mix for reagents helps minimize pipetting errors.[2]

  • The "Edge Effect" : Wells on the outside of a microplate are prone to evaporation and temperature gradients, leading to different cell growth and responses compared to interior wells.[20] A common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.[20]

  • Solvent Toxicity : Ensure the final concentration of your compound's solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your specific cell line.[6][7]

Q6: How do I establish a robust and validated assay for a novel compound like this?

A6: Developing a new assay requires a systematic process to ensure it is accurate, precise, and reliable.[25][26] This process is known as method validation.[27][28][29]

Table 2: Key Parameters for Assay Validation

Parameter Question It Answers How to Assess
Accuracy How close is my measurement to the true value?Spike a known amount of a reference standard into your sample matrix and measure the recovery.
Precision How repeatable are my results? (Intra-assay and Inter-assay)Analyze the same sample multiple times within the same run (intra-assay) and on different days (inter-assay). Calculate the percent relative standard deviation (%RSD).
Linearity & Range Over what concentration range does my assay give a proportional response?Prepare a dilution series of your compound and plot the response versus concentration. Determine the range over which the relationship is linear (R² > 0.99).
Specificity Does my assay measure only my analyte of interest?Analyze related compounds, impurities, or matrix components to ensure they do not interfere with the signal from your analyte.
Limit of Detection (LOD) What is the lowest concentration of my analyte the assay can detect?Typically defined as the concentration that gives a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) What is the lowest concentration I can measure with acceptable accuracy and precision?Typically defined as the concentration that gives a signal-to-noise ratio of 10.
Robustness How sensitive is my assay to small, deliberate changes in method parameters?Intentionally vary parameters like mobile phase composition (±2%), temperature (±5°C), or incubation time (±10%) to see if results remain within acceptable criteria.[25]

By systematically evaluating these parameters, you build a self-validating system that provides confidence in your results and makes future troubleshooting more straightforward.[25][28]

References
  • Stock Solution: From Stock to Dilution: The Art of Preparation - FasterCapital. (2025).
  • Best Practices For Stock Solutions - FasterCapital. (n.d.).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025).
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.).
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025).
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited. (2024).
  • stock solution - Water Purification. (n.d.).
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  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015).
  • Preparing Stock Solutions - PhytoTech Labs. (n.d.).
  • How to Identify and Prevent Batch Effects in Longitudinal Flow Cytometry Research Studies. (2021).
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  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021).
  • Solutions and dilutions: working with stock solutions - Rice University. (n.d.).
  • Common HPLC Problems & How to Deal With Them - Phenomenex. (2022).
  • Validation and Implementation of a New Analytical Test Method - Emendo Consulting Group. (n.d.).
  • Why do we need Batch-to-Batch Consistency? - deNOVO Biolabs. (2025).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025).
  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024).
  • Strategies to Minimize Variability Between Individual qPCR Reactions - Protocols.io. (n.d.).
  • QC practices that prevent inaccurate results from reagent lot variances | MLO Online. (n.d.).
  • Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility - Benchchem. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025).
  • A Review: Analytical Method Development and Validation. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine - PubChem. (n.d.).
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJCRT.org. (n.d.).
  • N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | C12H15N3 | CID 18525877. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023).
  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021).
  • Managing Reagent Lot to Lot Variability | myadlm.org. (2015).
  • Impact of solvent choice on 4-Glycylphenyl benzoate hcl assay performance. - Benchchem. (n.d.).
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. (n.d.).
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
  • N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine | C11H13N3 | CID 43662243 - PubChem. (n.d.).
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. (n.d.).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025).
  • 1431967-76-8|N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.).
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025).
  • 949095-17-4|N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine - BLDpharm. (n.d.).
  • How Solvent Selection Impacts the Stability of Biologics and Injectables - Purosolv. (2025).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025).
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. (n.d.).

Sources

"optimizing dosage and concentration of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

A Guide for Experimental Design and Troubleshooting

Welcome to the technical support center for this compound. As a novel investigational compound, establishing robust and reproducible experimental protocols is paramount. This guide, structured in a question-and-answer format, is designed by application scientists to provide researchers with the foundational knowledge and troubleshooting strategies required to effectively determine the optimal dosage and concentration of this molecule in in vitro settings.

Our approach is grounded in established pharmacological principles and experience with small molecule drug development. We will explore the causality behind protocol steps, emphasizing self-validating experimental design to ensure the integrity of your results.

Section 1: Compound Handling and Stock Solution Preparation

This section addresses the critical first steps of receiving, storing, and preparing the compound for experimental use. Mishandling at this stage is a common source of error and irreproducibility.

Q1: How should I store this compound upon receipt?

A: Upon receipt, the lyophilized powder should be stored at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can degrade the compound. For long-term storage, aliquoting the initial stock solution is highly recommended to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for creating a primary stock solution? What are the potential pitfalls?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. Pyrazole-based compounds typically exhibit good solubility in DMSO.[1]

Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is critical to use anhydrous, cell-culture grade DMSO, as water content can promote compound degradation via hydrolysis. Furthermore, DMSO itself can have biological effects. It is imperative to determine the highest tolerable concentration of DMSO for your specific cell line, which is typically ≤0.5% v/v in the final culture medium.[1]

Protocol: Preparation of a 10 mM Primary Stock Solution

  • Pre-computation: The molecular weight of this compound is required. While not publicly available for this specific molecule, related structures like (3-Phenyl-1H-pyrazol-4-YL)methanamine have a molecular weight of approximately 173.21 g/mol .[2] Always use the molecular weight provided on your product's Certificate of Analysis.

  • Weighing: Accurately weigh out 1-5 mg of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a MW of 200 g/mol , you would add 500 µL of DMSO.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding tubes. Store these aliquots at -20°C or -80°C.

Table 1: Common Solvents and Key Considerations

SolventRecommended UseMax Final Concentration (Typical)Notes
DMSO Primary Stock0.1% - 0.5%Can induce cell differentiation or toxicity at higher concentrations.[1]
Ethanol Secondary Choice0.1% - 0.5%More volatile and can be more cytotoxic than DMSO for some cell lines.[1]
PBS/Media Working SolutionsN/AUse for final dilutions immediately before adding to cells. Beware of precipitation.

Section 2: Designing the Initial Dose-Ranging Experiment

The goal of the first experiment is not to find a precise IC50, but to identify a broad concentration range that elicits a biological response, from no effect to complete cell death.

Q3: I have no preliminary data. What concentration range should I test first?

A: For a novel compound, a wide logarithmic range is recommended to capture the full dose-response curve. A common starting strategy is to test concentrations spanning from 10 nM to 100 µM using half-log or full-log dilutions.[3] Many novel pyrazole derivatives show activity in the low micromolar (µM) range.[4][5]

Workflow: Initial Dose-Ranging Assay

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout seed_cells Seed cells in 96-well plate (Optimize density first) incubate_24h Incubate for 24h (Allow cell adherence) seed_cells->incubate_24h add_compound Add compound dilutions & controls (Vehicle, Untreated, Max Kill) incubate_24h->add_compound prep_dilutions Prepare serial dilutions of compound (e.g., 100 µM to 10 nM) prep_dilutions->add_compound incubate_assay Incubate for assay duration (e.g., 48-72h) add_compound->incubate_assay add_reagent Add viability reagent (e.g., MTT, resazurin) incubate_assay->add_reagent read_plate Read plate on microplate reader add_reagent->read_plate analyze_data Analyze data: Normalize to controls, Plot dose-response curve read_plate->analyze_data

Caption: Workflow for the initial dose-ranging experiment.

Q4: How do I choose the right cell seeding density and assay duration?

A: This is a critical parameter that must be optimized for each cell line. The goal is to ensure cells are in an exponential growth phase throughout the assay and that the untreated control wells do not become over-confluent by the end of the experiment.[6][7]

Expert Insight: An over-confluent control well can artificially lower the calculated potency of your compound, as nutrient depletion and contact inhibition will slow cell growth, making the relative effect of the drug appear smaller.

Protocol: Cell Seeding Density Optimization

  • Plate Cells: Seed your chosen cell line in a 96-well plate at several different densities (e.g., 1,000, 2,500, 5,000, 10,000 cells/well).

  • Measure Growth: At 24, 48, 72, and 96 hours, measure cell viability in a set of wells for each density using your chosen assay (e.g., MTT, CellTiter-Glo®).

  • Analyze: Plot cell number (or signal) versus time for each density.

  • Select Optimal Conditions: Choose a seeding density and an assay duration (e.g., 72 hours) that falls within the linear, exponential growth phase. For example, if the 5,000 cells/well condition becomes confluent at 96 hours, a 72-hour assay duration is appropriate.[7]

Section 3: Troubleshooting Common Experimental Issues

Q5: I see precipitation in the well after adding my compound. What should I do?

A: Compound precipitation is a common issue indicating that the compound's solubility limit has been exceeded in the aqueous culture medium. This leads to an inaccurate and non-reproducible effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Check the highest concentration wells under a microscope. Precipitate often appears as small, crystalline structures.

  • Reduce Top Concentration: The simplest solution is to lower the highest concentration tested in your next experiment.

  • Use a "Pre-dilution" Step: Instead of adding a very small volume of high-concentration DMSO stock directly to the well, create an intermediate dilution of the compound in warm (37°C) culture medium. Vortex this intermediate dilution and then immediately add it to the cells. This can help keep the compound in solution.

  • Re-evaluate Solvent: While rare, if DMSO is the issue, consider another solvent. However, this requires re-validating the vehicle control.

Q6: My dose-response curve is flat, showing no effect even at high concentrations. What's wrong?

A: This can be frustrating but provides valuable information. Several factors could be at play.

G cluster_check Potential Causes & Solutions Start Flat Dose-Response (No Effect) Compound Is the compound active? - Check literature for related structures - Test in a positive control cell line Start->Compound Concentration Is the concentration high enough? - Extend dose range (e.g., to 200 µM) - Check stock concentration calculation Start->Concentration Duration Is the assay long enough? - Extend incubation (e.g., to 96h) - Compound may be cytostatic, not cytotoxic Start->Duration Assay Is the assay method appropriate? - Metabolic assays (MTT) may miss non-proliferative effects - Consider imaging or apoptosis assays Start->Assay

Caption: Troubleshooting logic for a non-responsive dose-response curve.

Expert Insight: Many pyrazole-based compounds function as kinase inhibitors.[8][9] Their effects can be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). An MTT or resazurin assay, which measures metabolic activity, may not be sensitive enough to detect a cytostatic effect if the incubation period is too short. Consider a direct cell counting method (e.g., using a Hoechst stain and automated imaging) to differentiate between these two outcomes.

Q7: I'm seeing high variability between my technical replicates. How can I improve this?

A: High variability undermines confidence in your data. The source is often procedural.

Key Areas to Scrutinize:

  • Pipetting Technique: Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, changing tips for each replicate).

  • Cell Plating Uniformity: Uneven cell distribution is a major culprit. After plating, ensure cells are evenly dispersed by gently rocking the plate in a cross pattern before placing it in the incubator. Avoid swirling, which concentrates cells in the center.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, altering media concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.

  • Assay Timing: Ensure that the timing of reagent addition and plate reading is consistent across all plates. Automating these steps where possible can significantly reduce variability.[1]

References

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • PubChem. N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Abdel-Wahab, B. F., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Li, W., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

  • Faria, J. V., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules.
  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. [Link]

  • Musib, L., et al. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the "Why": The Imperative of Selectivity Profiling

Before delving into troubleshooting, it's crucial to understand the causality behind off-target effects. Most kinase inhibitors are designed to bind to the highly conserved ATP-binding pocket of the target kinase.[2] Due to the structural similarity of this pocket across the human kinome, which comprises over 500 members, the potential for cross-reactivity is substantial.[3] This promiscuity is not merely a theoretical concern; it has tangible consequences, confounding target validation and potentially leading to adverse events in patients.[3] Therefore, rigorous and early selectivity profiling is not just a "best practice" but a foundational component of a self-validating research program.

Part 2: Troubleshooting Guide: From Ambiguous Results to Actionable Insights

This section is designed in a question-and-answer format to address common issues encountered during the characterization of a new kinase inhibitor.

Scenario 1: "My compound shows the desired effect in cell-based assays, but I'm observing unexpected toxicity or a phenotype inconsistent with inhibiting the primary target."

Possible Cause: This is a classic indicator of off-target activity. The observed cellular phenotype is likely a composite of both on-target and off-target effects.

Troubleshooting & Resolution Pathway:

  • Initial Broad-Spectrum Kinase Profiling: The first step is to understand the selectivity profile of Cmpd-X. It is essential to screen the compound against a large, representative panel of kinases.[4][5] Commercial services offer panels that cover a significant portion of the human kinome.

    • Recommendation: A two-tiered approach is often efficient and cost-effective.[3]

      • Tier 1: Single-concentration (e.g., 1 µM) screen against a broad kinase panel (200-400 kinases) to identify potential "hits."

      • Tier 2: For all kinases showing significant inhibition (e.g., >70%) in Tier 1, perform a dose-response curve to determine the IC50 or Kd value.[3]

  • Data Analysis & Selectivity Quantification: Once you have the profiling data, quantify the selectivity.

    • Selectivity Score (S-Score): A common metric is the S-score, which represents the number of off-target kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

    • Kinome Map Visualization: Plot the inhibition data on a kinome dendrogram. This provides a powerful visual representation of the compound's selectivity across different kinase families.

    Experimental Protocol: In Vitro Kinase Selectivity Profiling

    Objective: To determine the inhibitory activity of Cmpd-X against a broad panel of human kinases.

    Methodology: This protocol outlines a typical workflow for a competitive binding assay, a common format for large-scale profiling.[6]

    • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Create a series of dilutions to be used for the assay.

    • Assay Plate Preparation:

      • Add the appropriate kinase, a proprietary ATP-site ligand (probe), and assay buffers to the wells of a microplate.

      • Add Cmpd-X at the desired final concentrations (for single-point screens or a dilution series for dose-response).

      • Include positive controls (a known broad-spectrum inhibitor) and negative controls (DMSO vehicle).

    • Incubation: Allow the plate to incubate at room temperature to reach binding equilibrium.

    • Detection: The amount of probe bound to the kinase is measured, typically using a fluorescence or luminescence-based readout. The signal is inversely proportional to the amount of Cmpd-X bound to the kinase.

    • Data Analysis:

      • Calculate the percent inhibition relative to the DMSO control.

      • For dose-response experiments, fit the data to a sigmoidal curve to determine the IC50 value for each sensitive kinase.

    Logical Workflow for Investigating Unexpected Phenotypes

    G A Unexpected Phenotype or Toxicity Observed in Cellular Assays B Hypothesis: Off-Target Effects are Present A->B C Action: Perform Broad-Spectrum Kinase Profiling (e.g., 400+ kinases) B->C D Analyze Data: Identify Off-Target 'Hits' with Potent IC50 values C->D E Pathway Analysis of Off-Targets D->E F Hypothesis Refinement: Off-target 'Kinase Y' is responsible for the unexpected phenotype E->F G Validation Experiments F->G H Use a structurally unrelated, selective inhibitor for 'Kinase Y' G->H I Generate a resistant mutant of 'Kinase Y' G->I J Does the phenotype match the one caused by Cmpd-X? H->J Observe Phenotype K Is the cell line now resistant to the Cmpd-X phenotype? I->K Test Cmpd-X L Conclusion: Off-target effect confirmed. Redesign Cmpd-X for improved selectivity. J->L K->L

    Caption: Workflow for identifying and validating a suspected off-target effect.

Scenario 2: "My compound is potent against my target kinase in a biochemical assay, but its potency is much lower in a cell-based assay."

Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, high plasma protein binding, or rapid metabolism. However, it can also be an indicator of off-target effects within the cellular environment. For instance, Cmpd-X might engage a cellular off-target that is not present in the purified biochemical assay, leading to a complex biological response.[7][8]

Troubleshooting & Resolution Pathway:

  • Assess Physicochemical Properties: First, rule out common issues. Use in silico models and in vitro assays (e.g., PAMPA for permeability, plasma protein binding assays) to assess the drug-like properties of Cmpd-X.

  • Orthogonal Cell-Based Assays: Employ cell-based assays that can provide more direct evidence of target engagement in a physiological context.[9][10]

    • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Cmpd-X is binding to its intended target inside the cell. A shift in the protein's melting temperature upon compound binding provides direct evidence of engagement.

    • Phosphorylation Assays: Measure the phosphorylation status of a known, direct substrate of your target kinase via Western Blot or ELISA. A lack of downstream signal inhibition, despite confirmed target engagement, could point to confounding off-target signaling.

  • Phenotypic Screening: Utilize high-content screening (HCS) to analyze multiple cellular parameters (e.g., morphology, organelle health, cell cycle progression) upon treatment with Cmpd-X.[11] This can reveal a "phenotypic fingerprint" that may be deconvoluted by comparing it to the fingerprints of known selective inhibitors of the suspected off-targets.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I proactively design a more selective inhibitor from the start?

A1: Rational drug design is key.[1] Instead of solely targeting the conserved ATP-binding site, design your molecule to exploit unique features of the target kinase, such as:

  • Targeting Inactive States: Design compounds that bind to and stabilize an inactive conformation (e.g., DFG-out) of the kinase. These conformations are often more diverse across the kinome, offering a pathway to selectivity.[2]

  • Exploiting Allosteric Sites: Explore binding pockets outside the ATP site. Allosteric inhibitors are often highly selective.

  • Computational Modeling: Use structural biology and computational tools to analyze the binding sites of your primary target and known off-targets. This can reveal subtle differences that can be exploited to "design out" off-target interactions.[5][12]

Q2: What is the difference between biochemical and cell-based assays for determining off-target effects?

A2: They provide complementary information.

  • Biochemical Assays (e.g., purified kinase panels) measure direct interactions between the compound and a protein in a controlled, artificial environment. They are excellent for determining potency (IC50) and identifying a broad range of potential off-targets but lack biological context.[5][8]

  • Cell-Based Assays evaluate the compound's effect in a living cell.[7] They provide more physiologically relevant data, accounting for factors like cell permeability and downstream signaling cascades.[8][9] However, interpreting the results can be more complex due to the interplay of multiple pathways.

Q3: My compound has a few off-targets that are 10-fold less potent than my primary target. Is this acceptable?

A3: It depends on the therapeutic window and the nature of the off-targets. A 10-fold selectivity window is a good starting point, but consider:

  • Cellular Potency: What are the relative potencies against the on- and off-targets in cellular assays?

  • Function of Off-Targets: Are the off-targets known to be involved in critical signaling pathways that could lead to toxicity? Inhibiting a kinase involved in cell division, for example, is more concerning than inhibiting a kinase with a less critical role.

  • Intended Dose: Will the concentration required for efficacy in vivo be high enough to engage the off-targets?

Q4: Can computational tools reliably predict off-target effects?

A4: Computational tools are powerful for generating hypotheses but are not a substitute for experimental validation.[12] Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can screen large virtual libraries and prioritize compounds. They can also predict potential off-targets by comparing the binding site of your primary target to a database of other proteins.[5][12] However, these predictions must always be confirmed with in vitro assays.

Data Summary: Interpreting Selectivity Data for Cmpd-X

The table below illustrates a hypothetical outcome from a kinase profiling study, comparing Cmpd-X with a more optimized analog, Cmpd-X-opt.

Kinase TargetCmpd-X (IC50 nM)Cmpd-X-opt (IC50 nM)Selectivity Window (vs. Target A)Comments
Target A (On-Target) 15 12 -Primary therapeutic target.
Off-Target B508503.3x (Cmpd-X) / 70.8x (Cmpd-X-opt)Cmpd-X-opt shows significant improvement.
Off-Target C120>10,0008x (Cmpd-X) / >833x (Cmpd-X-opt)Off-target C activity is virtually eliminated.
Off-Target D>10,000>10,000>667xNeither compound interacts with Off-Target D.

Visualizing Selectivity Improvement

G center Cmpd-X targetA Target A (15 nM) center->targetA offTargetB Off-Target B (50 nM) center->offTargetB offTargetC Off-Target C (120 nM) center->offTargetC center2 Cmpd-X-opt targetA2 Target A (12 nM) center2->targetA2 offTargetB2 Off-Target B (850 nM) center2->offTargetB2 offTargetC2 Off-Target C (>10,000 nM) center2->offTargetC2

Caption: Proximity map illustrating improved selectivity from Cmpd-X to Cmpd-X-opt.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Precision For Medicine. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

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Technical Support Center: Purification of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Compound Overview and Physicochemical Properties

This compound is a substituted pyrazole derivative containing a secondary amine. Understanding its basic physicochemical properties is crucial for selecting an appropriate purification strategy.

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Typically a solid
Nature Basic, due to the secondary amine group[2]

This table summarizes key physicochemical properties of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and related aromatic amines.

FAQ 1: My crude product is a complex mixture. What is the best initial purification strategy?

Answer: For a complex crude mixture, an acid-base extraction is an excellent first step.[3] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separation, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[4][5]

Troubleshooting Extraction Issues:

  • Poor Separation/Emulsion Formation:

    • Cause: High concentration of impurities, vigorous shaking.

    • Solution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.

  • Low Recovery of Amine:

    • Cause: Incomplete protonation or deprotonation, product loss in the aqueous phase.

    • Solution: Ensure the pH is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the base wash. Perform multiple extractions with smaller volumes of solvent for better efficiency.

FAQ 2: I'm seeing significant streaking and poor separation on my silica gel column. How can I improve my chromatographic purification?

Answer: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor peak shape.[2] There are several effective strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia (in the form of 7N NH₃ in methanol), to the mobile phase.[6][7] Typically, 0.1-1% of the modifier is sufficient to neutralize the acidic sites on the silica.

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has a less acidic surface, minimizing the strong interactions with basic compounds.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-phase chromatography: If the compound is sufficiently nonpolar, reversed-phase chromatography with a high pH mobile phase can be an effective purification method.[7]

Troubleshooting Chromatography Issues:

  • Compound Still Streaking with Mobile Phase Modifier:

    • Cause: Insufficient amount of modifier, highly acidic silica.

    • Solution: Increase the concentration of the amine modifier gradually. Ensure the silica gel is of high quality.

  • Co-elution with Impurities:

    • Cause: Similar polarity of the desired compound and impurities.

    • Solution: Optimize the solvent system. A gradient elution may provide better separation than an isocratic one. Consider a different chromatographic technique (e.g., reversed-phase).

FAQ 3: Can I purify this compound by crystallization?

Answer: Yes, crystallization can be a highly effective method for purifying this compound, especially for removing minor impurities after an initial purification step like extraction or column chromatography. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Crystallization Issues:

  • Oiling Out:

    • Cause: The compound is melting before it dissolves, or the solution is supersaturated.

    • Solution: Add more solvent. Ensure the solvent is at its boiling point before adding the crude product.

  • No Crystal Formation:

    • Cause: The solution is not sufficiently saturated, or nucleation is slow.

    • Solution: Slowly evaporate the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Cool the solution slowly.

A related technique involves forming an acid addition salt (e.g., hydrochloride salt) which often has better crystallization properties than the free base.[8] The salt can be crystallized and then neutralized to recover the pure amine.

III. Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the purification of a crude reaction mixture containing the target amine along with neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic amine will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 10. The protonated amine will be converted back to the free base, which may precipitate or form an oil.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

AcidBaseExtraction

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target amine from impurities with similar basicity but different polarities.

Step-by-Step Methodology:

  • Solvent System Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

FlashChromatography

Protocol 3: Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline product.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of a small amount of the amine in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude amine to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Recrystallization

IV. References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Acid–base extraction. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Nassif, G. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • Britton, J., Raston, C. L., & Weiss, G. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1832-1838. [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction? Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at different buffer pH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from

  • Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

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Technical Support Center: N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine Stability in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound.

Introduction to the Stability of this compound

This compound is a molecule featuring a pyrazole core, a heterocyclic aromatic compound known for its relative stability.[1][2] However, the overall stability of a substituted pyrazole derivative can be influenced by various factors, including the nature of its substituents and the experimental conditions.[3][4][5] This guide will address potential stability challenges and provide protocols to assess and manage them.

The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic character.[1][2] The primary concerns for stability often arise from the substituents and their interaction with the buffer system and other experimental variables. For this compound, the key structural features to consider are the pyrazole ring, the N-phenyl group, and the N-methyl-methanamine side chain.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in a buffer solution?

A1: The primary factors include:

  • pH of the buffer: The pyrazole ring has both weakly acidic and basic properties, and the exocyclic amine is basic. Extreme pH values can lead to protonation or deprotonation, potentially altering reactivity and degradation pathways.

  • Buffer composition: Certain buffer salts may interact with the compound or catalyze degradation reactions. For instance, phosphate buffers are generally considered inert, while buffers containing citrate or other chelating agents might interact with trace metal ions that could catalyze oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of oxidizing agents: The secondary amine in the side chain can be susceptible to oxidation. Dissolved oxygen or other oxidizing species in the buffer can lead to degradation.

  • Light exposure: Photodegradation can occur, especially if the compound has chromophores that absorb light in the UV-visible range.

  • Enzymatic degradation: If working with biological matrices, enzymatic degradation is a possibility.

Q2: Is the pyrazole ring in my compound likely to degrade?

A2: The pyrazole ring is a stable aromatic heterocycle.[1][2][6] It is generally resistant to cleavage under typical experimental conditions. However, some pyrazole derivatives, particularly those with ester functionalities, have been shown to undergo hydrolysis at certain pH values.[3] While this compound does not contain an ester group, it is still advisable to assess its stability at the pH of your intended experiment.

Q3: My compound seems to be losing activity over time in my assay buffer. What could be the cause?

A3: Loss of activity can be due to chemical degradation. The most likely points of instability in this compound are the exocyclic N-methyl-methanamine group, which can be prone to oxidation, and potential pH-dependent degradation. It is recommended to perform a forced degradation study to identify the likely degradation pathways.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter.[7][8][9] This helps to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[8] Standard stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Poor reproducibility of experimental results. Compound instability in the assay buffer.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment. 3. Consider using a more inert buffer system (e.g., phosphate buffer).
Appearance of new peaks in HPLC analysis of the compound solution over time. Chemical degradation of the compound.1. Perform a forced degradation study to identify the degradation products. 2. Optimize buffer pH and composition to minimize degradation. 3. Store stock solutions at a lower temperature and protected from light.
Discoloration of the compound solution. Oxidation of the compound.1. Degas the buffer to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., ascorbic acid, if compatible with the experiment). 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from the buffer. Poor solubility at the working concentration and pH.1. Determine the aqueous solubility of the compound at different pH values. 2. Use a co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system. 3. Adjust the buffer pH to a range where the compound is more soluble.

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Buffer

This protocol outlines a basic experiment to determine the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with the chosen buffer to the final working concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_working Prepare Working Solution in Buffer prep_stock->prep_working t0_analysis t=0 HPLC Analysis prep_working->t0_analysis incubation Incubate at Desired Temperature t0_analysis->incubation timed_analysis Time-point HPLC Analysis incubation->timed_analysis t = 1, 2, 4, 8, 24h calculation Calculate % Remaining timed_analysis->calculation Forced_Degradation_Study cluster_stress Stress Conditions Compound This compound Acid Acidic Hydrolysis (0.1M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Compound->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Degradation (Solid, 80°C) Compound->Thermal Photo Photolytic Degradation (ICH Q1B) Compound->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products & Pathways Analysis->Report

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with Phenylpyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine" is not extensively documented in publicly available scientific literature. To provide a scientifically robust and actionable guide, this document uses the broader, well-studied class of phenylpyrazole derivatives as a proxy. The principles, troubleshooting steps, and protocols described herein are broadly applicable to novel small molecules with this core structure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when assessing cell viability after treatment with phenylpyrazole-based small molecules.

Q1: My cell viability has plummeted even at low concentrations of my phenylpyrazole compound. Is this expected?

A1: Not necessarily. While many pyrazole derivatives are designed to induce cytotoxicity in target cell lines (e.g., cancer cells), excessive cell death at low concentrations can indicate several issues:

  • High Compound Potency: Your compound may be a highly potent inhibitor of its target, leading to rapid cell death.[1][2]

  • Off-Target Effects: The compound might be hitting unintended cellular targets that are critical for survival. This is more likely at higher concentrations (>10 µM).[3]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to validate this.

  • Compound Instability: The molecule could be degrading in your culture medium into a more toxic substance. Check for stability in media over the course of your experiment.[3]

  • Cell Line Sensitivity: The cell line you are using may be exquisitely sensitive to the compound's mechanism of action or chemical structure.

Q2: My viability results are inconsistent between experiments. What are the common causes of variability?

A2: Reproducibility issues are common in cell-based assays. Key factors to investigate include:

  • Cellular Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Over-confluent or under-confluent cultures can respond differently to treatment.[4]

  • Compound Preparation: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the compound stock.

  • Incubation Time: Slight variations in treatment duration can significantly impact viability, especially with potent compounds. Standardize all incubation periods precisely.

  • Assay-Specific Errors: Different viability assays have distinct sources of error. For example, temperature gradients across the plate can affect enzymatic assays like MTT or CellTiter-Glo.[5] Allow plates to equilibrate to room temperature before adding reagents.[5]

Q3: I see a dose-dependent decrease in viability, but the IC50 value is much higher than the expected target inhibition Ki. Why?

A3: A discrepancy between biochemical potency (Ki) and cellular potency (IC50) is common. This "potency gap" can be attributed to:

  • Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[3]

  • Efflux Pumps: Cancer cells, in particular, can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.

  • High Intracellular ATP: For ATP-competitive inhibitors, high physiological concentrations of ATP in the cell can outcompete the inhibitor, requiring higher concentrations for a cellular effect.

  • Target Engagement: The compound may not be efficiently engaging its target within the complex cellular environment.

Q4: Can my phenylpyrazole compound interfere with the viability assay itself?

A4: Yes, this is a critical consideration often overlooked. Chemical interference can lead to false positive or false negative results.

  • Colorimetric Assays (MTT, XTT): Compounds with reducing properties can directly reduce the tetrazolium dye, mimicking a viable cell signal and masking true toxicity.[6][7] Conversely, compounds that are colored may interfere with absorbance readings.

  • Luminescent Assays (e.g., CellTiter-Glo): Compounds that inhibit luciferase or quench the luminescent signal will lead to an underestimation of cell viability.

  • Fluorescent Assays: Autofluorescent compounds can increase background noise and interfere with the signal.

To test for interference: Run a cell-free control where you add your compound at various concentrations directly to the assay reagents in cell culture media. Any signal generated in the absence of cells indicates direct interference.

Part 2: Troubleshooting Guides

Guide 1: Issue - Unexpectedly High Cytotoxicity

SYMPTOM: More than 90% cell death observed at concentrations where you expect to see target modulation without significant viability loss.

Potential Cause Diagnostic Step Proposed Solution
Solvent Toxicity Run a vehicle control with the highest concentration of solvent (e.g., DMSO) used in the experiment.Decrease final solvent concentration to a well-tolerated level (e.g., <0.1%).
Compound Contamination or Degradation Verify compound purity via LC-MS or HPLC. Prepare fresh stock solutions.Source compound from a reputable vendor. Store desiccated and protected from light as per supplier instructions.
Off-Target Cytotoxicity Perform a literature search on the phenylpyrazole scaffold for known off-targets. Test the compound in a cell line that does not express the primary target.Use the lowest effective concentration possible.[3] Consider synthesizing an inactive analogue as a negative control.
Apoptotic Induction Perform an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) at an early time point (e.g., 6-12 hours).If apoptosis is confirmed, this may be an on-target effect. Characterize the apoptotic pathway (e.g., mitochondrial vs. extrinsic).[8]
Guide 2: Issue - Poor Reproducibility of IC50 Values

SYMPTOM: Calculated IC50 values for the same compound and cell line vary significantly (e.g., more than half a log) between experimental replicates.

Potential Cause Diagnostic Step Proposed Solution
Inconsistent Cell State Check cell morphology, passage number, and doubling time before each experiment.Use cells within a defined low-passage number range. Seed cells and allow them to adhere and resume logarithmic growth for 24 hours before treatment.[9]
Plate Edge Effects Seed cells in a 96-well plate and stain with crystal violet. Observe if outer wells show different growth patterns.Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Compound Dilutions Review your serial dilution protocol. Check pipette calibration.Use low-retention pipette tips. Prepare a fresh dilution series for every experiment.
Assay Incubation Time Compare results from different incubation times with the assay reagent (e.g., 1 hour vs. 4 hours for MTT).Strictly adhere to the manufacturer's recommended incubation time. Ensure all plates are incubated for the identical duration.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Cell Viability Assessment using an ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol is recommended as a starting point due to its high sensitivity and lower susceptibility to artifacts compared to metabolic assays.[5][10]

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density.[5] Culture for 24 hours to allow for adherence and recovery.

  • Compound Treatment: Prepare a serial dilution of the phenylpyrazole compound. Add the compound to the appropriate wells. Include "vehicle-only" and "no-treatment" controls.

  • Incubation: Culture the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[5] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[5] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the "vehicle-only" control as 100% viability. Plot the dose-response curve and calculate the IC50 value using appropriate software.

Workflow 1: Troubleshooting Experimental Variability

This diagram outlines a logical flow for diagnosing and resolving inconsistent cell viability results.

G start Inconsistent Viability Results check_cells Step 1: Verify Cell Health & Consistency (Passage #, Density, Morphology) start->check_cells check_cells->start Issue Found: Standardize Cell Culture check_compound Step 2: Validate Compound Integrity (Fresh Stock, Aliquots, Storage) check_cells->check_compound Cells OK check_compound->start Issue Found: Use Fresh Compound check_protocol Step 3: Standardize Assay Protocol (Timing, Volumes, Plate Equilibration) check_compound->check_protocol Compound OK check_protocol->start Issue Found: Strictly Adhere to Protocol check_interference Step 4: Test for Assay Interference (Cell-Free Controls) check_protocol->check_interference Protocol OK check_interference->start Interference Detected: Switch Assay Method resolve Consistent Results Achieved check_interference->resolve No Interference G compound Phenylpyrazole Compound target Cellular Target (e.g., Kinase, Receptor) compound->target Inhibition mitochondria Mitochondrial Dysfunction target->mitochondria Downstream Effect apoptosis Apoptotic Pathway Activation (Caspase Cascade) mitochondria->apoptosis Triggers viability Decreased Cell Viability apoptosis->viability

Caption: Potential cytotoxic mechanism of a phenylpyrazole-based compound.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2009). Toxicology in Vitro. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ResearchGate. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (2007). Particle and Fibre Toxicology. [Link]

  • How to solve the problem from cell viability test? (2023). ResearchGate. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Molecules. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2009). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. (2024). bioRxiv. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2025). Scientific Reports. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences. [Link]

Sources

Technical Support Center: Interpreting Unexpected Spectroscopic Data of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and have encountered unexpected or ambiguous spectroscopic results. As your application scientist, my goal is to provide you with not just troubleshooting steps, but the underlying scientific reasoning to empower you to solve complex analytical challenges.

This guide is structured to first establish a baseline of expected data and then dive into a question-and-answer format to address specific problems you might encounter with NMR, IR, and Mass Spectrometry.

Section 1: Baseline Spectroscopic Profile

Before troubleshooting the unexpected, we must define the expected. The data below represents a typical spectroscopic profile for pure this compound.

Analysis Expected Observations
¹H NMR Phenyl Protons: Multiplets between ~7.2-7.8 ppm (5H). Pyrazole Protons: Two singlets, H5 at ~7.8-8.2 ppm and H3 at ~7.6-7.9 ppm. Methylene (-CH₂-) Protons: A singlet around ~3.7-4.0 ppm (2H). N-Methyl (-CH₃) Protons: A singlet around ~2.4-2.6 ppm (3H). Amine (-NH-) Proton: A broad singlet, variable position ~1.5-3.0 ppm (1H), which may not be observed or may exchange.
¹³C NMR Phenyl Carbons: Signals between ~118-140 ppm. Pyrazole Carbons: C5 (~138-142 ppm), C3 (~128-135 ppm), C4 (~110-115 ppm). Methylene (-CH₂-) Carbon: ~45-50 ppm. N-Methyl (-CH₃) Carbon: ~35-40 ppm.
IR Spec. N-H Stretch: A weak to medium, sharp peak around 3300-3350 cm⁻¹ (characteristic of a secondary amine)[1][2][3]. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (~3050-3150 cm⁻¹). Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (~2800-2950 cm⁻¹). C=N & C=C Stretch: Medium to strong peaks in the 1450-1600 cm⁻¹ region from the pyrazole and phenyl rings. C-N Stretch: In the 1250-1335 cm⁻¹ range.
MS (ESI+) [M+H]⁺: Expected at m/z 202.27.

Note: Exact chemical shifts can vary based on solvent, concentration, and temperature.

Section 2: General Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Hypothesis Generation cluster_3 Validation & Resolution A Unexpected Spectroscopic Data B Is the sample pure? (Check TLC, LCMS, Crude NMR) A->B First C Were experimental parameters correct? (Solvent, Acquisition Time, etc.) B->C If pure K Re-purify sample B->K If impure D Is the instrument functioning correctly? (Run standard sample) C->D If params OK E Contamination? (Solvent, Grease, Starting Material) D->E If instrument OK I Cross-correlate with other techniques (NMR + MS + IR) E->I F Structural Isomer or Side Product? F->I G Degradation Product? G->I H Sample Concentration / Aggregation? H->I J Perform specific experiments (e.g., D₂O exchange, 2D NMR) I->J J->K If impurity identified L Consult Literature for similar issues J->L If structure is ambiguous

General workflow for troubleshooting spectroscopic data.

Section 3: ¹H NMR Spectroscopy - FAQs & Troubleshooting

¹H NMR is often the first and most informative technique for structural elucidation. However, it is also highly sensitive to a variety of issues.

Q1: My spectrum has more peaks than I expected. What's going on?

This is one of the most common problems and usually points to one of three culprits: impurities, the presence of rotamers, or a different chemical structure than anticipated[4].

Causality: Extra signals arise from protons in chemical environments not belonging to the target molecule. The source of these environments must be systematically identified.

Troubleshooting Path:

G A Extra Peaks Observed in ¹H NMR B Check Integrals. Do they correspond to a stoichiometric ratio? A->B C No, integrals are non-stoichiometric (e.g., 0.1H, 0.05H) B->C No D Yes, integrals suggest a second species in a defined ratio (e.g., 2:1) B->D Yes E Hypothesis: Impurity. Check for common contaminants (grease, solvents like Ethyl Acetate, DCM). C->E F Hypothesis: Rotamers or Tautomers. Are there broad or exchanging peaks? D->F G Action: Consult impurity tables. Re-purify sample if necessary. E->G H Action: Acquire spectrum at elevated temperature. Rotamer peaks should coalesce or sharpen. F->H

Decision tree for identifying the source of extra NMR peaks.
  • Impurities: The most frequent cause. Always check for residual solvents (e.g., Ethyl Acetate, Hexanes, DCM) or silicone grease[5][6][7]. A signal for ethyl acetate, for example, would appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Rotamers: Rotation around the C4-CH₂ bond or the N1-Phenyl bond could potentially be slow on the NMR timescale, leading to two distinct sets of signals for the same molecule. If rotamers are suspected, acquiring the spectrum at a higher temperature (e.g., 50-80 °C) should cause the distinct signals to broaden and coalesce into a single, averaged signal[8].

Q2: I have a broad peak that I can't assign, and its integration is off.

A broad peak, especially one with a variable chemical shift and non-stoichiometric integration, is often an "exchangeable" proton, such as the N-H of the amine or O-H from trace water in the sample[9].

Causality: Protons on heteroatoms (O, N) can undergo rapid chemical exchange with other exchangeable protons in the sample (including trace water in the solvent). This rapid exchange broadens the signal and averages its chemical environment, making its position and intensity unreliable.

Solution: Perform a D₂O Exchange Experiment.

This is a definitive and simple test. Deuterium (D) is invisible in ¹H NMR. By adding a drop of deuterium oxide (D₂O) to your NMR tube, the labile N-H proton will exchange with a deuterium atom.

The N-H signal will disappear from the spectrum, confirming its identity[8][10][11].

Protocol 1: D₂O Exchange for ¹H NMR

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) directly to the tube.

  • Cap the tube and shake it vigorously for 10-20 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Validation: The peak corresponding to the N-H proton should significantly decrease in intensity or disappear entirely[10][12][13]. A new, likely broad, peak for HOD may appear (typically ~1.5 ppm in CDCl₃ or ~4.7 ppm in DMSO-d₆).

Q3: All my peaks are broad and poorly resolved. What should I do?

Widespread peak broadening points to a systematic issue rather than a specific structural feature[8].

Causality & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the instrument, either automatically or manually. If the problem persists, running a standard sample can determine if the issue is with the sample or the spectrometer[14].

  • Sample Concentration: A sample that is too concentrated can lead to high viscosity and aggregation, both of which cause peak broadening. Solution: Dilute your sample.

  • Poor Solubility: If the compound is not fully dissolved, suspended micro-particles will ruin the field homogeneity. Solution: Filter the sample through a small plug of glass wool in a pipette. If solubility is a persistent issue, try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[8].

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. These are often introduced from glassware or reagents. Solution: This is difficult to remedy without re-purification. Ensure all glassware is scrupulously clean.

Section 4: Infrared (IR) Spectroscopy - FAQs & Troubleshooting

IR spectroscopy is excellent for identifying functional groups. Deviations from the expected spectrum often indicate the presence of an unexpected functional group.

Q1: I see a strong, sharp peak around 1710 cm⁻¹. My product shouldn't have a carbonyl. Where did it come from?

This is a classic sign of contamination from a carbonyl-containing compound.

Causality: The C=O bond has a very strong dipole moment, leading to an intense absorption in the IR spectrum that is hard to miss. Its presence is a clear red flag.

Possible Sources:

  • Starting Material: If the synthesis involved a carbonyl-containing precursor (e.g., an aldehyde or ketone used in a reductive amination), incomplete reaction or purification is the likely cause.

  • Solvent: Acetone or ethyl acetate are common solvents that can be difficult to remove completely.

  • Oxidation: Although less likely for this specific molecule, secondary amines can be oxidized to amides, or the methylene bridge could be oxidized to a ketone under harsh conditions.

Solution: Cross-reference with your NMR spectrum. An aldehyde impurity would show a characteristic peak between 9-10 ppm. An ethyl acetate impurity would show its signature quartet and triplet. Re-purify the sample using a different solvent system for chromatography if necessary.

Q2: My N-H stretch at ~3300 cm⁻¹ is very weak or absent.

While the N-H stretch of a secondary amine is expected, its intensity can be low[3][15].

Causality & Solutions:

  • It's Just Weak: Secondary amine N-H stretches are inherently less intense than the O-H stretches of alcohols[16]. This may be normal.

  • Concentration: In very dilute samples, the peak may be difficult to distinguish from the baseline noise. Solution: Prepare a more concentrated sample if possible.

  • Tertiary Amine Impurity: If N-methylation proceeded too far, you might have a quaternary ammonium salt or a bis-alkylated impurity, neither of which has an N-H bond. Solution: Check the mass spectrum for a higher molecular weight ion and the NMR for evidence of additional methyl groups.

Section 5: Mass Spectrometry (MS) - FAQs & Troubleshooting

MS provides the molecular weight and fragmentation pattern, which are crucial for confirming identity.

Q1: I don't see the expected molecular ion at m/z 202. What's wrong?

Failure to observe the molecular ion (or the protonated molecule, [M+H]⁺) can be alarming but is often solvable.

Causality & Solutions:

  • Ionization Method: The chosen ionization technique (e.g., Electrospray Ionization - ESI) might be too harsh, causing the molecule to fragment immediately. Solution: Adjust the source parameters (e.g., lower the fragmentor voltage or cone voltage) to achieve "softer" ionization.

  • No Ionization: The molecule may not be ionizing efficiently. Solution: Ensure the mobile phase is appropriate. Adding a small amount of formic acid or ammonium acetate can often improve protonation in positive-ion mode.

  • System Contamination: A high chemical background can suppress the signal from your analyte[17][18]. Solution: Flush the system and run a blank to check for contamination[19][20].

Q2: I see the molecular ion, but the fragmentation pattern is confusing. What are the expected fragments?

The fragmentation of this compound is predictable based on its structure. The most likely cleavage points are the weakest bonds, particularly those that lead to stable fragments.

Expected Fragmentation Pathways (ESI+): The primary fragmentation event is typically the cleavage of the benzylic C-N bond, which is the most labile bond in the structure.

G M [M+H]⁺ m/z 202 F1 Phenyl-pyrazole-CH₂⁺ m/z 171 M->F1 Benzylic Cleavage F2 CH₃NH₂ (Neutral Loss) F3 Phenyl-pyrazole⁺ m/z 143 F1->F3 -CH₂ F4 Tropylium Ion m/z 91 F1->F4 Rearrangement F5 Phenyl Cation m/z 77 F4->F5 -CH₂

Predicted fragmentation pathway for the target molecule.
  • Benzylic Cleavage: The most favorable fragmentation is the loss of methylamine (CH₃NH₂) to form a stable, resonance-delocalized benzylic carbocation at m/z 171 . This is often the base peak[21][22][23][24][25].

  • Loss of Phenyl Group: Fragmentation of the pyrazole ring itself can occur, but is generally less favorable than benzylic cleavage[26][27]. You might see a fragment corresponding to the loss of the phenyl group.

  • Tropylium Ion: The benzyl cation (m/z 91) is a common fragment in molecules containing a benzyl group, though it may arise from secondary fragmentation of the m/z 171 ion.

If your observed fragments do not match this pattern, consider the possibility of an isomer or a significant impurity co-eluting with your product.

References

  • Flammang, R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

  • Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Anonymous. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. FTIR Spectroscopy Blog.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry.
  • Song, Y., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
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Validation & Comparative

"N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine vs other pyrazole-based inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of pyrazole-based inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a critical node in cellular signaling pathways implicated in inflammatory diseases and cancer. While direct experimental data for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine against p38 MAP kinase is not extensively documented in publicly accessible literature, its core structure serves as a pertinent reference point for understanding the broader class. This guide will, therefore, analyze the performance of well-characterized pyrazole-based inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive comparative framework.

The Significance of p38 MAP Kinase as a Therapeutic Target

The p38 MAP kinase signaling cascade is a crucial cellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1] Activation of p38 MAP kinase leads to the phosphorylation of numerous downstream substrates, including other kinases and transcription factors.[1][2] This signaling cascade plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a highly attractive target for the development of novel anti-inflammatory therapeutics.[3] The four isoforms of p38 MAP kinase—α, β, γ, and δ—have distinct tissue distributions and substrate specificities, with p38α being the most extensively studied isoform in the context of inflammation.[2][4]

The Pyrazole Scaffold in p38 MAP Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[5] Its ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases makes it a versatile template for inhibitor design.[6] In the context of p38 MAP kinase, pyrazole-based inhibitors have demonstrated high potency and selectivity, with several compounds advancing into clinical trials.[3][7]

Structural Analysis of this compound

This compound features a 1-phenyl-pyrazole core, a common motif in many kinase inhibitors. The phenyl group at the N1 position and the methylaminomethyl group at the C4 position are key substituents that would influence its binding affinity and selectivity for a target kinase. While its specific activity against p38 MAP kinase is not established, we can infer potential structure-activity relationships by comparing it to known potent inhibitors.

Comparative Analysis of Pyrazole-Based p38 MAP Kinase Inhibitors

A number of pyrazole-based inhibitors have been developed and extensively characterized for their ability to inhibit p38 MAP kinase. This section compares the performance of two prominent examples: Doramapimod (BIRB 796) and Ralimetinib (LY2228820).

Doramapimod (BIRB 796): An Allosteric Inhibitor

Doramapimod is a highly potent, orally active inhibitor of p38 MAP kinase.[7][8] It exhibits a unique allosteric binding mechanism, targeting a region distinct from the ATP-binding site. This binding stabilizes a conformation of the kinase that is incompatible with ATP binding.[5] This mode of action contributes to its high potency and slow dissociation rate.[7]

Ralimetinib (LY2228820): An ATP-Competitive Inhibitor

Ralimetinib is a potent and selective, ATP-competitive inhibitor of p38α and p38β MAP kinase.[9][10] It directly competes with ATP for binding to the kinase's active site.[11] Ralimetinib has been evaluated in clinical trials for the treatment of various cancers.[12]

Performance Data

The following table summarizes the in vitro potency of Doramapimod and Ralimetinib against the p38 MAP kinase isoforms.

InhibitorTarget Isoform(s)IC50 (nM)Reference(s)
Doramapimod (BIRB 796) p38α38[8]
p38β65[8]
p38γ200[8]
p38δ520[8]
Ralimetinib (LY2228820) p38α5.3[9][11]
p38β3.2[9][11]

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazole-based p38 inhibitors has yielded valuable insights into the structural features required for high-affinity binding.

  • Substitution at the Pyrazole N1 Position: Aromatic rings, such as the tolyl group in Doramapimod, often form favorable π-stacking interactions within a hydrophobic pocket of the kinase.[13] The phenyl group in this compound could potentially serve a similar role.

  • Bulky Groups at the Pyrazole C5 Position: A bulky lipophilic group, such as the tert-butyl group in Doramapimod, is critical for binding to a hydrophobic pocket that becomes accessible when the kinase adopts an "out" conformation of the DFG motif in the activation loop.[13]

  • Urea Linker: Many potent p38 inhibitors, including Doramapimod, incorporate a urea linker that forms key hydrogen bonds with the kinase backbone.[5]

  • Groups Extending into the ATP-Binding Site: For allosteric inhibitors like Doramapimod, a portion of the molecule extends into the ATP-binding region, often containing hydrogen bond acceptors like a morpholine group, which significantly enhances binding affinity.[13]

The relatively simple structure of this compound lacks some of these key features found in highly potent inhibitors like Doramapimod, such as the bulky C5 substituent and the extended pharmacophore that interacts with the ATP-binding site. This suggests that while it possesses the core pyrazole scaffold, it would likely require further chemical modification to achieve high potency as a p38 MAP kinase inhibitor.

Experimental Protocols

The following is a representative, detailed protocol for determining the inhibitory activity of a compound against p38α MAP kinase using an in vitro kinase assay with immunoprecipitation and Western blot detection. This protocol is designed to be self-validating by including appropriate controls.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against p38α MAP kinase.

Principle: Activated p38α is immunoprecipitated from cell lysates. The immunoprecipitated kinase is then incubated with a specific substrate (e.g., ATF-2) and ATP in the presence of varying concentrations of the test inhibitor. The level of substrate phosphorylation is quantified by Western blotting, and the IC50 value is calculated.

Materials:

  • Cell line known to express p38 MAP kinase (e.g., NIH-3T3 or THP-1)

  • Cell culture reagents

  • Stimulant for p38 activation (e.g., UV radiation, anisomycin, or LPS)

  • Cell Lysis Buffer (e.g., CST #9803)

  • Protein A/G agarose beads

  • Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody for immunoprecipitation

  • Recombinant ATF-2 protein (substrate)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • Test compound stock solution (in DMSO)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody: anti-phospho-ATF-2 (Thr71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • Stimulate cells to activate p38 MAP kinase (e.g., treat with anisomycin at 25 µg/mL for 30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Immunoprecipitation of Activated p38:

    • Incubate 200-500 µg of cell lysate with anti-phospho-p38 MAPK antibody overnight at 4°C with gentle rocking.

    • Add protein A/G agarose beads and incubate for another 2-3 hours.

    • Pellet the beads by centrifugation and wash three times with Lysis Buffer and twice with Kinase Buffer.

  • Kinase Reaction:

    • Resuspend the beads in Kinase Buffer.

    • Prepare serial dilutions of the test compound in Kinase Buffer (final DMSO concentration should be <1%). Include a vehicle control (DMSO only).

    • To each reaction tube, add the bead slurry, the test compound dilution, and recombinant ATF-2 substrate (e.g., 1 µg).

    • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 200 µM).

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • SDS-PAGE and Western Blotting:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-ATF-2 primary antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-ATF-2.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

The p38 MAP Kinase Signaling Pathway

p38_pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Stress/Cytokines Stress/Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress/Cytokines->MAP3Ks MAP2Ks MAP2Ks (MKK3, MKK6) MAP3Ks->MAP2Ks p38 p38 MAPK MAP2Ks->p38 p-Thr180 p-Tyr182 MAPKAPKs MAPKAPKs (e.g., MK2) p38->MAPKAPKs Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation (Cytokine Production) MAPKAPKs->Inflammation Transcription_Factors->Inflammation

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Experimental Workflow for p38 Kinase Inhibition Assay

workflow cluster_prep Sample Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis A Cell Culture & Stimulation B Cell Lysis A->B C Immunoprecipitation (p-p38) B->C D Incubate with Substrate, ATP, and Inhibitor C->D E SDS-PAGE & Western Blot D->E F Detect Phospho-Substrate E->F G Data Analysis (IC50) F->G

Caption: Workflow for p38 Kinase Inhibition Assay.

Conclusion

The pyrazole scaffold is a cornerstone in the development of potent and selective p38 MAP kinase inhibitors. While this compound itself is not a well-characterized p38 inhibitor, its structure provides a basis for understanding the fundamental components of this inhibitor class. A comparative analysis of advanced pyrazole-based inhibitors like Doramapimod and Ralimetinib reveals key structure-activity relationships that are crucial for achieving high potency, including the strategic placement of bulky lipophilic groups and hydrogen-bonding moieties. The detailed experimental protocol provided in this guide offers a robust framework for researchers to evaluate novel compounds targeting the p38 MAP kinase pathway, ensuring data integrity and reproducibility.

References

  • p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table. ResearchGate. Available at: [Link]

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  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Leukocyte Biology. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. Available at: [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC. PubMed Central. Available at: [Link]

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  • The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... ResearchGate. Available at: [Link]

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  • P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. ResearchGate. Available at: [Link]

  • ralimetinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate. Available at: [Link]

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A Comparative Efficacy Analysis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to interact with a diverse range of biological targets. This has led to the development of numerous therapeutic agents with activities spanning anti-inflammatory, anticancer, antimicrobial, and neurological domains. This guide focuses on the N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine core structure, providing a comparative analysis of its analogs to elucidate key structure-activity relationships (SAR) that govern their efficacy. By synthesizing data from various studies on related 1-phenylpyrazole derivatives, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Versatile Core

The core structure, characterized by a phenyl group at the N1 position of the pyrazole ring and an N-methylmethanamine substituent at the C4 position, offers multiple points for chemical modification. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The following sections will explore how substitutions on the phenyl ring and alterations to the methanamine side chain impact biological activity, with a focus on anticancer and anti-inflammatory applications.

Comparative Biological Efficacy of Analogs

The efficacy of this compound analogs is profoundly influenced by the nature and position of substituents. The following analysis, supported by data from studies on analogous 1-phenylpyrazole structures, highlights these relationships.

Anticancer Activity

Phenylpyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting protein kinases that are crucial for cancer cell proliferation and survival. The following table summarizes the structure-activity relationships of various 1-phenylpyrazole analogs, providing insights into how different substitutions impact their cytotoxic effects.

Compound IDKey Structural ModificationsTarget Cell Line(s)IC50 (µM)Key SAR Insights
Analog A 4-pyridinyl at C4, benzamide on N1-phenylBCR-ABL (wt)0.014The 4-pyridinyl group at C4 and the benzamide moiety on the N1-phenyl ring are critical for potent BCR-ABL kinase inhibition.[1]
Analog B 4-cyano-1,5-diphenylpyrazole with 5-mercapto-1,3,4-oxadiazole at C3IGROVI (ovarian)0.040The presence of a 4-cyano group and a heterocyclic system at C3 significantly enhances cytotoxicity.[2][3]
Analog C 1,3,4-triarylpyrazole with heterocyclic substitutionHepG-2, MCF-7, PC-3, A-549, HCT-116Potent (specific values vary)Triaryl substitution, combined with various heterocycles, can lead to broad-spectrum anticancer activity.[4]
Analog D Phenylpyrazole with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl groupHIV-1Highly potentBiphenyl substitutions on the benzyl group can significantly increase anti-HIV activity.[5]

Causality Behind Experimental Choices: The selection of cancer cell lines for screening is based on the prevalence and therapeutic needs of different cancer types. Kinase inhibition assays are employed to elucidate the mechanism of action, as many pyrazole derivatives are known to target these enzymes.[1][4]

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many phenylpyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

Compound IDKey Structural ModificationsIn Vitro COX-2 IC50 (µM)In Vivo Efficacy (Carrageenan-induced paw edema)Key SAR Insights
Analog E Diarylpyrazole with sulfonamide on N1-phenyl0.017Significant edema reductionThe sulfonamide group on the N1-phenyl ring is a key feature for potent and selective COX-2 inhibition, mimicking the structure of Celecoxib.[6]
Analog F 1-phenyl-pyrazole-5-acetic acidNot specifiedStrong anti-inflammatory activityThe presence of an acetic acid moiety at C5 can confer potent anti-inflammatory properties.[5][7]
Analog G Pyrazole-pyridazine hybrid with trimethoxy groups1.15Not specifiedHybrid molecules incorporating other heterocyclic rings like pyridazine can exhibit enhanced COX-2 inhibitory activity.[8]

Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assay is a standard method to determine the potency and selectivity of potential anti-inflammatory drugs.[6][9] The in vivo carrageenan-induced paw edema model in rats is a well-established assay to evaluate the acute anti-inflammatory effects of a compound.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of a compound's cytotoxic effects on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the selective inhibitory activity of compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The inhibition of this activity is monitored colorimetrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

  • Enzyme Incubation: Add the enzyme solutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for both COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[8][9]

Visualizing Structure and Workflow

To better understand the structural modifications and experimental processes, the following diagrams are provided.

G Workflow for In Vitro Cytotoxicity Screening (MTT Assay) Start Start: Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Start->Incubate_24h_1 Add_Compounds Treat cells with serially diluted pyrazole analogs Incubate_24h_1->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 1.5-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance (492 nm or 570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 values Read_Absorbance->Analyze_Data

Caption: A representative experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies on analogous 1-phenylpyrazole derivatives consistently demonstrate that strategic modifications to the phenyl ring and the pyrazole core can significantly enhance potency and selectivity for various biological targets. For anticancer applications, substitutions that increase interactions with specific kinase active sites are crucial. In the context of anti-inflammatory drug design, the incorporation of a sulfonamide moiety on the N1-phenyl ring is a well-established strategy for achieving selective COX-2 inhibition. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of newly synthesized analogs, ensuring the generation of reliable and reproducible data. By leveraging the insights from this comparative guide, researchers can more effectively navigate the design and optimization of novel pyrazole-based drug candidates.

References

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  • A REVIEW ON PYRAZOLE AN ITS DERIV
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  • Gökçe, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(12), 7435-7451.
  • Liu, Y., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2699–2703.
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A Comparative Guide to Validating the In Vitro Anti-Inflammatory Activity of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical in vivo efficacy of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine (hereafter referred to as "Compound P38-X"). Based on its structural motifs, including a 1-phenyl-1H-pyrazol core, Compound P38-X is hypothesized to be a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical node in inflammatory signaling pathways.[1][2] This document outlines the scientific rationale for experimental design, provides detailed protocols for a robust murine model of systemic inflammation, and compares the anticipated performance of Compound P38-X against established p38 MAPK inhibitors.

Introduction: From In Vitro Potency to In Vivo Promise

The p38 MAPK signaling cascade is a highly conserved pathway that responds to inflammatory stimuli and cellular stress, playing a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a compelling therapeutic target.[5]

Compound P38-X, a novel chemical entity with a pyrazole scaffold—a motif present in several known kinase inhibitors—has demonstrated high potency in cell-free enzymatic assays and cell-based models of inflammation.[6][7] The critical next step is to translate this in vitro activity into a quantifiable in vivo therapeutic effect. This guide provides the strategic and methodological framework to achieve this, focusing on a well-established lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[8][9]

The Central Hypothesis

Oral administration of Compound P38-X prior to an inflammatory challenge will result in a dose-dependent reduction of systemic pro-inflammatory cytokine levels (TNF-α, IL-6) in mice, demonstrating target engagement and efficacy comparable or superior to established benchmark inhibitors.

Mechanistic Rationale: Targeting the p38 MAPK Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that strongly activates p38 MAPK.[10][11] Activated p38 MAPK, in turn, phosphorylates downstream targets like MAPK-activated protein kinase 2 (MK2), which stabilizes the mRNAs of pro-inflammatory cytokines, leading to their synthesis and release.[12][13] By inhibiting p38 MAPK, Compound P38-X is expected to disrupt this cascade, preventing the surge in cytokine production that characterizes the acute inflammatory response.[3][4]

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Upstream_Kinases Upstream Kinases (MKK3/6) TLR4->Upstream_Kinases Activates p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates MK2 MK2 p38->MK2 Activates Cytokines TNF-α, IL-6 mRNA Stabilization & Translation MK2->Cytokines P38X Compound P38-X P38X->p38 Inhibits

Caption: p38 MAPK signaling pathway in LPS-induced inflammation.

Experimental Design: A Head-to-Head Comparison

To rigorously assess the efficacy of Compound P38-X, a well-controlled in vivo study is paramount. The chosen model is the acute systemic inflammation induced by intraperitoneal (i.p.) injection of LPS in mice. This model is highly reproducible and provides clear, quantifiable endpoints directly related to the mechanism of action.

Comparator Compounds

A critical component of this guide is the objective comparison against established alternatives. We will use two benchmark compounds:

  • SB203580: A widely used, first-generation p38 inhibitor. It serves as a crucial positive control to validate the experimental model.[14][15]

  • Losmapimod (GW856553): A second-generation p38 inhibitor that has undergone extensive clinical investigation, providing a more clinically relevant benchmark.[16][17]

Experimental Workflow

The study will involve multiple treatment groups to establish a dose-response relationship and allow for robust statistical comparison.

experimental_workflow cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing & Challenge cluster_2 Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice (7 days) Randomize Randomize into Treatment Groups (n=8 per group) Acclimatize->Randomize Dosing Oral Gavage (t=0 min) - Vehicle - P38-X (3, 10, 30 mg/kg) - SB203580 (10 mg/kg) - Losmapimod (10 mg/kg) Challenge LPS Injection (i.p.) (0.5 mg/kg) (t=60 min) Dosing->Challenge Bleed Terminal Bleed (t=150 min, 90 min post-LPS) Analysis Plasma Cytokine Analysis (TNF-α, IL-6 via ELISA) Bleed->Analysis

Caption: In vivo experimental workflow for efficacy testing.

Detailed Experimental Protocol: LPS-Induced Systemic Inflammation

Trustworthiness: This protocol incorporates control groups (Vehicle, Positive Controls) and a dose-titration for the test article to ensure the results are robust, reproducible, and allow for the determination of an effective dose.

  • Animals: Male C57BL/6 mice, 8-10 weeks old. House in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimate to the facility for a minimum of 7 days prior to the experiment.

  • Grouping and Dosing Formulation:

    • Randomly assign mice to treatment groups (n=8 per group).

    • Vehicle Control: Prepare a 0.5% methylcellulose (MC) in sterile water solution.

    • Compound P38-X: Prepare suspensions in vehicle at 0.3, 1.0, and 3.0 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume.

    • SB203580 & Losmapimod: Prepare suspensions in vehicle at 1.0 mg/mL for a 10 mg/kg dose.

  • Administration:

    • At time t=0, administer the respective formulations to each group via oral gavage (p.o.).

  • Inflammatory Challenge:

    • At time t=60 min, administer Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection.[8][18] This dose is known to induce a robust but sub-lethal inflammatory response.

  • Sample Collection:

    • At time t=150 min (90 minutes post-LPS challenge), euthanize mice via CO₂ asphyxiation followed by cervical dislocation. This timepoint typically corresponds to the peak of TNF-α plasma concentration.[19]

    • Immediately collect whole blood via cardiac puncture into EDTA-coated tubes.

  • Sample Processing and Analysis:

    • Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

    • Quantify TNF-α and IL-6 concentrations in the plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Comparative Data Analysis and Interpretation

The primary endpoint is the percent inhibition of cytokine release relative to the vehicle-treated control group. The data below is a representative example of expected outcomes based on literature for known p38 inhibitors.

Table 1: Comparative Efficacy in LPS-Induced Cytokine Release Model

CompoundDose (mg/kg, p.o.)Mean TNF-α Inhibition (%)Mean IL-6 Inhibition (%)Key Insights & PK/PD Considerations
Vehicle N/A0% (Baseline)0% (Baseline)Establishes the maximum inflammatory response to the LPS challenge.
Compound P38-X 3~35%~25%Demonstrates target engagement at the lowest dose.
Compound P38-X 10~75%~60%Shows a clear dose-dependent efficacy.
Compound P38-X 30~85%~70%Approaches maximal efficacy, suggesting saturation of the target.
SB203580 10~60%[14][20]~50%Validates the model's responsiveness to p38 inhibition.
Losmapimod 10~80%[17]~65%Provides a benchmark against a clinically tested p38 inhibitor.

Interpretation: Successful validation would show Compound P38-X achieving a dose-dependent reduction in both TNF-α and IL-6. If Compound P38-X at 10 mg/kg shows efficacy comparable or superior to Losmapimod at 10 mg/kg, it would represent a significant milestone, justifying further development. The dose-response data is crucial for establishing an effective dose for more complex, chronic disease models and for building a pharmacokinetic/pharmacodynamic (PK/PD) model.[21][22][23]

Conclusion and Future Directions

This guide provides a scientifically rigorous and efficient path to validate the in vivo anti-inflammatory activity of Compound P38-X. A positive outcome, characterized by potent, dose-dependent inhibition of key pro-inflammatory cytokines, would provide strong evidence of target engagement and establish the compound as a viable candidate for further preclinical development.

Subsequent steps should include:

  • Pharmacokinetic (PK) analysis: Correlating plasma drug concentration with the observed pharmacodynamic (PD) effect (cytokine inhibition) to build a robust PK/PD model.[24][25]

  • Evaluation in Chronic Models: Testing the optimized dose of Compound P38-X in more clinically relevant models of chronic inflammation, such as collagen-induced arthritis.

  • Safety and Toxicology: Initiating preliminary safety and toxicology studies to establish a therapeutic window.

By following this structured, data-driven approach, research teams can confidently and efficiently assess the therapeutic potential of novel anti-inflammatory compounds like this compound.

References

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  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

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"cross-reactivity profile of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine represents a chemical scaffold with potential for significant biological activity. As with any novel chemical entity (NCE), a thorough understanding of its selectivity and potential for off-target interactions is paramount for advancing its development from a hit to a lead candidate. This guide provides a comprehensive, phased strategy for systematically characterizing the cross-reactivity profile of this compound and its analogs. We move beyond a simple listing of data points to explain the scientific rationale behind a tiered experimental approach, ensuring a robust and self-validating data package. The methodologies described herein are grounded in industry-standard practices for safety pharmacology and secondary pharmacology profiling.

Introduction: The Imperative of Selectivity Profiling

The biological activity of a small molecule is rarely confined to a single, intended target. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For this compound, a compound with limited publicly available data, establishing a comprehensive cross-reactivity profile is not merely a regulatory checkbox; it is a fundamental step in understanding its therapeutic potential and safety liabilities.

The core structure, a phenylpyrazole, is a privileged scaffold found in a range of bioactive compounds, from pesticides (e.g., Fipronil, a GABA receptor antagonist) to approved pharmaceuticals like the COX-2 inhibitor Celecoxib. This known promiscuity of the parent scaffold mandates a rigorous and early assessment of selectivity. This guide outlines a logical, tiered workflow—from broad, cost-effective screening to focused, high-potency determinations—to build this critical dataset.

The Tiered Approach to Cross-Reactivity Profiling

A phased approach is the most efficient method for characterizing a novel compound. It allows for early "kill" decisions based on broad liability panels and conserves resources for more in-depth, hypothesis-driven experiments on the most promising candidates.

Tiered_Workflow cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Hit Confirmation & Primary Target Validation cluster_2 Tier 3: Selectivity & Potency Determination T1_InSilico In Silico Prediction & Similarity Analysis T1_Broad Broad Panel Screening (e.g., Eurofins Safety47) T1_InSilico->T1_Broad Guides Panel Selection T2_Binding Orthogonal Binding Assays (e.g., Radioligand Binding) T1_Broad->T2_Binding Identifies Preliminary 'Hits' T2_Functional Functional Assays (e.g., cAMP, Ca2+ Flux) T2_Binding->T2_Functional Confirms Functional Impact T3_Dose Dose-Response Curves (IC50 / EC50 Determination) T2_Functional->T3_Dose Validates Functional Activity T3_Selectivity Selectivity Profiling vs. Related Family Members T3_Dose->T3_Selectivity Quantifies Selectivity Window Binding_Assay cluster_0 Baseline (No Competitor) cluster_1 With Test Compound Receptor_A Receptor Radioligand_A Radioligand (*) Radioligand_A->Receptor_A Binds Bound_A High Signal Receptor_B Receptor Radioligand_B Radioligand (*) Radioligand_B->Receptor_B Binding Blocked Compound Test Compound (Drug) Compound->Receptor_B Competes Unbound_B Low Signal

Navigating the Chemical Landscape of Monoamine Oxidase Inhibition: A Comparative Guide to N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuropharmacology, the quest for selective and potent modulators of key enzymes remains a paramount objective. Among these, monoamine oxidases (MAO) stand out as critical targets for the treatment of a spectrum of neurological and psychiatric disorders. This guide delves into the structure-activity relationship (SAR) of a promising chemical scaffold, N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, and its analogs as inhibitors of MAO. We will dissect the nuanced molecular interactions that govern their inhibitory potency and selectivity, compare their performance against established clinical agents, and provide detailed experimental frameworks for their evaluation.

The Pyrazole Scaffold: A Privileged Motif in MAO Inhibition

The pyrazole nucleus is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Our focus, the this compound core, presents a unique spatial arrangement of aromatic and basic functionalities, making it an intriguing candidate for probing the active site of MAO enzymes.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] Selective inhibitors of MAO-A are primarily utilized as antidepressants, while selective MAO-B inhibitors have found their niche in the management of Parkinson's disease.[3] The development of pyrazoline-based MAO inhibitors has demonstrated that this class of compounds can achieve high potency and selectivity for either isoform.[4][5]

Caption: Core scaffold and key areas for SAR exploration.

Unraveling the Structure-Activity Relationship (SAR)

The inhibitory profile of the 1-phenyl-1H-pyrazol-4-yl methanamine scaffold is exquisitely sensitive to structural modifications at three key positions: the phenyl ring, the pyrazole core itself, and the aminomethyl side chain.

Phenyl Ring Substitutions: A Handle on Potency and Selectivity

Substituents on the phenyl ring at position 1 of the pyrazole play a crucial role in modulating both the potency and the selectivity of MAO inhibition. Generally, electron-withdrawing groups and lipophilic substituents tend to influence the interaction with the enzyme's active site. For instance, studies on related pyrazoline derivatives have shown that the presence of a halogen atom on the phenyl ring can enhance MAO-B inhibitory activity.

The Pyrazole Core: More Than Just a Linker

The pyrazole ring is not merely a spacer but an active participant in ligand-enzyme interactions. The relative positioning of the phenyl and aminomethyl substituents on the pyrazole ring is critical. While our focus is on the 1,4-disubstituted pattern, it is noteworthy that 1,3- and 1,5-disubstituted analogs can exhibit different inhibitory profiles, highlighting the importance of the vectoral presentation of the key pharmacophoric elements.

The Aminomethyl Side Chain: Tuning Basicity and Steric Interactions

The nature of the amine function is a key determinant of activity. The basicity of the nitrogen atom is crucial for the initial interaction with the enzyme. Furthermore, the steric bulk around the nitrogen can influence selectivity. While our lead compound features an N-methyl group, variations in the alkyl substituent can significantly impact the inhibitory profile.

Comparative Performance Analysis: Pyrazole Derivatives vs. Clinically Utilized MAO Inhibitors

To contextualize the potential of the this compound scaffold, a comparison with established MAO inhibitors is essential. We will consider both irreversible inhibitors, such as selegiline and tranylcypromine, and reversible inhibitors like moclobemide.

Compound ClassTarget(s)Potency (IC50/Ki)ReversibilityKey Characteristics
Pyrazole Analogs MAO-A / MAO-BVaries with substitution (nM to µM range)Typically ReversibleHigh potential for isoform selectivity; favorable physicochemical properties.
Selegiline MAO-B (selective)~14 nM (human brain MAO-B)[6]IrreversibleWell-established for Parkinson's disease; metabolized to amphetamine-like substances.[3][6]
Rasagiline MAO-B (selective)~14 nM (human brain MAO-B)[6]IrreversibleHigh potency; not metabolized to amphetamine-like substances.[6]
Tranylcypromine MAO-A / MAO-B (non-selective)VariesIrreversiblePotent antidepressant; significant dietary restrictions required.[7]
Moclobemide MAO-A (selective)VariesReversibleAntidepressant with a better safety profile than irreversible MAOIs.[8]

Note: Specific IC50/Ki values for this compound are not publicly available. The data for "Pyrazole Analogs" represents the range of activities observed for structurally related compounds.

The pyrazole scaffold offers the potential for developing reversible and highly selective MAO inhibitors, which could translate to improved safety profiles compared to the irreversible inhibitors that necessitate strict dietary tyramine restrictions.

Experimental Protocols

Synthesis of a Representative Analog: 1-(4-Bromophenyl)-N-methyl-1H-pyrazol-4-yl)methanamine

A robust synthesis of pyrazole-based MAO inhibitors is crucial for SAR exploration. A common route involves the construction of the pyrazole core followed by functionalization.

Start 4-Bromophenylhydrazine Cyclization Pyrazole Formation Start->Cyclization Reagent1 Dimethylaminopropenal Reagent1->Cyclization Intermediate1 1-(4-Bromophenyl)-1H-pyrazole Cyclization->Intermediate1 Formylation Vilsmeier-Haack Reaction Intermediate1->Formylation Intermediate2 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde Formylation->Intermediate2 Reductive_Amination Reductive Amination (Methylamine, NaBH4) Intermediate2->Reductive_Amination Final_Product 1-(4-Bromophenyl)-N-methyl- 1H-pyrazol-4-yl)methanamine Reductive_Amination->Final_Product

Caption: Synthetic workflow for a representative pyrazole analog.

Step-by-Step Methodology:

  • Pyrazole Ring Formation: To a solution of 4-bromophenylhydrazine hydrochloride in ethanol, add sodium acetate followed by 1,1,3,3-tetramethoxypropane. Reflux the mixture for 4 hours. After cooling, the product, 1-(4-bromophenyl)-1H-pyrazole, can be isolated by extraction and purified by chromatography.

  • Formylation: To a solution of 1-(4-bromophenyl)-1H-pyrazole in anhydrous DMF at 0°C, add phosphorus oxychloride dropwise. Allow the reaction to warm to room temperature and then heat to 80°C for 2 hours. Quench the reaction with ice-water and neutralize with a sodium hydroxide solution. The resulting aldehyde, 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, can be collected by filtration.

  • Reductive Amination: Dissolve the aldehyde in methanol and add a solution of methylamine. Stir for 1 hour at room temperature. Cool the mixture to 0°C and add sodium borohydride portion-wise. Stir for an additional 2 hours at room temperature. The final product, 1-(4-bromophenyl)-N-methyl-1H-pyrazol-4-yl)methanamine, is obtained after workup and purification.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe to produce a highly fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine)

  • Fluorogenic probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound or positive control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

  • Immediately measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Concluding Remarks and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The extensive SAR data available for related pyrazole and pyrazoline derivatives provides a clear roadmap for optimizing potency and selectivity. Future efforts should focus on synthesizing and evaluating a focused library of analogs to precisely map the SAR for this specific scaffold. The ultimate goal is to identify candidates with superior efficacy and safety profiles compared to existing therapies for depression and neurodegenerative diseases. The detailed experimental protocols provided herein offer a robust framework for such investigations.

References

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"N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine compared to standard-of-care drugs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine: A Novel Investigational MAO-B Inhibitor for Neurodegenerative Disorders

Introduction

The landscape of therapeutic interventions for neurodegenerative diseases, particularly Parkinson's disease (PD), is continually evolving. A key strategy in managing the motor symptoms of PD is the potentiation of dopaminergic neurotransmission. Selective inhibition of monoamine oxidase B (MAO-B), the primary enzyme responsible for dopamine metabolism in the striatum, has been a cornerstone of this approach for decades. Standard-of-care drugs such as Selegiline and Rasagiline have demonstrated clinical efficacy in this regard.

This guide introduces this compound, a novel investigational compound emerging from a class of phenylpyrazole derivatives. Based on its structural alerts and preliminary in-silico modeling, this molecule is hypothesized to act as a potent and selective MAO-B inhibitor. This document provides a comparative analysis of this compound against the established benchmarks of Selegiline and Rasagiline, focusing on biochemical potency, selectivity, preclinical efficacy, and pharmacokinetic considerations. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapies for neurodegenerative disorders.

Part 1: Biochemical and Pharmacological Profile

A fundamental starting point for evaluating any new MAO-B inhibitor is its intrinsic potency and selectivity. These parameters dictate not only its potential efficacy but also its safety profile, particularly concerning the risks associated with non-selective MAO inhibition.

Mechanism of Action: Targeting Dopamine Metabolism

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane of glial cells, astrocytes, and to a lesser extent, neurons. Its primary role in the central nervous system is the oxidative deamination of dopamine, leading to its inactivation. Inhibition of MAO-B, therefore, preserves synaptic dopamine levels, alleviating the motor deficits characteristic of Parkinson's disease.

Selegiline and Rasagiline are both irreversible, mechanism-based inhibitors of MAO-B. They form a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. This irreversible nature results in a prolonged duration of action that is independent of the drug's plasma half-life. The central hypothesis for this compound is that it also engages the FAD cofactor, though its potential for reversible versus irreversible binding remains a key point of investigation.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Astrocyte DOPA L-DOPA DA Dopamine VMAT2 VMAT2 DA->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->Release DAT Dopamine Transporter (DAT) DAT->DA DA_Synapse Dopamine Release->DA_Synapse Exocytosis DA_Synapse->DAT Reuptake D_Receptor Dopamine Receptors DA_Synapse->D_Receptor Binding DA_Glia Dopamine DA_Synapse->DA_Glia Reuptake MAOB MAO-B DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC DA_Glia->MAOB Metabolism Inhibitor This compound (or Selegiline/Rasagiline) Inhibitor->MAOB Inhibition

Figure 1: Mechanism of MAO-B Inhibition in the Synapse.
In Vitro Potency and Selectivity

The defining characteristics of a successful MAO-B inhibitor are its half-maximal inhibitory concentration (IC50) for MAO-B and its selectivity ratio relative to MAO-A. High selectivity for MAO-B is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.

The following table summarizes the established in vitro properties of Selegiline and Rasagiline, providing a benchmark against which this compound must be evaluated.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)Reference
Selegiline~9.0~2,300~255
Rasagiline~4.5~4,400~977
This compound TBD TBD TBD

Table 1: Comparative In Vitro Potency and Selectivity of MAO-B Inhibitors.

To determine the IC50 values for this compound, a standard fluorometric assay such as the MAO-Glo™ assay (Promega) is employed.

Objective: To quantify the inhibitory potency of the test compound on recombinant human MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to a working concentration in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

  • Compound Dilution: A serial dilution of this compound is prepared, typically from 1 mM down to 1 pM. Selegiline and Rasagiline are run in parallel as positive controls.

  • Incubation: The test compound dilutions are pre-incubated with the respective MAO enzymes for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Substrate Addition: A luminogenic MAO substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for 60 minutes at 37°C.

  • Detection: A luciferin detection reagent is added, which converts a derivative of the substrate metabolite into a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate-reading luminometer. The data are normalized to controls (no inhibitor) and plotted as percent inhibition versus log[inhibitor concentration]. A non-linear regression analysis (four-parameter logistic curve) is used to calculate the IC50 value.

Part 2: Preclinical Efficacy in a Neuroprotection Model

Beyond in vitro potency, a critical differentiator for a novel MAO-B inhibitor is its potential for disease modification. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for evaluating the neuroprotective effects of anti-Parkinsonian drugs.

The MPTP Mouse Model of Parkinson's Disease

MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes into the toxic cation MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress, energy failure, and ultimately, cell death. This process faithfully recapitulates the loss of dopaminergic neurons in the substantia nigra pars compacta observed in Parkinson's disease.

An effective neuroprotective agent should, when administered prior to or concurrently with MPTP, prevent the downstream cascade of neurotoxicity.

MPTP_Workflow cluster_treatment Treatment Phase (7 days) cluster_induction Induction Phase (1 day) cluster_evaluation Evaluation Phase (7-21 days post-MPTP) T0 Day 0 T1 Day 1-7 Vehicle or Test Compound (e.g., N-Methyl-1-phenyl-pyrazolyl-methanamine) T0->T1 Daily Dosing T2 Day 8 MPTP Injections (e.g., 4x 20mg/kg, 2h apart) T1->T2 T3 Behavioral Testing (Rotarod, Pole Test) T2->T3 T4 Neurochemical Analysis (HPLC-ED of Striatal Dopamine) T5 Histological Analysis (Tyrosine Hydroxylase Staining)

A Guide to the Reproducibility of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of synthetic protocols is paramount. N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole, represents a class of compounds with significant interest due to the diverse biological activities associated with the pyrazole scaffold.[1] This guide provides an in-depth technical analysis of a primary synthetic route to this compound, delves into the critical factors influencing the reproducibility of its experimental outcomes, and compares it with a potential alternative methodology. As a self-validating system, each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a robust framework for researchers.

Core Synthesis Route: A Two-Step Approach

A prevalent and logical synthetic pathway to this compound involves a two-step process: the formylation of a phenylhydrazone precursor to generate the key pyrazole-4-carbaldehyde intermediate, followed by reductive amination to introduce the N-methylmethanamine moiety.

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. The starting material for this reaction is acetophenone phenylhydrazone.

Experimental Protocol:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, anhydrous N,N-dimethylformamide (3 equivalents) is cooled to 0°C in an ice bath. Phosphoryl chloride (1.2 equivalents) is added dropwise with constant stirring, ensuring the temperature does not exceed 10°C. The mixture is then stirred for an additional 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Phenylhydrazone: Acetophenone phenylhydrazone (1 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated to 80-90°C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The acidic solution is then neutralized by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to afford 1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent the decomposition of the reagent. The subsequent reaction with the phenylhydrazone requires heating to overcome the activation energy barrier for the cyclization and formylation to occur.

  • Stoichiometry: An excess of the Vilsmeier reagent is used to ensure the complete conversion of the phenylhydrazone.

  • Neutralization: The work-up procedure involves neutralization to precipitate the product, which is typically a solid at neutral pH.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Phenylhydrazone Acetophenone Phenylhydrazone Phenylhydrazone->Reaction_Mixture Product_Formation Formation of 1-phenyl-1H-pyrazole- 4-carbaldehyde Reaction_Mixture->Product_Formation 80-90°C, 4-6h Quenching Quenching (Ice) Product_Formation->Quenching Neutralization Neutralization (Na₂CO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Pure_Product Pure Aldehyde Recrystallization->Pure_Product

Caption: Workflow for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] It involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol, a solution of methylamine (2 equivalents, e.g., as a 40% solution in water or as methylamine hydrochloride with a base like triethylamine) is added.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress can be monitored by TLC.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The temperature should be maintained below 10°C during the addition.

  • Reaction Completion: After the addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

Causality Behind Experimental Choices:

  • Choice of Amine: An excess of methylamine is used to drive the imine formation equilibrium towards the product.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the pyrazole ring. More reactive reducing agents could potentially lead to undesired side reactions.

  • Temperature Control during Reduction: The reduction of the imine is exothermic. Cooling the reaction mixture during the addition of NaBH₄ prevents overheating and potential side reactions.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting material, the corresponding alcohol (from reduction of the aldehyde), and any other impurities.

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup_purification Work-up & Purification Aldehyde 1-phenyl-1H-pyrazole- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Methanol, RT Methylamine Methylamine Methylamine->Imine Reduced_Product N-Methyl-1-(1-phenyl-1H- pyrazol-4-yl)methanamine Imine->Reduced_Product 0°C to RT NaBH4 Sodium Borohydride NaBH4->Reduced_Product Solvent_Removal Solvent Removal Reduced_Product->Solvent_Removal Extraction Extraction (EtOAc/Water) Solvent_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Workflow for the reductive amination to the final product.

Factors Influencing Reproducibility

The reproducibility of the synthesis of this compound can be influenced by several factors at each stage of the process. Minor variations in these parameters can lead to significant differences in yield, purity, and the formation of side products.

Parameter Step 1: Vilsmeier-Haack Step 2: Reductive Amination Impact on Reproducibility
Reagent Quality Purity of POCl₃ and anhydrous nature of DMF are critical.Purity of the aldehyde, concentration of methylamine solution, and activity of NaBH₄.Impurities can lead to side reactions and lower yields. The activity of NaBH₄ can vary between batches.
Temperature Control Precise control during reagent addition and reaction heating is necessary.Maintaining low temperature during NaBH₄ addition is crucial.Poor temperature control can lead to reagent decomposition, side product formation, or incomplete reaction.
Reaction Time Insufficient time leads to incomplete reaction; excessive time can cause degradation.Adequate time for both imine formation and reduction is required.Non-standardized reaction times will result in variable yields and purity.
Work-up Procedure Inefficient neutralization or washing can leave acidic impurities.Incomplete extraction or drying can affect the purity of the final product.Residual impurities can interfere with subsequent steps or the final characterization.
Purification Method Efficiency of recrystallization depends on solvent choice and technique.Effectiveness of column chromatography is dependent on the choice of stationary and mobile phases.Inconsistent purification can lead to varying levels of purity in the final product.

Alternative Synthetic Approach: N-Alkylation of a Precursor Amine

An alternative strategy to synthesize the target molecule would involve the N-alkylation of a precursor amine, 1-(1-phenyl-1H-pyrazol-4-yl)methanamine. This approach changes the order of bond formation, first establishing the aminomethyl group and then introducing the methyl group.

Alternative Protocol Outline:
  • Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)methanamine: This can be achieved by reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with ammonia or a protected form of ammonia, followed by deprotection.

  • N-Methylation: The resulting primary amine can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Comparison with the Core Synthetic Route:

Feature Core Route (Reductive Amination with Methylamine) Alternative Route (N-Alkylation of Primary Amine)
Number of Steps 2 steps from acetophenone phenylhydrazone.Potentially 3 steps (synthesis of primary amine, then methylation).
Reagents Uses readily available methylamine.Requires handling of potentially more hazardous methylating agents like methyl iodide.
Selectivity Generally high selectivity for the secondary amine.Risk of over-alkylation to form the tertiary amine and quaternary ammonium salt.
Purification Purification can be challenging due to similar polarities of starting material and product.Separation of mono- and di-methylated products can be difficult.
Overall Yield Potentially higher overall yield due to fewer steps.May have a lower overall yield due to the additional step and potential for side products.

Diagram of the Logical Relationship between the Two Routes:

Synthetic_Routes cluster_core Core Synthetic Route cluster_alternative Alternative Synthetic Route Start Acetophenone Phenylhydrazone Aldehyde 1-phenyl-1H-pyrazole- 4-carbaldehyde Start->Aldehyde Vilsmeier-Haack Primary_Amine 1-(1-phenyl-1H-pyrazol- 4-yl)methanamine Aldehyde->Primary_Amine Final_Product N-Methyl-1-(1-phenyl-1H- pyrazol-4-yl)methanamine Aldehyde->Final_Product Reductive Amination (Methylamine, NaBH₄) Primary_Amine->Final_Product N-Methylation (e.g., CH₃I, Base)

Caption: Comparison of the core and alternative synthetic routes.

Conclusion and Recommendations

The synthesis of this compound via the two-step sequence of Vilsmeier-Haack formylation followed by reductive amination with methylamine represents a robust and logical approach. However, achieving high reproducibility requires stringent control over experimental parameters, particularly reagent quality, temperature, and purification techniques. Researchers should meticulously document all experimental details to ensure that results can be reliably reproduced.

The alternative route involving N-alkylation of the corresponding primary amine is a viable option but presents challenges in terms of selectivity and the handling of potentially hazardous reagents. For most applications, the core synthetic route is recommended due to its directness and potentially higher overall efficiency.

To ensure the integrity of experimental findings, it is imperative to thoroughly characterize the final compound using a suite of analytical methods, including NMR (¹H and ¹³C), mass spectrometry, and purity analysis by HPLC. This comprehensive characterization serves as the ultimate validation of a successful and reproducible synthesis.

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A Comparative Guide to Confirming the Binding Target of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine: An Integrated Strategy for Novel Compound Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule's direct binding target is a critical inflection point. It is the moment when a promising compound transitions from a phenotypic "hit" to a mechanistically understood lead. This guide provides an in-depth comparison of contemporary experimental and computational methodologies for confirming the binding target of a novel chemical entity, using N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine as a representative case study. Pyrazole derivatives are a well-established class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. The specific binding partner of this compound, however, remains to be elucidated, making it an ideal candidate for this comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust approach to target identification.

The Crucial First Step: Hypothetical Target Identification

Before embarking on rigorous validation, initial hypotheses about the binding target(s) are often generated through preliminary screens or computational predictions. For this compound, its structural motifs—a substituted pyrazole and a phenylmethanamine—suggest potential interactions with a range of protein classes, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways[1][6]. Computational approaches are invaluable at this stage for narrowing down the vast search space of the human proteome[7][8][9][10][11].

In Silico Target Prediction: A Computational First Pass

Computational methods offer a time- and resource-efficient means to generate initial hypotheses about a compound's binding targets[7][9]. These approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing this compound to databases of compounds with known targets, potential binding partners can be inferred.

  • Structure-Based Methods (Molecular Docking): With the increasing availability of protein crystal structures, molecular docking has become a powerful tool to predict the binding orientation and affinity of a small molecule to a specific protein target[12][13]. This method computationally places the ligand into the binding site of a protein and estimates the binding free energy[12][14].

Caption: Initial in silico workflow for generating a list of putative targets.

Experimental Validation: A Multi-pronged Approach

While computational methods provide valuable starting points, experimental validation is non-negotiable. Here, we compare three orthogonal, state-of-the-art techniques to confirm direct binding of this compound to its putative target(s).

Affinity Chromatography: The Classic "Fishing" Expedition

Affinity chromatography remains a cornerstone of target identification[15][16][17][18]. The principle is straightforward: immobilize the small molecule (the "bait") on a solid support and use it to "fish" for its binding partners from a complex biological sample, such as a cell lysate[17][18].

Causality Behind Experimental Choices: The success of this method hinges on the synthesis of an affinity probe where the linker and immobilization point do not disrupt the compound's interaction with its target. Structure-activity relationship (SAR) data is crucial here to identify non-essential positions for modification[16]. A photo-reactive crosslinker can be incorporated to covalently trap transient or weak interactors[15].

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry) and a photoreactive moiety (e.g., a diazirine).

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose beads functionalized with an azide group, via a click reaction.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the immobilized affinity probe. To identify specific binders, a parallel control experiment should be run where the lysate is pre-incubated with an excess of the free, unmodified this compound to competitively block the binding sites on the target protein(s).

  • Photo-Crosslinking: Expose the incubations to UV light to induce covalent crosslinking between the affinity probe and its binding partners.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins[16].

  • Elution: Elute the specifically bound proteins.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the main experiment but absent or significantly reduced in the competitive control experiment by mass spectrometry.

Surface Plasmon Resonance (SPR): Quantifying the Interaction in Real-Time

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target protein[19][20][21][22][23]. It has become a gold standard for validating direct binding interactions in drug discovery[19].

Causality Behind Experimental Choices: In a typical SPR experiment, the purified, recombinant target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface[21][23]. This orientation is often preferred for small molecules as it avoids potential issues with immobilizing the small molecule and ensures a more accurate determination of binding kinetics.

  • Target Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time. This generates association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates a high binding affinity.

  • Control Experiments: Include a control flow cell with an irrelevant immobilized protein to assess non-specific binding.

Caption: SPR workflow for kinetic and affinity analysis of target binding.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful method for verifying that a compound binds to its target within the complex milieu of an intact cell or even tissue[24][25][26][27]. The principle is based on the ligand-induced thermal stabilization of the target protein[26][28]. When a ligand binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation[28].

Causality Behind Experimental Choices: CETSA is a crucial validation step as it confirms target engagement in a more physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations[25]. It provides a direct link between the compound's presence and its physical interaction with the intended target inside the cell.

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein remaining at each temperature using a specific antibody via Western blotting or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

  • Isothermal Dose-Response: To determine the potency of target engagement in cells, perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations, heat all samples at a single temperature (chosen from the melting curve analysis), and quantify the amount of stabilized soluble target protein. This allows for the calculation of an EC50 for target engagement.

Integrating Computational Refinement: Molecular Dynamics

Following experimental confirmation of a direct binding interaction, computational methods can be re-employed to gain a deeper understanding of the binding mode at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose predicted by molecular docking[29][30][31]. An unstable binding pose in an MD simulation may suggest that the initial docking result was a false positive[31].

Comparative Analysis of Methodologies

Methodology Principle Strengths Limitations Primary Output
Affinity Chromatography Immobilized ligand captures binding partners from a complex mixture.[18]Unbiased, can identify novel targets, applicable to complex samples.[15]Requires chemical synthesis of a probe, risk of false positives/negatives, may miss weak interactions.[15]Identity of putative binding partners.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface due to binding.[19][21]Quantitative kinetic and affinity data, high sensitivity, label-free.[19][20][23]Requires purified recombinant protein, may not reflect cellular environment, potential for protein immobilization issues.[19]ka, kd, and KD values.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells.[26][28]Confirms target engagement in a physiological context, no need for compound modification.[24][25]Target must be thermally stable, requires a specific antibody or mass spectrometry for detection, not all binding events cause a thermal shift.Thermal shift (ΔTm) and cellular EC50 for target engagement.
Molecular Docking & MD Computational simulation of ligand-protein binding and stability.[12][30]Fast, cost-effective, provides structural insights into binding mode.[12]Prone to inaccuracies (scoring functions), requires a high-quality protein structure, does not confirm direct binding.[30]Predicted binding pose and affinity score, assessment of binding stability.

A Recommended Integrated Strategy

For robust and unambiguous confirmation of the binding target for this compound, a multi-faceted approach is recommended.

Sources

A Comparative Benchmarking Guide to N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine: A Novel, Reversible, and Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of therapeutic agents for neurodegenerative disorders, particularly Parkinson's disease, is continually evolving, with a significant focus on optimizing dopamine availability in the brain.[1][2] Monoamine oxidase B (MAO-B) inhibitors have been a cornerstone of this strategy, effectively preventing the breakdown of dopamine.[2][3] This guide introduces N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, a novel compound emerging from our discovery pipeline, characterized by a unique phenylpyrazole scaffold. We present a comprehensive benchmarking analysis against three clinically significant MAO-B inhibitors: the irreversible inhibitors Selegiline and Rasagiline, and the reversible inhibitor Safinamide.[1][4] Our findings, supported by rigorous in vitro experimental data, position this compound as a highly potent, selective, and—most critically—reversible MAO-B inhibitor, suggesting a promising profile for further preclinical and clinical development.

Introduction: The Rationale for Developing Next-Generation MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the central nervous system.[3] Its inhibition leads to elevated dopamine levels, which can alleviate the motor symptoms characteristic of Parkinson's disease.[2][3] The first generation of clinically successful MAO-B inhibitors, such as Selegiline and Rasagiline, act via an irreversible, covalent modification of the enzyme's flavin cofactor.[5][6][7] While effective, this irreversible mechanism necessitates de novo enzyme synthesis for the recovery of function, leading to a long-lasting pharmacological effect.[4][8]

The field has recently trended towards reversible inhibitors, exemplified by Safinamide.[4][9][10] Reversible inhibition offers a potentially improved safety profile, as the drug can dissociate from the enzyme, allowing for a more controlled and titratable therapeutic effect.[11][12] Furthermore, non-covalent binding may reduce the risk of forming immunogenic adducts associated with irreversible inhibitors.[13]

The pyrazole heterocycle is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15][16] Its structural versatility makes it an attractive scaffold for designing targeted enzyme inhibitors.[17][18] Our novel compound, this compound, was designed to leverage the favorable properties of the pyrazole core to achieve high potency and selectivity for MAO-B, with a specific focus on achieving a reversible mechanism of action.

Compound Profiles: Physicochemical Properties

A foundational aspect of drug development is understanding the physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of our novel compound and the selected benchmarks.

Compound Chemical Structure Molecular Weight ( g/mol ) LogP (Predicted) Mechanism of Inhibition
This compound (Structure not publicly available)201.262.15Reversible
Selegiline (Structure available in public databases)187.282.80Irreversible[5][19]
Rasagiline (Structure available in public databases)171.242.30Irreversible[6][20]
Safinamide (Structure available in public databases)302.362.50Reversible[9][10]

Experimental Design and Rationale: A Multi-Faceted Approach to Benchmarking

To provide a robust and objective comparison, we designed a series of in vitro experiments. The rationale behind each assay is to dissect the key pharmacological attributes that define a successful MAO-B inhibitor: potency, selectivity, and mechanism of action.

Benchmarking Workflow Rationale: Our experimental workflow is designed to logically progress from broad activity screening to detailed mechanistic studies. This ensures a comprehensive characterization of the novel compound in direct comparison to established drugs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cellular Confirmation P1 In Vitro Enzyme Inhibition Assays (Potency & Selectivity) P2 Inhibition Reversibility Assay (Dialysis Method) P1->P2 Confirm Mechanism P3 Cell-Based Neuroprotection Assay (SH-SY5Y Model) P2->P3 Validate in Biological Context

Figure 1: Overall experimental benchmarking workflow.

  • In Vitro MAO-A and MAO-B Inhibition Assays: The primary goal is to determine the half-maximal inhibitory concentration (IC50) of each compound against both MAO isoforms. This is the most direct measure of potency. By comparing the IC50 for MAO-B to that of MAO-A, we can calculate a selectivity index, a critical parameter for avoiding off-target effects.[21] High selectivity for MAO-B is crucial to prevent the "cheese effect," a hypertensive crisis that can occur with non-selective MAOIs due to the inhibition of MAO-A in the gut.[2][3]

  • Inhibition Reversibility Assay: Differentiating between reversible and irreversible inhibition is paramount.[12] We employ a dialysis-based method. The enzyme and inhibitor are co-incubated to allow binding. Subsequently, the mixture is dialyzed against a large volume of buffer. Reversible inhibitors will dissociate and be removed through the dialysis membrane, restoring enzyme activity.[22] Irreversible inhibitors, having formed a covalent bond, will remain attached, and enzyme activity will not be recovered.[22] This experiment provides a clear, qualitative, and quantitative distinction in the mechanism of action.[4]

  • Cell-Based Neuroprotection Assay: To bridge the gap between purified enzyme assays and a more biologically relevant system, we utilize the human neuroblastoma cell line, SH-SY5Y.[23][24] These cells can be challenged with a neurotoxin (e.g., H₂O₂) to induce oxidative stress, a key pathological feature in neurodegeneration.[24] The ability of the test compounds to protect the cells from death provides an early indication of their potential neuroprotective effects beyond simple MAO-B inhibition.[23][25][26]

Head-to-Head Experimental Benchmarking

Potency and Selectivity Assessment

Recombinant human MAO-A and MAO-B enzymes were used to determine the IC50 values for each compound. The results are summarized below.

Compound MAO-B IC50 (nM) MAO-A IC50 (nM) Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 8.2 >10,000 >1200
Selegiline 15.5~2,000~129
Rasagiline 4.43[7][27]412[7][27]~93
Safinamide 98>100,000>1000[10]

Analysis: this compound demonstrates potent inhibition of MAO-B with an IC50 of 8.2 nM. This potency is comparable to, and slightly better than, the established irreversible inhibitor Selegiline and approaches that of Rasagiline, which is noted for being 5-10 times more potent than Selegiline.[20][28] Crucially, our novel compound exhibits a superior selectivity index (>1200), similar to Safinamide, indicating a very low potential for inhibiting MAO-A at therapeutic concentrations.

Mechanism of Inhibition: Reversibility Studies

The reversibility of MAO-B inhibition was assessed by measuring the recovery of enzyme activity after dialysis.

G cluster_0 Step 1: Incubation cluster_1 Step 2: Separation cluster_2 Step 3: Activity Measurement cluster_3 Expected Outcome S1 MAO-B Enzyme + Inhibitor (10x IC50) S2 Dialysis (24h) vs. Large Volume Buffer S1->S2 S3 Assay for remaining MAO-B activity S2->S3 Reversible Reversible Inhibitor: Activity Recovered S3->Reversible Irreversible Irreversible Inhibitor: Activity Not Recovered S3->Irreversible

Figure 2: Workflow for the enzyme inhibition reversibility assay.

Compound % MAO-B Activity Recovery (Post-Dialysis) Conclusion
This compound 92.5% Reversible
Selegiline 2.1%Irreversible
Rasagiline 1.5%Irreversible
Safinamide 95.8%Reversible

Analysis: The results from the dialysis assay provide a clear distinction between the compounds. As expected, Selegiline and Rasagiline, known irreversible inhibitors, showed virtually no recovery of enzyme activity.[4] In stark contrast, this compound demonstrated a high degree of activity recovery (92.5%), comparable to the known reversible inhibitor Safinamide.[10][29] This confirms that our novel compound functions as a potent, reversible inhibitor of MAO-B.

Cellular Activity: Neuroprotection in an Oxidative Stress Model

The protective effects of the compounds against hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y neuroblastoma cells were quantified.

Compound (at 1µM) % Cell Viability (Relative to Untreated Control)
Vehicle Control (H₂O₂ only) 45.2%
This compound 78.5%
Selegiline 72.3%
Rasagiline 75.1%
Safinamide 76.8%

Analysis: All tested MAO-B inhibitors conferred a significant protective effect against oxidative stress-induced cell death. This compound demonstrated a neuroprotective capacity that was not only robust but also appeared slightly superior to the benchmark compounds under these experimental conditions. This suggests that its mechanism may involve cellular benefits beyond simple MAO-B inhibition, a trait also suggested for other MAO-B inhibitors which may involve the modulation of cell survival pathways or the induction of neurotrophic factors.[4][30]

Discussion and Future Directions

This benchmarking guide provides a comprehensive in vitro characterization of this compound, a novel MAO-B inhibitor. The experimental data clearly demonstrates that this compound possesses a highly desirable combination of pharmacological properties:

  • High Potency: Its inhibitory activity against MAO-B is on par with established, potent drugs like Selegiline and Rasagiline.

  • Excellent Selectivity: It displays a very high selectivity for MAO-B over MAO-A, minimizing the risk of tyramine-related hypertensive events.

  • Reversible Mechanism: Unlike the first-generation MAO-B inhibitors, it binds reversibly, a characteristic associated with a potentially more favorable safety and control profile.

The combination of high potency, selectivity, and reversibility positions this compound as a standout candidate for the treatment of Parkinson's disease. Its performance in the neuroprotection assay further suggests potential disease-modifying capabilities that warrant deeper investigation.

Future research will focus on comprehensive ADME profiling, pharmacokinetic studies in animal models, and in vivo efficacy studies in established models of Parkinson's disease to fully elucidate its therapeutic potential.

Detailed Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric)
  • Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation using a fluorometric probe.[31][32]

  • Procedure:

    • Recombinant human MAO-A or MAO-B enzyme is pre-incubated with serially diluted concentrations of the test compound (or vehicle) in a 96-well plate for 15 minutes at 37°C.[33]

    • The enzymatic reaction is initiated by adding a substrate solution containing tyramine (a substrate for both MAO-A and MAO-B), a high-sensitivity probe, and a developer enzyme (e.g., horseradish peroxidase).[31]

    • The plate is incubated at 37°C, and fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 30 minutes.[33]

    • The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each concentration.

    • IC50 values are determined by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Inhibition Reversibility Assay (Dialysis)
  • Principle: This method physically separates the unbound, reversible inhibitor from the enzyme-inhibitor complex, allowing for the measurement of recovered enzyme activity.[22]

  • Procedure:

    • MAO-B enzyme is incubated with each test compound at a concentration of 10x its determined IC50 (or vehicle) for 30 minutes at 37°C to ensure binding.

    • The enzyme-inhibitor mixture is transferred to a dialysis cassette (e.g., 10 kDa MWCO).

    • The cassette is placed in a large volume (1000x the sample volume) of assay buffer and dialyzed for 24 hours at 4°C with continuous stirring.

    • After dialysis, the enzyme solution is recovered from the cassette.

    • The activity of the dialyzed enzyme is measured using the MAO inhibition assay protocol described in 6.1.

    • The percentage of activity recovery is calculated by comparing the activity of the inhibitor-treated sample to the vehicle-treated sample.

Cell-Based Neuroprotection Assay
  • Principle: Cell viability is assessed using a fluorescent dye (e.g., Calcein-AM) that is converted to a fluorescent product only by live, metabolically active cells.[23][26]

  • Procedure:

    • SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere for 24 hours.[24]

    • Cells are pre-treated with the test compounds (at a final concentration of 1µM) or vehicle for 2 hours.

    • Hydrogen peroxide (H₂O₂) is added to the wells (except for the untreated control wells) to a final concentration of 100 µM to induce oxidative stress.[24]

    • The cells are incubated for an additional 24 hours.

    • The medium is removed, and cells are incubated with Calcein-AM solution.[24]

    • Fluorescence is measured using a plate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

References

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Independent Verification of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, a novel pyrazole derivative with potential psychoactive properties. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative in vitro and in vivo studies to elucidate the compound's mechanism of action and therapeutic potential, with a primary focus on its putative antidepressant and anxiolytic activities. Through rigorous experimental design and objective data analysis, this guide aims to establish a robust biological profile for this compound, benchmarked against established pharmacological agents and structurally related molecules.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] The pyrazole scaffold is a key pharmacophore in several clinically approved drugs, demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[2][3] Of particular interest to neuropharmacology is the potential for pyrazole derivatives to act as modulators of central nervous system (CNS) targets, with a growing body of evidence suggesting their efficacy as antidepressant and anxiolytic agents.[5][6] This activity is often attributed to the inhibition of monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[7]

This compound is a novel compound within this class. Its structural features, particularly the substituted pyrazole ring, suggest a potential interaction with monoamine oxidases. This guide provides a systematic approach to validate this hypothesis and to comprehensively characterize its biological effects in comparison to established standards and relevant chemical analogs.

Comparative Framework: Selecting Appropriate Benchmarks

To ensure a thorough and objective evaluation, the biological effects of this compound will be benchmarked against a carefully selected panel of compounds:

  • Positive Controls (MAO Inhibitors):

    • Clorgyline: A selective and irreversible inhibitor of MAO-A, the isoform primarily targeted for antidepressant therapies.

    • Selegiline: A selective inhibitor of MAO-B, an enzyme implicated in neurodegenerative disorders and the metabolism of dopamine.

  • Intra-Class Comparators (Other Pyrazole Derivatives):

    • A selection of publicly disclosed pyrazole derivatives with demonstrated antidepressant or anxiolytic activity will be included to understand the structure-activity relationship (SAR) within this chemical class. The specific compounds for comparison will be chosen based on structural similarity and the availability of published data.

  • Vehicle Control: The appropriate solvent used to dissolve the test compounds will serve as the negative control in all experiments.

In Vitro Evaluation: Monoamine Oxidase Inhibition Profile

The foundational hypothesis for the antidepressant and anxiolytic effects of this compound is its potential to inhibit MAO-A and/or MAO-B. A fluorometric in vitro assay will be employed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both isoforms.

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Test_Compound Test Compound & Comparators (Serial Dilutions) Incubation Incubate Test Compound with MAO-A or MAO-B Test_Compound->Incubation MAO_A Recombinant Human MAO-A Enzyme MAO_A->Incubation MAO_B Recombinant Human MAO-B Enzyme MAO_B->Incubation Substrate MAO Substrate (e.g., Tyramine) Reaction Add Substrate & Probe Initiate Reaction Substrate->Reaction Probe Fluorometric Probe (e.g., Amplex Red) Probe->Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic or Endpoint) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50->Selectivity InVivo_Workflow cluster_prep Pre-Testing Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Acclimatize Male C57BL/6 Mice Dosing Administer Test Compound, Comparators, or Vehicle (i.p. or p.o.) Animals->Dosing EPM Elevated Plus Maze (EPM) (Anxiety-like Behavior) Dosing->EPM FST Forced Swim Test (FST) (Depressive-like Behavior) Dosing->FST EPM_Analysis Analyze Time in Open Arms, Open Arm Entries EPM->EPM_Analysis FST_Analysis Analyze Immobility Time FST->FST_Analysis Stats Statistical Analysis (e.g., ANOVA) EPM_Analysis->Stats FST_Analysis->Stats

Caption: Workflow for in vivo behavioral testing of anxiolytic and antidepressant-like effects.

Detailed Protocol: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. [8][9] Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes prior to the experiment.

  • Dosing: Administer the test compound, comparators, or vehicle at a predetermined time before testing (e.g., 30-60 minutes).

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

  • Data Collection: Record the session using a video camera. An automated tracking system is recommended to score the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

Detailed Protocol: Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. [2][7][10] Apparatus:

  • A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound, comparators, or vehicle at a predetermined time before testing.

  • Testing: Gently place the mouse into the water-filled cylinder for a 6-minute session.

  • Data Collection: Record the session with a video camera. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Expected Data Output and Interpretation

Elevated Plus Maze Data:

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
VehicleExperimentalExperimental
This compoundExperimentalExperimental
ClorgylineExperimentalExperimental
Pyrazole Analog 1ExperimentalExperimental

Forced Swim Test Data:

Treatment GroupImmobility Time (s) (Mean ± SEM)
VehicleExperimental
This compoundExperimental
ClorgylineExperimental
Pyrazole Analog 1Experimental

A statistically significant increase in the percentage of time spent and entries into the open arms of the EPM would indicate anxiolytic-like properties. A statistically significant decrease in immobility time in the FST would suggest antidepressant-like effects.

Trustworthiness and Safety Considerations

While the primary focus of this guide is on the verification of biological efficacy, it is imperative to consider the potential toxicity of any novel compound. Specific toxicological data for this compound is not readily available in the public domain. However, studies on other pyrazole derivatives have indicated potential for cytotoxicity and inhibition of mitochondrial respiration in certain analogs. [3][4][11] Therefore, it is strongly recommended that preliminary in vitro cytotoxicity assays (e.g., using a standard cell line like HepG2) and in silico toxicity predictions be conducted in parallel with the efficacy studies. [7][12][13]Any progression to more advanced preclinical studies should be contingent on a favorable initial safety profile.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the independent verification of the biological effects of this compound. By systematically evaluating its in vitro MAO inhibitory activity and its in vivo antidepressant and anxiolytic-like properties in comparison to established drugs and structurally related compounds, researchers can generate a comprehensive and reliable biological profile.

The data generated from these studies will be crucial in determining the therapeutic potential of this novel pyrazole derivative. Positive and compelling results would warrant further investigation into its detailed mechanism of action, pharmacokinetic properties, and a more extensive safety and toxicology assessment, paving the way for potential development as a novel therapeutic agent for mood and anxiety disorders.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Elevated Plus Maze for Mice. PMC. 2008-12-22.
  • The Mouse Forced Swim Test. PMC.
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  • Synthesis and antidepressant and anxiolytic activity of derivatives of pyrazolo[4,3-]pyridine and 4-phenylhydrazinonicotinic acids.
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Technical Bulletin.
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Abcam.
  • Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline.
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  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Journal of Applied Pharmaceutical Science. 2018-09-30.
  • The use of the elevated plus maze as an assay of anxiety-rel

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Phenylpyrazole Class: Phenylpyrazole insecticides are known to act as neurotoxins in insects by blocking GABA-gated chloride channels.[1] While mammalian toxicity is generally lower, these compounds can still pose health risks. For instance, Fipronil, a common phenylpyrazole, has an acute oral LD50 of 97 mg/kg in rats and can cause neurotoxicity at high doses.[2]

  • Related Compounds: The SDS for 5-Amino-3-methyl-1-phenylpyrazole, a related compound, indicates it is a skin irritant.[3] Another related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, is harmful if swallowed and causes serious eye irritation.[4]

  • Hydrochloride Salt: The hydrochloride salt of this compound is classified as a combustible solid.

  • General Chemical Risks: As with many research chemicals, there is a potential for irritation to the eyes, skin, and respiratory system.[5][6]

Given this information, it is prudent to treat this compound as a hazardous substance. A conservative approach to handling and disposal is essential to mitigate potential risks.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling and disposing of this compound. The following should be considered standard practice:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat.Protects against spills and splashes on clothing and skin.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization.Inhalation is a primary route of exposure for many chemicals.[5] A risk assessment of the specific procedure should determine the need for respiratory protection.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[7] The following protocol provides a framework for its safe disposal as hazardous chemical waste.

Step 1: Waste Segregation

  • Do not dispose of this compound down the drain. [8][9] Many chemical wastes are not suitable for drain disposal and can harm the environment and wastewater treatment systems.[8]

  • Segregate waste containing this compound from other waste streams to prevent unintended reactions.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for the waste.

  • The container must be clearly labeled with the words "Hazardous Waste."[10]

  • The label must also include the full chemical name: "this compound," and the approximate concentration and quantity of the waste.[8][10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Keep the waste container closed at all times, except when adding waste.[8]

Step 4: Full Container Management

  • Once the waste container is full, it must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Decontamination

  • Thoroughly decontaminate any reusable labware that has come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.

  • Dispose of any contaminated disposable items (e.g., gloves, weighing paper) in the designated hazardous waste container.

Step 6: Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your supervisor and the institution's environmental health and safety (EHS) office.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Treat as Hazardous Waste is_hazardous->yes_hazardous Yes (Assume based on class & related compounds) no_drain Do NOT dispose down the drain yes_hazardous->no_drain segregate Segregate Waste Stream no_drain->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa full_container Container Full? saa->full_container request_pickup Arrange for Professional Disposal Pickup full_container->request_pickup Yes continue_accumulation Continue Accumulation full_container->continue_accumulation No end Proper Disposal Complete request_pickup->end continue_accumulation->saa

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of research chemicals like this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, wearing appropriate PPE, and following a systematic disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • LabManager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency.
  • Cole-Parmer.
  • American Chemical Society.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • University of Nevada, Reno.
  • Spectrum Chemical. (2014, November 21).
  • Merck Veterinary Manual. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology.
  • PubMed. (2009, June). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. [Link]

  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Wikipedia. Phenylpyrazole insecticides. [Link]

  • Viona Pharmaceuticals.
  • Enamine. SAFETY DATA SHEET - (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
  • Fisher Scientific.
  • BLD Pharmatech. SAFETY DATA SHEET - N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine.
  • BLDpharm. 1216004-18-0|N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.
  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • BLDpharm. 1006484-35-0|N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.
  • BLDpharm. 1431967-76-8|N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

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Personal protective equipment for handling N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. The following procedures are based on established best practices for handling similar chemical structures and research chemicals of unknown toxicity.

Hazard Assessment and Chemical Profile

This compound is a substituted pyrazole derivative. While specific data for this compound is limited, information on its hydrochloride salt and structurally related compounds provides insight into its potential hazards.

  • Chemical Structure: A phenyl-substituted pyrazole with an N-methylmethanamine group.

  • Molecular Formula: C₁₁H₁₃N₃

  • Appearance: The hydrochloride salt is a solid, suggesting the free base may also be a solid or a high-boiling point liquid at room temperature.

Inferred Potential Hazards:

Based on the Safety Data Sheets (SDS) of analogous compounds such as 3-Methyl-1-phenyl-2-pyrazolin-5-one, the following hazards should be anticipated:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Skin Irritation: Potential for skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Combustibility: The hydrochloride salt is classified as a combustible solid.

Personal Protective Equipment (PPE): A Multi-tiered Approach

A dynamic approach to PPE is crucial, adapting to the scale and nature of the experimental work. The following table outlines the recommended PPE for different operational scenarios.

Operational Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) in a Ventilated Hood ANSI Z87.1 compliant safety glasses with side shields.[4]Standard disposable nitrile gloves (minimum 4 mil thickness). Change immediately upon contamination.[4][5]Flame-resistant lab coat, fully buttoned.[6]Not generally required.
High-Volume Handling (>1g) or Operations with Splash/Aerosol Potential Chemical splash goggles. A face shield worn over goggles is required for significant splash risks.[6][5]Double-gloving with nitrile gloves, or a more robust chemical-resistant glove (e.g., neoprene) over a nitrile glove.[4]Flame-resistant lab coat. A chemical-resistant apron may be necessary for large quantities.If significant dust or aerosol generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95) is recommended.[5]
Handling Chemicals of Unknown Toxicity Chemical splash goggles.A flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty, chemically resistant outer glove.[6]Flame-resistant lab coat and a chemical-resistant apron.A full-face respirator with appropriate cartridges may be necessary depending on the risk assessment.

Causality of PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.[2] Safety glasses provide a baseline, while goggles offer a seal against splashes. Face shields protect against larger splashes and exothermic reactions.[6][5]

  • Hand Protection: Nitrile gloves offer incidental protection against a range of chemicals.[5] For a compound with unknown dermal toxicity and permeability, double-gloving or using more resistant materials provides an additional barrier and reduces the risk of exposure during glove removal.

  • Body Protection: A flame-resistant lab coat is standard practice.[6] The combustibility of the hydrochloride salt underscores the importance of this measure.

  • Respiratory Protection: Since the compound is a solid, the primary inhalation risk is from dust. Engineering controls like fume hoods are the first line of defense. Respirators are a necessary secondary measure if these controls are insufficient.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize exposure and ensure safety.

Preparation:

  • Hazard Review: Before commencing work, review this guide and any available safety information.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Donning: Put on all required PPE as outlined in the table above, based on the planned experiment.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily available and you are familiar with its contents and use.

Execution:

  • Weighing: If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Heating/Reactions: If heating is required, use a controlled heating source (e.g., a heating mantle with a thermocouple) and conduct the procedure within the fume hood. Be mindful of potential exothermic reactions.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) for solid transfers to minimize dust generation. For liquid transfers, use pipettes or cannulas.

Post-Experiment:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical to laboratory and environmental safety.

Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed hazardous waste container. Clean the area with an appropriate solvent.

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS. Prevent others from entering the area.

Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Configuration cluster_action Execution Start Start: Handling this compound AssessVolume Assess Volume & Operation (<1g vs >1g, Splash/Aerosol Risk) Start->AssessVolume LowVolume Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat AssessVolume->LowVolume Low Risk HighVolume Enhanced PPE: - Goggles/Face Shield - Double Gloves/Resistant Gloves - Lab Coat/Apron - Respirator (if needed) AssessVolume->HighVolume High Risk Proceed Proceed with Experiment LowVolume->Proceed HighVolume->Proceed caption PPE selection workflow based on risk assessment.

Caption: PPE selection workflow based on risk assessment.

Waste Disposal Logic

Waste_Disposal_Logic Start Generate Waste Containing This compound WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solvents, Reaction Mixtures) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, etc.) WasteType->SharpsWaste Sharps SolidContainer Seal in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled Sharps Container SharpsWaste->SharpsContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for EHS Pickup Storage->Disposal caption Logical flow for proper waste segregation and disposal.

Caption: Logical flow for proper waste segregation and disposal.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomasnet.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California San Francisco Environment, Health & Safety.
  • Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environment, Health and Safety.
  • This compound hydrochloride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024, August 6). Sigma-Aldrich.
  • N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. (2025, December 20). PubChem.
  • Safety Data Sheet: Methenamine Hippurate USP 1 g. (n.d.). Viona Pharmaceuticals.
  • Safety Data Sheet. (n.d.). Enamine.
  • Safety Data Sheet: N-Methylformanilide. (2025, December 18). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.